molecular formula C24H26O2 B057184 Bisphenol P CAS No. 2167-51-3

Bisphenol P

Cat. No.: B057184
CAS No.: 2167-51-3
M. Wt: 346.5 g/mol
InChI Key: GIXXQTYGFOHYPT-UHFFFAOYSA-N
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Description

Bisphenol P is a diarylmethane.

Properties

IUPAC Name

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXXQTYGFOHYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058693
Record name Bisphenol P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167-51-3
Record name Bisphenol P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2167-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol P (BPP), a member of the bisphenol family of compounds. This document details a representative synthetic protocol and outlines the key analytical techniques for its characterization, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction to Bisphenol P

Bisphenol P, systematically named 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a chemical compound characterized by two hydroxyphenyl functionalities linked to a central benzene (B151609) ring through isopropylidene groups. Like other bisphenols, BPP is of interest to researchers in materials science and toxicology. A thorough understanding of its synthesis and physicochemical properties is crucial for its study and potential applications.

Table 1: Physicochemical Properties of Bisphenol P

PropertyValueSource
Molecular Formula C₂₄H₂₆O₂PubChem[1]
Molecular Weight 346.5 g/mol PubChem[1]
IUPAC Name 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenolPubChem[1]
CAS Number 2167-51-3PubChem[1]

Synthesis of Bisphenol P

The synthesis of bisphenols typically proceeds via an acid-catalyzed electrophilic aromatic substitution reaction between a phenol (B47542) and a ketone or aldehyde. For Bisphenol P, the synthesis involves the condensation of two equivalents of phenol with one equivalent of 1,4-diacetylbenzene (B86990). The following is a representative experimental protocol based on established methods for analogous bisphenol syntheses.

Synthesis Workflow

Synthesis_Workflow Bisphenol P Synthesis Workflow Reactants Reactants: - Phenol - 1,4-Diacetylbenzene Reaction Reaction Vessel Reactants->Reaction Catalyst Acid Catalyst: - Hydrogen Chloride (gas) - Co-catalyst: 3-Mercaptopropionic acid Catalyst->Reaction Solvent Solvent: - Excess Phenol Solvent->Reaction Heating Heating and Stirring (e.g., 50-60°C) Reaction->Heating Reaction Conditions Purification Purification: - Crystallization - Washing - Drying Heating->Purification Crude Product Product Bisphenol P Purification->Product Purified Product

A diagram illustrating the general workflow for the synthesis of Bisphenol P.
Experimental Protocol: Synthesis of Bisphenol P

Materials:

  • Phenol (excess, serves as reactant and solvent)

  • 1,4-Diacetylbenzene

  • 3-Mercaptopropionic acid (co-catalyst)

  • Hydrogen chloride (gas)

  • Methanol (B129727) (for crystallization)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer with heating mantle

  • Buchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add a significant molar excess of phenol to 1,4-diacetylbenzene (e.g., a 10:1 molar ratio of phenol to 1,4-diacetylbenzene).

  • Catalyst Addition: Add a catalytic amount of 3-mercaptopropionic acid to the mixture.

  • Reaction Initiation: Heat the mixture to 50-60°C with stirring to dissolve the solids. Once a homogenous solution is formed, begin bubbling dry hydrogen chloride gas through the mixture at a slow, steady rate.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, stop the flow of hydrogen chloride gas and cool the reaction mixture to room temperature.

  • Crystallization: Add methanol to the reaction mixture to precipitate the crude Bisphenol P. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water to remove any remaining acid and unreacted phenol. Dry the product in a vacuum oven at a temperature below its melting point to obtain pure Bisphenol P.

Characterization of Bisphenol P

A comprehensive characterization of the synthesized Bisphenol P is essential to confirm its identity, purity, and properties. The following sections detail the expected outcomes from various analytical techniques.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Bisphenol P.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified Bisphenol P in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show signals corresponding to the aromatic protons of the phenol and central benzene rings, the hydroxyl protons, and the methyl protons of the isopropylidene groups.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will display distinct signals for the different carbon environments within the molecule, including the quaternary carbons of the isopropylidene linkers and the aromatic carbons.

Table 2: Expected ¹H NMR Chemical Shifts for Bisphenol P

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Hydroxyl (-OH) 9.0 - 10.0Singlet (broad)
Aromatic (Phenol rings) 6.5 - 7.5Multiplet
Aromatic (Central ring) 7.0 - 7.5Singlet/Multiplet
Methyl (-CH₃) 1.5 - 1.7Singlet

Table 3: Expected ¹³C NMR Chemical Shifts for Bisphenol P

Carbon AtomsExpected Chemical Shift (δ, ppm)
Quaternary (C-O) 150 - 160
Aromatic (CH) 110 - 130
Aromatic (quaternary) 130 - 150
Quaternary (isopropylidene) 40 - 50
Methyl (-CH₃) 25 - 35

FTIR spectroscopy is used to identify the functional groups present in the Bisphenol P molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried Bisphenol P or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for Bisphenol P

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (phenolic) 3200 - 3600Broad
C-H stretch (aromatic) 3000 - 3100Sharp
C-H stretch (aliphatic) 2850 - 3000Sharp
C=C stretch (aromatic) 1500 - 1600Medium to strong
C-O stretch (phenolic) 1150 - 1250Strong
C-H bend (out-of-plane, aromatic) 800 - 900Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Bisphenol P.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a solution of Bisphenol P into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled with liquid chromatography (LC-MS).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Table 5: Mass Spectrometry Data for Bisphenol P

ParameterValue
Accurate Mass [M-H]⁻ 345.186
Major Fragment Ion (m/z) 330.1636 ([M-H-CH₃]⁻)
Common Fragment Ion (m/z) 93 (Phenoxide ion)
Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of Bisphenol P.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Place a small, accurately weighed amount of Bisphenol P into an aluminum pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point (Tₘ) and any other thermal transitions.

  • TGA Analysis: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Tₑ).

Table 6: Expected Thermal Properties of Bisphenol P

PropertyExpected Range
Melting Point (Tₘ) 150 - 200 °C
Decomposition Temperature (Tₑ) > 300 °C

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Bisphenol P. The representative synthesis protocol, based on the principles of Friedel-Crafts alkylation, offers a viable route to this compound. The characterization data, both experimentally available and theoretically expected, provides a solid foundation for the identification and quality control of synthesized Bisphenol P. This information is intended to be a valuable resource for researchers and professionals working with bisphenols and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), systematically named 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds.[1] Like its more well-known analogue, Bisphenol A (BPA), BPP is utilized in the manufacturing of polymers, including polycarbonate plastics and epoxy resins.[1] Due to increasing scrutiny and regulation of BPA over its endocrine-disrupting properties, alternative bisphenols, including BPP, have been introduced into various consumer and industrial products. This has necessitated a thorough understanding of their own physicochemical and biological characteristics to assess their safety and potential impacts on human health and the environment.

This technical guide provides a comprehensive overview of the core physicochemical properties of Bisphenol P. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The guide summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes the known signaling pathways affected by this compound.

Core Physicochemical Properties of Bisphenol P

A summary of the key physicochemical properties of Bisphenol P is presented in the table below. It is important to note that while some experimental data, such as the melting point, are available, other critical parameters like boiling point, quantitative water solubility, pKa, logP, and vapor pressure have not been extensively reported in the readily available scientific literature. In such cases, the table indicates that the data is not available (N/A) from the conducted searches.

PropertyValueReference(s)
Chemical Structure
IUPAC Name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol[1]
Synonyms Bisphenol P, 1,4-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene[2]
CAS Number 2167-51-3[3]
Molecular Formula C₂₄H₂₆O₂[1]
Molecular Weight 346.46 g/mol [1]
Melting Point 193 - 195 °C[2]
Boiling Point N/A (Expected to be high; decomposition may occur at atmospheric pressure)
Water Solubility Sparingly soluble (Qualitative)
pKa N/A
logP (Octanol-Water Partition Coefficient) N/A
Vapor Pressure N/A

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of Bisphenol P.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of dry, finely powdered Bisphenol P is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high molecular weight and potential for thermal decomposition of Bisphenol P at atmospheric pressure, its boiling point is best determined under reduced pressure (vacuum distillation).

Methodology: Vacuum Distillation

  • Apparatus Setup: A small quantity of Bisphenol P is placed in a distillation flask equipped with a stir bar, a thermometer to measure the vapor temperature, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

  • Pressure Reduction: The pressure inside the apparatus is slowly reduced to a stable, known value using a vacuum pump.

  • Heating: The distillation flask is heated gently and uniformly.

  • Observation: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure. This process can be repeated at several different pressures to establish a pressure-temperature nomograph.

Water Solubility Determination

Water solubility is a critical parameter that influences a compound's environmental fate and bioavailability.

Methodology: Shake-Flask Method (OECD 105)

  • Equilibration: An excess amount of solid Bisphenol P is added to a known volume of deionized water in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to let the undissolved solid settle. Centrifugation can be used to facilitate separation.

  • Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of dissolved Bisphenol P is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The water solubility is expressed in units of mass per volume (e.g., mg/L or g/100 mL).

pKa Determination

The pKa value is a measure of the acidity of a compound. For a phenolic compound like Bisphenol P, it indicates the pH at which the hydroxyl groups are 50% ionized.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of Bisphenol P is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid like BPP, two pKa values may be determined.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD 107)

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by shaking them together and then allowing the phases to separate.

  • Partitioning: A known amount of Bisphenol P is dissolved in one of the phases (usually n-octanol). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of Bisphenol P in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's tendency to evaporate. For solids with low volatility like Bisphenol P, specialized techniques are required.

Methodology: Gas Saturation Method

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, constant flow rate through or over a sample of Bisphenol P maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of BPP.

  • Trapping and Quantification: The vapor-saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) to collect the BPP. The amount of BPP collected over a specific time period is quantified.

  • Calculation: The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas, using the ideal gas law and Dalton's law of partial pressures.

Biological Activity and Signaling Pathways

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). It exerts its biological effects primarily by interacting with nuclear hormone receptors, thereby interfering with normal hormonal signaling. The following sections describe the known interactions of BPP with key signaling pathways.

Estrogen Receptor (ER) Antagonism

Bisphenol P has been shown to act as an antagonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[5][6] This means that BPP can bind to these receptors but fails to induce the conformational changes necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. Instead, its binding may promote the recruitment of co-repressors, leading to the inhibition of estrogenic signaling.

Estrogen_Receptor_Antagonism_by_BPP cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BPP Bisphenol P (BPP) ER Estrogen Receptor (ERα / ERβ) BPP->ER Binds to receptor BPP_ER_complex BPP-ER Complex ER->BPP_ER_complex Forms complex ERE Estrogen Response Element (ERE) CoR Co-repressor Complex Gene_Repression Repression of Estrogen-Responsive Gene Transcription CoR->Gene_Repression Inhibits Transcription BPP_ER_complex->ERE Binds to ERE BPP_ER_complex->CoR Recruits BPP_ER_complex->Gene_Repression Inhibits Transcription Androgen_Receptor_Antagonism_by_BPP cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BPP Bisphenol P (BPP) AR Androgen Receptor (AR) BPP->AR Competitively binds Androgen Androgen (e.g., DHT) Androgen->AR Binds to activate Androgen_AR_complex Androgen-AR Complex BPP_AR_complex BPP-AR Complex ARE Androgen Response Element (ARE) Gene_Activation Activation of Androgen-Responsive Genes ARE->Gene_Activation Activates Transcription No_Activation No Gene Activation ARE->No_Activation Androgen_AR_complex->ARE Binds to ARE BPP_AR_complex->ARE Binding inhibited or non-productive Thyroid_Receptor_Disruption_by_BPP cluster_Extracellular Extracellular Space cluster_Cell Target Cell cluster_Nucleus Nucleus BPP Bisphenol P (BPP) TR Thyroid Hormone Receptor (TR) BPP->TR Binds to T3 Thyroid Hormone (T3) T3->TR Binds to T3_TR_complex T3-TR Complex BPP_TR_complex BPP-TR Complex TRE Thyroid Response Element (TRE) Gene_Regulation Regulation of Target Genes TRE->Gene_Regulation Regulates Transcription Disrupted_Regulation Disrupted Gene Regulation TRE->Disrupted_Regulation T3_TR_complex->TRE Binds to TRE BPP_TR_complex->TRE Binds to TRE (Antagonistic)

References

An In-depth Technical Guide to Bisphenol P (CAS Number: 2167-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), with the CAS number 2167-51-3, is a member of the bisphenol family of chemical compounds. Structurally, it is 4,4'-(1,4-Phenylenediisopropylidene)bisphenol. Like other bisphenols, BPP is used in the manufacturing of polymers, resins, and other materials. Due to structural similarities to the well-studied endocrine disruptor Bisphenol A (BPA), there is growing interest and concern regarding the biological activity and potential health effects of BPP. This technical guide provides a comprehensive overview of the available scientific information on Bisphenol P, focusing on its chemical properties, synthesis, analytical methods, biological effects, and associated experimental protocols.

Chemical and Physical Properties

Bisphenol P is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 2167-51-3
Molecular Formula C₂₄H₂₆O₂
Molecular Weight 346.46 g/mol
IUPAC Name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol
Synonyms BPP, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol
Melting Point 193-195 °C
Solubility Soluble in methanol (B129727), ethanol, acetone, and other organic solvents. Poorly soluble in water.
Appearance White to off-white powder

Synthesis and Purification

General Synthesis Protocol

A plausible synthesis route for Bisphenol P involves the reaction of phenol (B47542) with 1,4-diacetylbenzene (B86990) in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and thermometer, add an excess of phenol.

  • Catalyst Addition: Introduce a strong acid catalyst, such as hydrochloric acid or a sulfonated polystyrene resin.

  • Reactant Addition: Slowly add 1,4-diacetylbenzene to the reaction mixture while maintaining a specific temperature (e.g., 50-70 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction and separate the product from the reaction mixture. This may involve neutralization, extraction, and washing steps.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or a mixture of solvents (e.g., toluene (B28343) and water).

Purification and Characterization

Purification of the synthesized Bisphenol P is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization

  • Dissolve the crude Bisphenol P in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).

  • Gradually add a solvent in which Bisphenol P is poorly soluble (e.g., water) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

  • Collect the crystals by filtration and wash them with a cold solvent mixture.

  • Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized Bisphenol P should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of Bisphenol P in various matrices, including biological and environmental samples. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly used technique for this purpose.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Plasma, Urine)

  • Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and centrifuge to remove particulates.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elution: Elute Bisphenol P from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumental Conditions (General):

  • Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for bisphenols.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bisphenol P need to be determined.

Biological Effects and Signaling Pathways

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical. Its biological effects are primarily mediated through its interaction with nuclear receptors and subsequent modulation of signaling pathways.

Endocrine Disruption

Studies have shown that BPP can exhibit estrogenic activity. While specific data on its binding affinity to estrogen receptors (ERα and ERβ) are limited, it is presumed to act as an agonist or antagonist, thereby interfering with normal endocrine function.

PI3K/AKT Signaling Pathway

Recent research has implicated the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in the biological effects of Bisphenol P. A study demonstrated that BPP promotes the metastasis of triple-negative breast cancer cells through the activation of this pathway.[1][2]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BPP Bisphenol P Receptor Receptor (e.g., GPER) BPP->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Activates Metastasis Cell Migration & Invasion (Metastasis) Downstream->Metastasis Promotes

BPP-induced activation of the PI3K/AKT signaling pathway.[1][2]

Experimental Workflow for Investigating Signaling Pathways:

Experimental_Workflow CellCulture Cell Culture (e.g., MDA-MB-231) BPP_Treatment Bisphenol P Treatment (Dose-response & Time-course) CellCulture->BPP_Treatment Protein_Extraction Protein Extraction BPP_Treatment->Protein_Extraction RNA_Extraction RNA Extraction BPP_Treatment->RNA_Extraction Functional_Assays Functional Assays (Migration, Invasion) BPP_Treatment->Functional_Assays Inhibitor_Study Inhibitor Study (e.g., PI3K inhibitor) BPP_Treatment->Inhibitor_Study Western_Blot Western Blot Analysis (p-AKT, AKT, etc.) Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR qRT-PCR (Gene Expression Analysis) RNA_Extraction->qPCR qPCR->Data_Analysis Functional_Assays->Data_Analysis Inhibitor_Study->Functional_Assays

Workflow for studying BPP's effect on cell signaling.[1][2]

Quantitative Data

Specific quantitative data for Bisphenol P, such as EC₅₀ and IC₅₀ values, are not extensively available in the public domain. However, data for other bisphenols provide a comparative context for its potential potency.

BisphenolAssayEndpointValueReference
BPA Yeast Estrogen Screen (YES)Estrogenic Activity (EC₅₀)~10⁻⁵ M
BPAF Estrogen Receptor α BindingRelative Potency vs. E2~10-fold > BPA
BPS Estrogen Receptor α BindingRelative Potency vs. E2Similar to or slightly less than BPA
BPP Triple-Negative Breast Cancer Cell MigrationIncreased MigrationEffective at low concentrations[1][2]

Metabolism and Toxicokinetics

Detailed in vivo metabolism and toxicokinetic studies specifically for Bisphenol P are limited. However, based on the metabolic pathways of other bisphenols, it is anticipated that BPP undergoes phase I and phase II metabolism.

  • Phase I Metabolism: May involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: The primary route of detoxification is expected to be glucuronidation and sulfation of the hydroxyl groups, forming more water-soluble conjugates that can be readily excreted.

Pharmacokinetic models , such as Physiologically Based Pharmacokinetic (PBPK) models, have been developed for other bisphenols and can be adapted to predict the absorption, distribution, metabolism, and excretion (ADME) of Bisphenol P.[3][4][5] These models are essential for risk assessment by extrapolating data from in vitro and animal studies to humans.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Experimental Protocol (General):

  • Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα/ERβ.

  • Incubation: Incubate a constant amount of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) with increasing concentrations of unlabeled Bisphenol P.

  • Separation: Separate the receptor-bound and free radioligand using a method like hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of Bisphenol P to determine the IC₅₀ (the concentration that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (e.g., MCF-7 E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 cells in a multi-well plate in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Treatment: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of Bisphenol P. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 6 days).

  • Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: Plot cell number or absorbance against the concentration of Bisphenol P to determine the EC₅₀ (the concentration that induces a half-maximal proliferative response).

Conclusion

Bisphenol P is a compound of increasing scientific interest due to its structural similarity to BPA and its potential as an endocrine disruptor. This guide provides a foundational understanding of its chemical properties, synthesis, analysis, and known biological effects, with a focus on its impact on the PI3K/AKT signaling pathway. The provided experimental protocols offer a starting point for researchers to further investigate the toxicological profile of Bisphenol P. Further research is warranted to establish a more comprehensive set of quantitative data, including receptor binding affinities, dose-response relationships for various endpoints, and detailed in vivo metabolic and pharmacokinetic profiles, to fully assess its potential risk to human health and the environment.

References

An In-depth Technical Guide to the Molecular Structure of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol P (BPP) is an organic compound belonging to the bisphenol family, a group of chemicals characterized by two hydroxyphenyl functionalities.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPP is utilized in the manufacturing of polymers, resins, and other materials.[2] The molecular architecture of bisphenols is a key determinant of their chemical properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure of Bisphenol P, intended for researchers, scientists, and professionals in the field of drug development and material science.

Molecular and Physicochemical Properties of Bisphenol P

The fundamental properties of Bisphenol P are summarized in the table below. These identifiers and physicochemical parameters are crucial for its characterization and handling in a laboratory setting.

PropertyValueReference(s)
IUPAC Name 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol[3][4]
Synonyms 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol[3][5]
CAS Number 2167-51-3[2][3][6]
Molecular Formula C₂₄H₂₆O₂[2][3][6]
Molecular Weight 346.46 g/mol [2][5][6]
Accurate Mass 346.1933 Da[3]
Melting Point 193 - 195 °C[6][7]
Solubility Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][8]
SMILES CC(C)(c1ccc(O)cc1)c2ccc(cc2)C(C)(C)c3ccc(O)cc3[3][5]
InChI InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3[3][9]

Structural Elucidation and Characterization

The definitive structure of Bisphenol P is determined through a combination of spectroscopic and analytical techniques.

Synthesis of Bisphenol P

The synthesis of bisphenols typically involves the condensation of a phenol (B47542) with a ketone or an aldehyde under acidic conditions. For Bisphenol P, a plausible synthetic route is the acid-catalyzed condensation of phenol with 1,4-diacetylbenzene.

A generalized workflow for the synthesis and purification of a bisphenol compound is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Phenol + 1,4-Diacetylbenzene Reaction Acid-Catalyzed Condensation Reactants->Reaction Crude Crude Bisphenol P Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure Pure Bisphenol P Drying->Pure

A generalized workflow for the synthesis and purification of Bisphenol P.
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Bisphenol P, ¹H and ¹³C NMR would provide characteristic signals confirming its structure.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenol and central benzene (B151609) rings, the hydroxyl protons, and a characteristic singlet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the different types of carbon atoms, including the quaternary carbons of the isopropylidene groups, the hydroxyl-bearing aromatic carbons, and the other aromatic carbons.

Representative Protocol for ¹H NMR Analysis of a Bisphenol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified bisphenol sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecular structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[9] This technique would allow for the precise determination of bond lengths, bond angles, and the overall conformation of the Bisphenol P molecule.

Generalized Protocol for Single-Crystal X-ray Crystallography of a Small Organic Molecule:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6][10] The crystals should ideally be 0.1-0.3 mm in each dimension.[9]

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate molecular structure.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.[5] The purity of Bisphenol P is often assayed using HPLC with UV or fluorescence detection.[5][11]

Representative Protocol for HPLC Analysis of Bisphenol P:

  • Sample and Standard Preparation: Prepare a stock solution of Bisphenol P in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[5][12]

    • Mobile Phase: A gradient of acetonitrile and water is often employed.[12]

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[12]

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 227 nm) or fluorescence detection for higher sensitivity.[11][12]

    • Injection Volume: Typically 10-50 µL.[12]

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the Bisphenol P peak in the sample chromatogram by comparing its retention time with that of the standard. The purity can be calculated from the peak area of Bisphenol P relative to the total peak area in the chromatogram.

Biological Interactions and Signaling Pathways

Bisphenols are recognized as endocrine-disrupting chemicals (EDCs) because their structure allows them to interact with hormone receptors, particularly estrogen receptors.[8][13] BPP, due to its structural similarity to other bisphenols, is presumed to have similar biological activities.

Bisphenols can exert their effects through multiple mechanisms, including:

  • Genomic Signaling: Binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[3][14]

  • Non-Genomic Signaling: Interacting with membrane-bound estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER), leading to rapid intracellular signaling cascades involving kinases like MAPK and PI3K/Akt.[7][15]

The following diagram illustrates a generalized signaling pathway for bisphenols.

G cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus BPP Bisphenol P (BPP) GPER GPER/mER BPP->GPER binds ER ERα / ERβ BPP->ER binds PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt activates MAPK MAPK Pathway GPER->MAPK activates CellResponse1 Rapid Cellular Responses (e.g., Proliferation, Migration) PI3K_Akt->CellResponse1 MAPK->CellResponse1 ERE Estrogen Response Element (ERE) on DNA ER->ERE binds to GeneTranscription Gene Transcription ERE->GeneTranscription CellResponse2 Altered Gene Expression (e.g., Proliferation, Differentiation) GeneTranscription->CellResponse2

Generalized signaling pathways of Bisphenol P as an endocrine disruptor.

Conclusion

Bisphenol P possesses a distinct molecular structure with two hydroxyphenyl groups linked by a p-phenylenediisopropylidene bridge. This structure is definitively characterized by a suite of analytical techniques including NMR, X-ray crystallography, and HPLC. The structural features of BPP are also responsible for its biological activity as an endocrine disruptor, allowing it to interfere with hormonal signaling pathways. A thorough understanding of its molecular structure is fundamental for assessing its applications, environmental impact, and potential effects on biological systems.

References

The Unseen Contaminant: A Technical Guide to the Environmental Occurrence of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol P (BPP), a structural analogue of the notorious endocrine disruptor Bisphenol A (BPA), is an emerging environmental contaminant. As regulatory pressures on BPA increase, the industrial use of alternative bisphenols, including BPP, is on the rise. Consequently, understanding the environmental footprint of BPP is critical for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence of BPP, detailing its detection in various environmental compartments, the analytical methodologies employed for its quantification, and the potential biological pathways it may disrupt. While data specifically on BPP are still emerging and less abundant compared to BPA, this guide synthesizes the available information to support further research and risk assessment initiatives.

Environmental Occurrence of Bisphenol P

The presence of bisphenols in the environment is a direct consequence of their widespread use in the production of polycarbonate plastics, epoxy resins, and other consumer products.[1] These compounds can leach from products during their lifecycle, leading to contamination of various environmental matrices. Wastewater treatment plants (WWTPs) are significant point sources of bisphenols into the aquatic environment, as these facilities are not always equipped to completely remove them.[2] Landfills are another major source, with high concentrations of bisphenols detected in leachate.[3] From these sources, bisphenols can partition into water, soil, sediment, and air, and can be taken up by biota.

While extensive research has documented the environmental occurrence of BPA, Bisphenol F (BPF), and Bisphenol S (BPS), data specifically for Bisphenol P (BPP) are more limited. However, available studies confirm its presence, particularly in soil and sediment.

Data Presentation: Quantitative Occurrence of Bisphenols in Environmental Matrices

The following tables summarize the reported concentrations of BPP and other selected bisphenols in various environmental compartments to provide context on their relative abundance. It is important to note that the data for BPP is sparse, highlighting a significant knowledge gap.

Table 1: Concentration of Bisphenol P and Other Bisphenols in Soil and Sediment

BisphenolMatrixLocationConcentration Range (ng/g dry weight)Reference(s)
BPP Agricultural & Urban SoilChinaUp to 78.2[4]
BPAE-waste SoilChina531 - 167,00[5]
BPFE-waste SoilChinaMedian: 920[5]
BPSE-waste SoilChinaMedian: 9.86[5]
BPASedimentVarious (Europe)10,000 - 100,000,000[6]
BPSRiver SedimentUSA, Japan, KoreaUp to 1970[6]

Table 2: Concentration of Selected Bisphenols in Water

BisphenolMatrixLocationConcentration Range (ng/L)Reference(s)
BPASurface WaterNanjing, China161 - 613[1]
BPSSurface WaterNanjing, ChinaMean: 39.2[1]
BPFSurface WaterNanjing, ChinaMean: 2.20[1]
BPADrinking WaterNorth AmericaUp to 99[7]
BPALandfill LeachateJapanUp to 17,200,000[3]

Table 3: Concentration of Selected Bisphenols in Indoor Dust

Specific quantitative data for BPP in indoor dust was not detailed in the abstracts of the reviewed literature, though its presence has been investigated.

BisphenolMatrixLocationConcentration Range (ng/g)Reference(s)
BPAIndoor DustUSA, China, Japan, Korea26 - 111,000[8]
BPSIndoor DustUSA, China, Japan, KoreaGeometric Mean: 2.29 (ug/g)[8]
BPFIndoor DustUSA, China, Japan, Korea>98% of total BPs with BPA & BPS[8]
BPAIndoor DustHanoi, Vietnam[1]
BPFIndoor DustHanoi, Vietnam[1]

Table 4: Concentration of Selected Bisphenols in Biota

BisphenolMatrixOrganismLocationConcentration Range (ng/g wet weight)Reference(s)
BPAMuscleWild FishSouth Chinaup to 3,080[3]
BPFMuscleWild FishSouth Chinaup to 1,309[3]
BPAFMuscleWild FishSouth Chinaup to 54.6[3]
BPALiverWild FishNorth-East Atlantic3.9 ± 14.0[9]
BPAMuscleWild FishTaiwanNot Detected - 25.2[10]

Experimental Protocols for the Determination of Bisphenol P

The accurate quantification of BPP in complex environmental matrices requires sophisticated analytical methodologies. The most common techniques are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

Sample Preparation and Extraction

The initial step in the analysis of BPP from environmental samples is its extraction from the matrix. The choice of extraction method depends on the sample type.

2.1.1. Water Samples

  • Solid-Phase Extraction (SPE): This is the most common method for extracting bisphenols from water samples.

    • Protocol:

      • A known volume of water (typically 100-500 mL) is passed through an SPE cartridge packed with a sorbent material (e.g., C18, Oasis HLB).

      • The cartridge is then washed with a low-polarity solvent (e.g., 5% methanol (B129727) in water) to remove interferences.

      • The retained bisphenols, including BPP, are then eluted with a small volume of an organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).[11]

      • The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

2.1.2. Soil and Sediment Samples

  • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperature and pressure to increase the efficiency of solvent extraction.

    • Protocol:

      • A dried and homogenized soil or sediment sample is mixed with a dispersing agent (e.g., diatomaceous earth).[11]

      • The mixture is packed into an extraction cell.

      • The cell is filled with an extraction solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and methanol) and heated (e.g., 100°C) under pressure.[4][12]

      • The extract is collected, and the process can be repeated for multiple cycles to ensure complete extraction.[4]

      • The collected extract is then concentrated and subjected to a clean-up step, often using SPE, to remove interfering compounds before instrumental analysis.

2.1.3. Indoor Dust Samples

  • Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from the solid matrix.

    • Protocol:

      • A weighed amount of dust is placed in a centrifuge tube with an extraction solvent (e.g., methanol or a mixture of hexane (B92381) and dichloromethane).

      • The tube is placed in an ultrasonic bath for a specified period (e.g., 30 minutes).

      • The mixture is then centrifuged, and the supernatant (the extract) is collected.

      • The extraction process may be repeated, and the extracts combined.

      • The combined extract is then concentrated and purified, typically using SPE.

Instrumental Analysis

2.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most widely used technique for the analysis of bisphenols due to its high sensitivity and selectivity.

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the different bisphenols.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for bisphenol analysis, but it typically requires a derivatization step to increase the volatility of the analytes.

  • Derivatization:

    • The hydroxyl groups of the bisphenols are converted to less polar and more volatile derivatives, often using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • Chromatographic Separation:

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

    • A temperature-programmed oven is used to elute the compounds based on their boiling points.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2]

Potential Biological Signaling Pathways Disrupted by Bisphenol P

Bisphenols, including BPP, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. Their structural similarity to natural hormones, particularly estrogen, allows them to bind to hormone receptors and either mimic or block the natural hormone's action.

Endocrine Disruption Mechanisms
  • Estrogen Receptor (ER) Binding: Like BPA, BPP is expected to bind to estrogen receptors (ERα and ERβ), potentially leading to the activation or inhibition of estrogen-responsive genes. This can disrupt processes related to reproduction, development, and metabolism.

  • Androgen Receptor (AR) Antagonism: Some bisphenols have been shown to act as antagonists to the androgen receptor, interfering with the action of male hormones.

  • Thyroid Hormone Disruption: BPP has been shown to have the potential to bind to thyroid receptors, which could lead to alterations in the levels of thyroid-stimulating hormone (TSH) and thyroid hormones (T3 and T4).[6]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: Some bisphenols can activate PPARγ, a key regulator of adipogenesis (fat cell development), which may contribute to metabolic disorders like obesity.

Other Potential Mechanisms of Toxicity
  • Oxidative Stress: Exposure to bisphenols has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can damage cells and tissues.

  • Modulation of Cellular Signaling Pathways: Bisphenols can interfere with various intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Mandatory Visualization: Diagrams

Experimental_Workflow_for_BPP_Analysis cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Instrumental Analysis Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil_Sediment Soil/Sediment Sample ASE Accelerated Solvent Extraction (ASE/PLE) Soil_Sediment->ASE Dust Dust Sample Ultrasonic Ultrasonic Extraction Dust->Ultrasonic Cleanup SPE Clean-up & Concentration SPE->Cleanup ASE->Cleanup Ultrasonic->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS (with Derivatization) Cleanup->GC_MS Data Data Analysis & Quantification LC_MSMS->Data GC_MS->Data Bisphenol_Signaling_Pathway cluster_receptors Cellular Receptors cluster_downstream Downstream Effects BPP Bisphenol P (BPP) ER Estrogen Receptor (ERα/ERβ) BPP->ER Binds AR Androgen Receptor (AR) BPP->AR Binds TR Thyroid Receptor (TR) BPP->TR Binds PPARg PPARγ BPP->PPARg Binds Oxidative_Stress Oxidative Stress (ROS Production) BPP->Oxidative_Stress MAPK MAPK Pathway Modulation BPP->MAPK Gene_Expression Altered Gene Expression ER->Gene_Expression Hormone_Activity Hormone Activity (Agonism/Antagonism) AR->Hormone_Activity TR->Hormone_Activity Metabolism Metabolic Dysregulation PPARg->Metabolism Cellular_Effects Adverse Cellular Effects (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Effects Hormone_Activity->Cellular_Effects Metabolism->Cellular_Effects Oxidative_Stress->Cellular_Effects MAPK->Cellular_Effects

References

Unveiling the Ubiquitous Contaminant: A Technical Guide to the Sources of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), a structural analog of the notorious endocrine disruptor Bisphenol A (BPA), is emerging as a significant environmental and food contaminant.[1][2] As regulatory pressures on BPA intensify, industries are increasingly turning to alternative bisphenols, including BPP, for the production of polycarbonate plastics and epoxy resins.[3][4] These materials are integral to a vast array of consumer and industrial products, from food and beverage containers to thermal paper and medical devices.[3][4][5] Consequently, understanding the sources of BPP contamination is paramount for assessing human exposure and its potential health implications. This technical guide provides an in-depth analysis of the origins of BPP contamination, supported by quantitative data, detailed experimental protocols, and visualizations of its known biological signaling pathways.

Industrial Sources and Applications

The primary driver of Bisphenol P contamination is its use as a monomer in the manufacturing of polycarbonate plastics and as a starting material for epoxy resins.[3][4][6] While specific production volumes for BPP are not as readily available as for BPA, its application as a BPA substitute suggests a growing presence in the market.

Key Industrial Applications:

  • Polycarbonate Plastics: BPP is used to produce high-performance, durable, and often transparent plastics. These are utilized in a wide range of products, including reusable food and beverage containers, electronic equipment housing, and automotive components.[3][4]

  • Epoxy Resins: BPP-based epoxy resins are used as protective linings in food and beverage cans to prevent corrosion and maintain product integrity.[3][7] They are also employed in adhesives and coatings for various industrial applications.

The manufacturing process of these plastics and resins, as well as the degradation of BPP-containing products, can lead to its release into the environment.

Environmental Contamination

BPP has been detected in various environmental compartments, indicating its widespread distribution. The primary pathways for environmental contamination include industrial wastewater discharge, leaching from landfills, and the degradation of plastic waste.

Quantitative Data on Environmental Contamination

The following table summarizes the reported concentrations of Bisphenol P in various environmental matrices.

Environmental MatrixConcentration RangeLocationReference
Farmland SoilUp to 78.2 ng/g (dry weight)Zhejiang, China[8][9]
River Water<1.79 – 6.42 ng/L-[10]
PM2.5 in Outdoor AirDetected in 15.5% of samplesShanghai, China[11]

Contamination of Food and Consumer Products

The most direct route of human exposure to BPP is through the diet, primarily from the leaching of BPP from food packaging materials.[1][2] The use of BPP in the epoxy linings of canned foods and in polycarbonate containers is a major source of this contamination.[2][3]

Quantitative Data on Food and Beverage Contamination

This table presents the levels of Bisphenol P found in various food and beverage products.

Food/Beverage CategoryConcentration Range/ValueNotesReference(s)
Peeled Tomatoes (canned)Presence detected-[3]
Commercial Milk ProductsPresence detected-[3]
Beverages (canned)Presence detected-[3]
Mustard and GingerUp to 237 ng/gHighest BPP concentration found in a study of various foodstuffs[9][12]
Bee PollenDetected, but not quantified-[5]

Experimental Protocols for BPP Detection and Quantification

Accurate quantification of BPP in various matrices is crucial for exposure assessment. The most common analytical techniques employed are Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.

UPLC-MS/MS Method for Bisphenols in Water and PET

This protocol is based on a validated method for the determination of eight bisphenols, including BPP, in bottled water and PET matrices.[13][14]

1. Sample Preparation:

  • Bottled Water: No extensive preparation is typically required. Samples may be directly analyzed or pre-concentrated if very low detection limits are needed.

  • PET/rPET Granules/Flakes: A specific mass of the sample is extracted with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) using methods like ultrasonic-assisted extraction. The extract is then filtered and concentrated.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: ACQUITY HSS T3 UPLC column (100 mm × 2.1 mm; 1.7 μm particle size) or equivalent.[15]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[15]

    • Flow Rate: 0.3 mL/min.[15]

    • Column Temperature: 35 °C.[15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode.

    • Scan Type: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for BPP.

    • Method Validation: The method is validated for linearity, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effects.[13][14] For BPP in bottled water, LODs are in the range of 0.030–0.075 µg/L and LOQs from 0.10–0.25 µg/L. For PET/rPET, LODs are 0.00030–0.00075 mg/kg and LOQs are 0.0010–0.0025 mg/kg.[13][14]

GC-MS Method for Bisphenols in Paper Products

This protocol outlines a method for the analysis of bisphenols in paper, which can be adapted for BPP.[16]

1. Sample Preparation and Derivatization:

  • Extraction: Paper samples are extracted with a methanolic solvent or a Folch extraction (methanol and dichloromethane).

  • Derivatization: The extracted bisphenols are derivatized with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis. The reaction is typically carried out at 60 °C for 45 minutes.[17]

2. GC-MS/MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column suitable for separating bisphenol derivatives.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, targeting the characteristic ions of the derivatized BPP.

  • Method Validation: The method is validated for linearity, recovery, precision, and sensitivity.

Signaling Pathways and Biological Effects of Bisphenol P

Emerging research indicates that BPP, like other bisphenols, is an endocrine-disrupting chemical with the potential to interfere with various biological pathways.

Thyroid Hormone Signaling Disruption

BPP has been shown to exhibit endocrine-disrupting potential by binding to thyroid receptors.[3][18] This interaction can interfere with the normal functioning of the thyroid hormone system, which is critical for regulating metabolism, growth, and development.[3] The binding of BPP to thyroid hormone receptors can lead to altered levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4).[3]

Thyroid_Hormone_Disruption BPP Bisphenol P (BPP) Thyroid_Receptor Thyroid Hormone Receptor (TR) BPP->Thyroid_Receptor Binds to TRE Thyroid Response Element (TRE) in DNA Thyroid_Receptor->TRE Binds to Gene_Expression Altered Gene Expression TRE->Gene_Expression Regulates Hormone_Levels Altered TSH, T3, T4 Levels Gene_Expression->Hormone_Levels Leads to Metabolic_Perturbation BPP_Exposure Bisphenol P (BPP) Exposure Liver_Metabolism Perturbation of Liver Metabolic Pathways BPP_Exposure->Liver_Metabolism Acetyl_CoA Increased Acetyl-CoA Liver_Metabolism->Acetyl_CoA Lipid_Synthesis Increased Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Visceral_Fat Increased Visceral Fat Lipid_Synthesis->Visceral_Fat Cardiotoxicity_Pathway BPP Bisphenol P (BPP) NFkB_Activation Activation of NF-κB Pathway BPP->NFkB_Activation Apoptosis Induction of Apoptosis NFkB_Activation->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

References

Toxicological Profile of Bisphenol P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
IUPAC Name 4,4'-(1,4-Phenylenediisopropylidene)bisphenolPubChem CID: 630355
CAS Number 2167-51-3PubChem CID: 630355
Molecular Formula C₂₄H₂₆O₂PubChem CID: 630355
Molecular Weight 346.46 g/mol PubChem CID: 630355
Appearance Solid-
Solubility Soluble in DMSO, Methanol (Slightly)Toronto Research Chemicals

Toxicokinetics

Currently, there is a limited amount of publicly available data specifically detailing the toxicokinetics of Bisphenol P. However, studies on structurally similar bisphenols, such as BPA, suggest that these compounds are generally metabolized in the liver and excreted in the urine. Further research is required to fully elucidate the ADME profile of BPP.

Toxicodynamics

Acute Toxicity
Multi-Organ Toxicity

An in vivo study in rats demonstrated that BPP has the potential to induce histopathological changes in multiple organs.

Experimental Protocol: In Vivo Rat Study

  • Animal Model: Wistar rats.

  • Dosing: Oral gavage with BPP at doses of 5, 50, and 100 mg/kg body weight for 28 consecutive days. A control group received the vehicle, and parallel groups were treated with BPA at the same concentrations for comparison.

  • Tissue Collection and Analysis: At the end of the study period, liver, kidney, heart, and lung tissues were collected. Tissues were fixed, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

  • Key Findings: The two highest doses of BPP (50 and 100 mg/kg) induced notable histopathological alterations in the liver, including hepatocyte necrosis, nuclear shrinkage (pyknosis), and cellular degeneration. Histopathological changes were also observed in the kidney, heart, and lung tissues of BPP-treated rats, indicating a multi-organ toxic potential comparable to that of BPA.[1]

Cytotoxicity

In vitro studies have confirmed the cytotoxic effects of Bisphenol P on mammalian cells.

Experimental Protocol: MTT Assay

  • Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.

  • Exposure: Cells were exposed to a range of BPP concentrations (0.5 µM to 256 µM) for 24 hours.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In brief, after the 24-hour exposure to BPP, the cell culture medium was replaced with a medium containing MTT. The cells were then incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

  • Quantitative Data: The concentration of BPP that resulted in a 50% reduction in cell viability (LC50) was determined to be 32 µM after 24 hours of exposure.[2]

Genotoxicity

Bisphenol P has been shown to induce DNA damage in vitro, indicating its genotoxic potential.

Experimental Protocols: Comet and Micronucleus Assays

  • Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.

  • Exposure: Cells were treated with various concentrations of BPP.

  • Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks. After exposure to BPP, cells were embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage. A significant increase in comet tail length was observed in BPP-treated cells.[2]

  • Micronucleus Assay: This assay detects chromosomal damage. Cells were treated with BPP, and after an appropriate incubation period, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) was assessed. An increased frequency of micronuclei was observed in cells exposed to BPP.[2]

Endocrine-Disrupting Effects

Similar to other bisphenols, BPP is suspected to have endocrine-disrupting properties, particularly affecting the thyroid hormone system.

Key Findings:

  • Thyroid Hormone Alterations: BPP has been shown to bind to thyroid receptors and can alter the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4).[3][4] The precise mechanisms are still under investigation but may involve interference with thyroid hormone synthesis, transport, and metabolism.

Cardiotoxicity

Studies using zebrafish embryos, a common model for developmental toxicity screening, have indicated that bisphenols can induce cardiotoxicity.

Experimental Protocol: Zebrafish Embryo Cardiotoxicity Assay

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos were exposed to various concentrations of bisphenols, including BPA, BPS, and BPF, which are structurally related to BPP.

  • Endpoint Assessment: Cardiotoxicity was evaluated by observing changes in heart rate, pericardial edema, and altered heart morphology at specific time points post-fertilization (e.g., 96 hours).

  • Key Findings: Exposure to certain bisphenols led to decreased heart rate and morphological abnormalities in the developing heart of zebrafish embryos, suggesting a potential for cardiotoxicity.[5][6]

Immunotoxicity

Emerging evidence suggests that bisphenols may have immunotoxic effects.

Experimental Protocol: In Vitro Lymphocyte Assay

  • Cell Type: Primary human lymphocytes.

  • Methodology: Lymphocytes were exposed to various bisphenols, and the production of various interleukins (IL) and cytokines (e.g., IL-1b, IL-6, TNF-α) was measured.

  • Key Findings: Exposure to BPA and its replacement chemicals resulted in altered production of several key immune signaling molecules, indicating a potential for immunomodulatory effects.[7]

Signaling Pathways

Bisphenol P is implicated in the modulation of key cellular signaling pathways, including the NF-κB and PI3K/AKT pathways, which are crucial in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPP Bisphenol P IKK_complex IKK Complex BPP->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_NF_kB IκB NF-κB IKK_complex->IkappaB_NF_kB Phosphorylates IκB NF_kB NF-κB (p50/p65) IkappaB_p P-IκB (Ubiquitinated) Proteasome Proteasome NF_kB_active Active NF-κB Proteasome->NF_kB_active Releases NF_kB_nuc NF-κB NF_kB_active->NF_kB_nuc Translocation IkappaB_NF_kB->Proteasome Degradation of IκB DNA DNA NF_kB_nuc->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: BPP-induced activation of the NF-κB signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates BPP Bisphenol P BPP->RTK Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits AKT_p P-AKT (Active) PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors AKT_p->Downstream Cell_Response Cell Proliferation & Survival Downstream->Cell_Response

Caption: BPP-mediated activation of the PI3K/AKT signaling pathway.

Experimental Workflows

In Vivo Multi-Organ Toxicity Assessment

In_Vivo_Toxicity_Workflow start Start: Acclimatization of Wistar Rats dosing Daily Oral Gavage (28 days) - Vehicle Control - BPP (5, 50, 100 mg/kg) - BPA (5, 50, 100 mg/kg) start->dosing observation Clinical Observation & Body Weight Monitoring dosing->observation euthanasia Euthanasia & Necropsy (Day 29) observation->euthanasia tissue_collection Organ Collection (Liver, Kidney, Heart, Lung) euthanasia->tissue_collection histopathology Histopathological Processing (Fixation, Embedding, Sectioning, H&E Staining) tissue_collection->histopathology analysis Microscopic Examination & Pathological Scoring histopathology->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for in vivo multi-organ toxicity assessment of BPP.

In Vitro Cytotoxicity and Genotoxicity Assessment

In_Vitro_Toxicity_Workflow cluster_assays Toxicity Assays start Start: MDBK Cell Culture seeding Cell Seeding in Multi-well Plates start->seeding exposure Exposure to BPP (0.5 - 256 µM, 24h) seeding->exposure mtt MTT Assay (Cell Viability) exposure->mtt comet Comet Assay (DNA Strand Breaks) exposure->comet micronucleus Micronucleus Assay (Chromosomal Damage) exposure->micronucleus data_acquisition Data Acquisition - Absorbance Reading - Fluorescence Microscopy mtt->data_acquisition comet->data_acquisition micronucleus->data_acquisition analysis Data Analysis - LC50 Calculation - Comet Tail Length - Micronuclei Frequency data_acquisition->analysis end End: Conclusion on Cyto- & Genotoxicity analysis->end

Caption: Workflow for in vitro cytotoxicity and genotoxicity assessment of BPP.

Conclusion and Future Directions

The available evidence strongly suggests that Bisphenol P exhibits a toxicological profile of concern, with demonstrated effects on multiple organ systems and at the cellular level. Its structural similarity to BPA, a known endocrine disruptor, warrants further investigation into its long-term health effects, particularly concerning reproductive and developmental toxicity. Future research should focus on establishing a more comprehensive toxicokinetic profile for BPP, determining its carcinogenic potential, and further elucidating the molecular mechanisms underlying its observed toxicities. The development of robust and sensitive analytical methods for the detection of BPP in biological and environmental samples is also crucial for accurate exposure assessment and risk management.

References

"Bisphenol P exposure routes in humans"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Human Exposure Routes of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of human exposure to Bisphenol P (BPP), a substitute for Bisphenol A (BPA). The document details the primary routes of exposure, presents quantitative data from various environmental and biological matrices, outlines experimental protocols for BPP analysis, and visualizes key pathways and workflows.

Introduction to Bisphenol P

Bisphenol P (BPP), with the chemical name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a structural analogue of BPA. It is utilized in the manufacturing of polycarbonates, epoxy resins, and other consumer products, often as a replacement for BPA due to regulatory restrictions and public concern over BPA's endocrine-disrupting properties.[1] However, the structural similarity of BPP to BPA raises concerns about its own potential for biological activity and human health effects. Understanding the pathways through which humans are exposed to BPP is critical for assessing its potential risk.

Primary Routes of Human Exposure to BPP

Human exposure to BPP, much like other bisphenols, occurs through three primary routes: dietary intake, inhalation of indoor dust, and dermal absorption from contact with consumer products.

  • Dietary Intake : This is considered a major exposure pathway for bisphenols.[1] BPP can migrate from food packaging materials, such as epoxy linings of metal cans and polycarbonate plastics, into foodstuffs.[1][2] The rate and extent of migration can be influenced by factors such as the temperature, pH, and fat content of the food.[1]

  • Inhalation : Indoor dust acts as a sink for a variety of semi-volatile organic compounds, including bisphenols, which are released from consumer products.[3] Humans, particularly toddlers and children who have more hand-to-mouth contact, can be exposed through the inhalation and unintentional ingestion of contaminated dust.[3][4]

  • Dermal Absorption : Direct skin contact with products containing BPP is another significant route of exposure. While specific studies on BPP dermal absorption are limited, research on BPA and BPS indicates that these compounds can be absorbed through the skin, for example, from handling thermal paper receipts.[5][6] Dermal absorption may lead to a more prolonged internal exposure compared to oral intake because it can bypass initial metabolism in the liver.[6]

Quantitative Data on BPP Occurrence

The following tables summarize the quantitative data on BPP concentrations found in human biological samples and indoor dust from various studies.

Table 1: BPP Concentrations in Human Biological Matrices
MatrixCountry/PopulationDetection FrequencyConcentration Range (ng/mL)Mean/Median Concentration (ng/mL)Citation(s)
SerumGeneral Population94.3%-1.386 (Mean)[7]
SerumGeneral Population66.3%-0.142 (Mean)[7]
SerumGeneral Population4.4%-[7]
Serum38 individuals---[8][9]
Whole Blood38 individuals---[8][9]
Plasma38 individuals---[8][9]
Urine38 individuals---[8][9]

Note: Specific concentration ranges and means for the study on 38 individuals were not detailed in the abstract but the study indicated serum as a suitable matrix for BPP biomonitoring.[8][9]

Table 2: BPP Concentrations in Indoor Dust
MicroenvironmentCountryDetection FrequencyConcentration Range (µg/g)Geometric Mean Concentration (µg/g)Citation(s)
Indoor DustUSA, China, Japan, KoreaRare / Not Detected--[4]

Note: In the study by Liao et al., BPP was one of the eight bisphenols analyzed but was found to be rare or not detected in the 156 indoor dust samples, with BPA, BPS, and BPF being the most prevalent.[4]

Metabolism and Excretion of BPP

While specific toxicokinetic studies on BPP in humans are limited, the metabolic fate of bisphenols is generally well-understood. Following exposure, bisphenols are rapidly metabolized in the body, primarily in the liver.[10][11]

The main metabolic pathway is conjugation with glucuronic acid (glucuronidation) and, to a lesser extent, with sulfate (B86663) (sulfation).[10][11] These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[8][12] This process increases the water solubility of the compounds, facilitating their excretion from the body, primarily through urine.[10][11] The resulting metabolites, such as BPP-glucuronide and BPP-sulfate, are generally considered to be biologically inactive.[13] However, the parent (unconjugated) form of the bisphenol is the biologically active molecule that can interact with hormone receptors.[6]

Detailed Experimental Protocols

The quantification of BPP in complex matrices like human serum, urine, food, and dust requires sensitive and specific analytical methods. The most commonly employed technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), though gas chromatography-mass spectrometry (GC-MS) is also used.[3][14]

Sample Preparation

Objective : To extract BPP from the sample matrix and remove interfering substances.

  • Human Serum/Plasma :

    • Enzymatic Hydrolysis : To measure total BPP (free + conjugated), samples are often treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites back to the parent form.

    • Protein Precipitation : Acetonitrile is commonly added to precipitate proteins. Samples are vortexed and then centrifuged to separate the protein pellet.

    • Solid-Phase Extraction (SPE) : The supernatant is then passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analyte and further clean up the sample. The cartridge is washed, and then the analyte is eluted with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[15]

    • Evaporation and Reconstitution : The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.

  • Indoor Dust :

    • Sieving : Dust samples are typically sieved to obtain a homogenous particle size (e.g., <1 mm).[16]

    • Extraction : An accurately weighed amount of dust is extracted with an organic solvent. A mixture of solvents like hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) is often used.[17] Acetone has been recommended for its ability to dissolve plastic particles, potentially increasing the extraction efficiency of plastic additives like bisphenols.[16][17]

    • Ultrasonic Extraction : Sonication is frequently used to enhance the extraction efficiency.[6][18]

    • Clean-up : The extract is centrifuged, and the supernatant is cleaned up using SPE, similar to the procedure for biological fluids.

Analytical Instrumentation: LC-MS/MS
  • Chromatographic Separation :

    • Column : A reverse-phase C18 column (e.g., Kinetex C18, Raptor Biphenyl) is typically used for separation.[6][14]

    • Mobile Phase : A gradient elution with water and an organic solvent (acetonitrile or methanol), often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization, is employed.[6][14]

    • Flow Rate : Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for BPP, providing high selectivity and sensitivity. An isotopically labeled internal standard (e.g., BPP-d8) is used to correct for matrix effects and variations in instrument response.

    • Validation : The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Recoveries should typically be within 80-120%, with relative standard deviations (RSDs) below 15-20%.[18]

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Primary routes of human exposure to Bisphenol P (BPP).

Bisphenol_Metabolism BPP Bisphenol P (BPP) (Active Form) Liver Liver (Phase II Metabolism) BPP->Liver Absorption Glucuronide BPP-Glucuronide (Inactive) Liver->Glucuronide UGTs Sulfate BPP-Sulfate (Inactive) Liver->Sulfate SULTs Excretion Urinary Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: General metabolic pathway of bisphenols like BPP in humans.

BPP_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum or Dust Sample Extraction Solvent Extraction / Protein Precipitation Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC LC Separation (C18 Column) Concentration->LC MSMS MS/MS Detection (ESI-, MRM) LC->MSMS Quantification Quantification (Internal Standard) MSMS->Quantification Report Concentration Report (ng/mL or µg/g) Quantification->Report

Caption: Experimental workflow for BPP analysis by LC-MS/MS.

Bisphenol_Signaling_Pathway cluster_receptors Cellular Receptors cluster_effects Downstream Effects BPP Bisphenol P (BPP) ER Estrogen Receptors (ERα, ERβ) BPP->ER Binds (Agonist/ Antagonist) AR Androgen Receptor (AR) BPP->AR Binds (Antagonist) GPER GPER BPP->GPER GeneExpression Altered Gene Expression ER->GeneExpression HormoneSignaling Hormone Signaling Disruption ER->HormoneSignaling Inflammation Inflammatory Response (NF-κB pathway) ER->Inflammation AR->HormoneSignaling CellProliferation Cell Proliferation GPER->CellProliferation

Caption: BPP interaction with endocrine signaling pathways.

Signaling Pathway Interactions

Bisphenols are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems.[5][19] BPP, like BPA, can interact with multiple cellular receptors and signaling pathways.

  • Estrogen Receptors (ERs) : Studies have shown that many bisphenol analogues exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[20][21] This binding can either mimic the effects of endogenous estrogen (agonist activity) or block them (antagonist activity), leading to the disruption of normal endocrine signaling.[5][10] This can affect gene expression and cellular processes regulated by estrogen.[4]

  • Androgen Receptor (AR) : Some bisphenols, including BPA, have been shown to act as antagonists to the androgen receptor, interfering with the action of male hormones.[10][22]

  • Other Pathways : Bisphenols can also impact other signaling pathways. For instance, BPA has been linked to the activation of pro-inflammatory pathways like nuclear factor kappa B (NF-κB) and the disruption of pathways involved in metabolism and cell death, such as the Wnt/β-catenin and NLRP3 inflammasome pathways.[5][7][9] Given its structural similarity, BPP may interact with similar pathways, although specific research is needed.

Conclusion and Future Research

Human exposure to BPP is widespread, though likely at lower levels than its predecessor, BPA. The primary routes of exposure are through diet, dust, and dermal contact. Biomonitoring studies confirm internal exposure by detecting BPP in human serum and other biological matrices. While BPP is expected to be rapidly metabolized and excreted, its potential as an endocrine disruptor warrants further investigation.

Future research should focus on:

  • Generating more extensive quantitative data on BPP levels in a wider variety of foods, consumer products (especially personal care products), and drinking water to refine exposure assessments.

  • Conducting detailed toxicokinetic studies specifically for BPP in humans to understand its absorption, distribution, metabolism, and excretion dynamics, particularly following dermal exposure.

  • Elucidating the specific molecular mechanisms and signaling pathways disrupted by BPP and determining its relative potency compared to BPA and other analogues.

  • Assessing the potential health effects of chronic, low-dose exposure to BPP, especially in vulnerable populations such as pregnant women, infants, and children.

References

An In-depth Technical Guide to Bisphenol P Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used in the production of polycarbonate plastics and epoxy resins. As with other bisphenols, human exposure is a growing concern due to its potential to interfere with hormonal systems. Understanding the metabolic fate of BPP in the human body is crucial for accurate exposure assessment and toxicological risk evaluation. This technical guide provides a comprehensive overview of the current knowledge on BPP metabolites in biological samples, focusing on quantitative data, experimental protocols, and relevant biological pathways.

Data Presentation: Quantitative Levels of Bisphenol P in Human Biological Samples

Recent biomonitoring studies have begun to quantify the presence of BPP in various human biological matrices. The following tables summarize the reported concentrations of BPP, providing a comparative overview across different sample types. It is important to note that data on specific BPP metabolites, such as BPP-sulfate and BPP-glucuronide, are still emerging, and the presented data primarily focuses on the parent compound.

Table 1: Concentration of Bisphenol P (BPP) in Human Urine

Population/StudySample SizeDetection Frequency (%)Mean Concentration (µg/L)Median Concentration (µg/L)Concentration Range (µg/L)Reference
General Population38Not ReportedNot ReportedNot Reported - 0.5[1]

Table 2: Concentration of Bisphenol P (BPP) in Human Whole Blood

Population/StudySample SizeDetection Frequency (%)Mean Concentration (µg/L)Median Concentration (µg/L)Concentration Range (µg/L)Reference
General Population38Not Reported0.230.18Not Reported - 0.89[1]

Table 3: Concentration of Bisphenol P (BPP) in Human Serum

Population/StudySample SizeDetection Frequency (%)Mean Concentration (µg/L)Median Concentration (µg/L)Concentration Range (µg/L)Reference
General Population38Not Reported0.150.12Not Reported - 0.45[1]

Table 4: Concentration of Bisphenol P (BPP) in Human Plasma

Population/StudySample SizeDetection Frequency (%)Mean Concentration (µg/L)Median Concentration (µg/L)Concentration Range (µg/L)Reference
General Population38Not Reported0.110.09Not Reported - 0.34[1]

Metabolic Pathways of Bisphenol P

The metabolism of BPP is presumed to follow pathways similar to that of BPA, primarily involving Phase II conjugation reactions to increase water solubility and facilitate excretion. The main metabolic routes are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULFs), respectively. While BPP-sulfate has been identified as a primary metabolite, the formation of BPP-glucuronide is also highly probable.

BPP_Metabolism BPP Bisphenol P (BPP) UGTs UDP-glucuronosyltransferases (UGTs) BPP->UGTs Glucuronidation SULTs Sulfotransferases (SULTs) BPP->SULTs Sulfation BPP_Glucuronide BPP-Glucuronide UGTs->BPP_Glucuronide BPP_Sulfate BPP-Sulfate SULTs->BPP_Sulfate Excretion Urinary and Fecal Excretion BPP_Glucuronide->Excretion BPP_Sulfate->Excretion

Figure 1: Proposed metabolic pathway of Bisphenol P.

Experimental Protocols

The accurate quantification of BPP and its metabolites in biological samples requires sensitive and robust analytical methods. The following sections detail a typical experimental workflow for the analysis of BPP in human urine, based on established methodologies for bisphenols.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This method is suitable for the extraction and preconcentration of BPP from urine samples.

Materials:

Procedure:

  • Deconjugation: To a 5 mL urine sample, add 1 mL of ammonium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase solution. Add the internal standard. Incubate the mixture at 37°C for at least 3 hours to hydrolyze the conjugated metabolites (BPP-glucuronide and BPP-sulfate) back to the parent BPP.

  • Extraction: After cooling to room temperature, add 1 mL of acetonitrile (dispersive solvent) to the sample and vortex for 30 seconds. Rapidly inject a mixture of 100 µL of dichloromethane (extraction solvent) into the sample. A cloudy solution will form.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes. The chlorinated sedimented phase containing the analyte is collected using a microsyringe.

  • Reconstitution: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high selectivity and sensitivity required for detecting low concentrations of BPP in complex biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for BPP and its internal standard for quantification.

    • BPP: Precursor ion (m/z) -> Product ion 1 (m/z), Product ion 2 (m/z)

    • Internal Standard (e.g., ¹³C₁₂-BPA): Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Urine Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) Urine->Deconjugation DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Deconjugation->DLLME Evaporation Evaporation & Reconstitution DLLME->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quantification Quantification Data->Quantification

Figure 2: General experimental workflow for BPP analysis.

Signaling Pathways Potentially Affected by Bisphenol P

As an endocrine-disrupting chemical, BPP is likely to interfere with nuclear receptor signaling pathways, similar to BPA. The primary target is the estrogen receptor (ER), but interactions with other receptors such as the androgen receptor (AR) and thyroid hormone receptor (TR) are also possible. Binding of BPP to these receptors can lead to the activation or inhibition of downstream gene expression, potentially resulting in a range of adverse health effects.

Signaling_Pathway BPP Bisphenol P (BPP) ER Estrogen Receptor (ERα/ERβ) BPP->ER Binds AR Androgen Receptor (AR) BPP->AR Binds TR Thyroid Hormone Receptor (TR) BPP->TR Binds Nucleus Nucleus ER->Nucleus AR->Nucleus TR->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Transcriptional Regulation Adverse_Effects Potential Adverse Health Effects Gene_Expression->Adverse_Effects

Figure 3: Potential signaling pathways affected by BPP.

Conclusion

The analysis of Bisphenol P and its metabolites in biological samples is an emerging field of research. While current data indicates widespread human exposure to BPP, further studies are needed to fully characterize its metabolic profile and establish a comprehensive quantitative database of its metabolites in various populations. The methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations. A deeper understanding of BPP's metabolic fate and biological activity is essential for assessing its potential risks to human health and for informing regulatory decisions.

References

Bioaccumulation Potential of Bisphenol P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Executive Summary

Bisphenol P (BPP), a structural analogue of Bisphenol A (BPA), is increasingly used in various industrial applications. This technical guide provides an in-depth analysis of the bioaccumulation potential of BPP, addressing a critical knowledge gap for environmental and health risk assessments. Due to the limited availability of experimental data for BPP, this guide synthesizes existing information on related bisphenols and utilizes predictive models to estimate key bioaccumulation metrics. Furthermore, it details the known impact of BPP on cellular signaling pathways and provides comprehensive experimental protocols for future research.

Introduction

Bisphenols are a class of chemical compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins. Growing concerns over the endocrine-disrupting properties of BPA have led to its partial replacement with various analogues, including Bisphenol P. However, the environmental fate and toxicological profiles of these substitutes are often not well-characterized. This guide focuses on the bioaccumulation potential of BPP, a crucial factor in determining its persistence and potential for adverse effects in biological systems.

Physicochemical Properties and Bioaccumulation Metrics

The bioaccumulation potential of a chemical is influenced by its physicochemical properties, primarily its hydrophobicity, which is indicated by the octanol-water partition coefficient (Log K_ow_). This property, along with bioconcentration factor (BCF), bioaccumulation factor (BAF), and biomagnification factor (BMF), provides a comprehensive picture of a chemical's tendency to accumulate in organisms.

Due to the scarcity of experimental data for Bisphenol P, quantitative structure-activity relationship (QSAR) models are valuable tools for estimating these parameters. This guide presents predicted values for BPP's Log K_ow_ and BCF using widely recognized models such as the US EPA's EPI Suite™, VEGA, and OPERA. For comparative purposes, experimental data for BPA and other selected bisphenol analogues are also provided.

Table 1: Predicted Physicochemical Properties and Bioaccumulation Factors for Bisphenol P

ParameterPredicted ValueQSAR Model Used
Log K_ow_ (Octanol-Water Partition Coefficient)5.89EPI Suite™ KOWWIN v1.69
BCF (Bioconcentration Factor)1,387 L/kg (wet wt)EPI Suite™ BCFBAF v3.01 (Regression-based)
BCF (Bioconcentration Factor)1,000 - 5,000VEGA QSAR (BCF model v1.0.3) - Class: Bioaccumulative (B)
BCF (Bioconcentration Factor)3.16 (logBCF)OPERA v2.9

Table 2: Experimental Bioaccumulation Data for Bisphenol A and Other Analogues for Comparison

CompoundLog K_ow_BCF (L/kg wet wt)BAFTMFOrganismReference
Bisphenol A (BPA)3.32[1]1.7 - 182[2]3,583 - 14,178 (in carp)-Fish, Bivalves, Amphibians[2]
Bisphenol AF (BPAF)4.47 (estimated)420 (estimated)> BPA2.52Fish
Bisphenol S (BPS)1.65Lower than BPA--Zebrafish[3]
Bisphenol F (BPF)2.91Lower than BPA--Zebrafish[3]
Bisphenol B (BPB)4.13 (estimated)250 (estimated)--Fish

Note: BAF and TMF values are highly dependent on the specific food web and environmental conditions.

Signaling Pathway Perturbation: The PI3K/Akt Pathway

Recent research has demonstrated that Bisphenol P, similar to other bisphenols, can interfere with cellular signaling pathways. Notably, BPP has been shown to promote triple-negative breast cancer metastasis through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, proliferation, and metabolism.

The activation of this pathway by BPP involves the phosphorylation of Akt, a serine/threonine kinase. This event triggers a downstream cascade of signaling events that can lead to altered gene expression and cellular behavior.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BPP Bisphenol P RTK Receptor Tyrosine Kinase (RTK) BPP->RTK Binds/Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt mTOR mTOR pAkt->mTOR Activates Downstream Downstream Effectors (e.g., EMT markers) pAkt->Downstream Regulates mTOR->Downstream Regulates Protein Synthesis Bioaccumulation_Workflow cluster_setup Experimental Setup cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Acclimation Fish Acclimation Exposure Expose Fish to BPP Acclimation->Exposure Test_Solution Prepare BPP Test Solution Flow_Through Set up Flow-Through System Test_Solution->Flow_Through Flow_Through->Exposure Sampling_Uptake Sample Fish and Water (Days 1, 3, 7, 14, 21, 28) Exposure->Sampling_Uptake Transfer Transfer Fish to Clean Water Exposure->Transfer Tissue_Prep Fish Tissue Homogenization and Extraction Sampling_Uptake->Tissue_Prep Sampling_Depuration Sample Fish at Intervals Transfer->Sampling_Depuration Sampling_Depuration->Tissue_Prep LCMS LC-MS/MS Analysis Tissue_Prep->LCMS Data_Analysis Calculate BCF, k1, k2 LCMS->Data_Analysis

References

Bisphenol P in Food Packaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), chemically known as 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family, a group of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[1] While Bisphenol A (BPA) has been the subject of extensive research and regulatory scrutiny due to its endocrine-disrupting properties, leading to its ban in food contact materials in regions like the European Union, the use and potential health implications of its analogues, including BPP, are of growing scientific interest.[2][3] This technical guide provides a comprehensive overview of the current scientific knowledge on BPP, with a focus on its relevance to food packaging materials.

Chemical Structure and Properties of Bisphenol P

BPP is a structural analogue of BPA. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₄H₂₆O₂[1]
Molecular Weight 346.46 g/mol [1]
CAS Number 2167-51-3[1]
Appearance White crystalline powder
IUPAC Name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol[1]

Synthesis of Bisphenol P

Use of Bisphenol P in Food Packaging Materials

BPP may be used as a monomer in the production of certain types of polycarbonates and epoxy resins, which are utilized in various food contact materials.[1] These materials can be found in the lining of food and beverage cans to prevent corrosion and in the manufacturing of some plastic food containers. The presence of BPP in these materials raises concerns about its potential to migrate into foodstuffs.

Migration of Bisphenol P from Food Packaging

The migration of chemical substances from food contact materials into food is a critical aspect of food safety assessment. Factors such as the type of food, temperature, and contact time can influence the extent of migration.[6][7]

Quantitative Data on Bisphenol P Migration

Currently, there is a significant lack of publicly available quantitative data specifically on the migration of Bisphenol P from food packaging materials into food or food simulants. A study analyzing 16 bisphenol analogues in 22 canned food and beverage samples from the Swiss and EU markets did not detect BPP in any of the samples.[1][8] This absence of data highlights a critical knowledge gap and an area requiring further research.

For context, the specific migration limit (SML) for BPA in the EU was set at 0.05 mg/kg of food before its use was banned in most food contact materials.[2][6] No specific migration limit for BPP has been established by major regulatory bodies such as the European Food Safety Authority (EFSA) or the U.S. Food and Drug Administration (FDA).

Toxicological Profile of Bisphenol P

The toxicological effects of BPP are an area of active research, with studies suggesting it may share some of the endocrine-disrupting properties of other bisphenols.

Endocrine Disrupting Effects

Bisphenols are known to interfere with the endocrine system, primarily by interacting with hormone receptors.[9][10]

  • Thyroid Hormone System: BPP has been shown to exhibit endocrine-disrupting potential by binding to thyroid hormone receptors and causing alterations in the levels of thyroid-stimulating hormone (TSH), T₃, and T₄.[10][11] Bisphenols can act as antagonists to thyroid hormone receptors, inhibiting the transcription of thyroid hormone-responsive genes.[10]

  • Estrogen and Androgen Systems: While the interaction of many bisphenols with estrogen receptors (ER) and androgen receptors (AR) has been studied, specific data on the binding affinity and activity of BPP at these receptors are limited. Generally, bisphenols can act as agonists or antagonists of ERs and have been shown to exhibit antiandrogenic activity by inhibiting AR function.[12][13][14]

In Vivo Toxicity Studies

A study in rats evaluated the multi-organ toxicity of BPP. The findings indicated that BPP has the potential to induce oxidative stress and alter the histomorphological architecture of different organs, suggesting it is as deleterious as BPA.

OrganObserved Effects of BPP Exposure in Rats
Liver Nuclei distortion, excessive necrosis of hepatocytes, nuclei shrinkage, pyknosis of cells with disrupted cell structure, cellular congestion, and degeneration of hepatocytes.
Kidney, Heart, Lung Varying histopathological changes.

Experimental Protocols

Accurate detection and quantification of BPP in food packaging materials are essential for risk assessment. The primary analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[8][15]

Sample Preparation: QuEChERS Extraction for BPP in Canned Foods

This protocol is adapted from a method for the simultaneous quantification of 16 bisphenol analogues in food matrices.[1][8]

Materials:

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent.

Procedure:

  • Homogenize 10 g of the food sample.

  • Add 10 mL of ACN to the homogenized sample in a 50 mL centrifuge tube.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS salt packet (containing MgSO₄ and NaCl) and vortex for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the ACN supernatant and transfer it to a d-SPE tube.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Analytical Method: GC-MS for BPP Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms).

Derivatization: Due to the polarity of bisphenols, derivatization is often required for GC-MS analysis to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Procedure:

  • Evaporate a portion of the final extract from the sample preparation step to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for the derivatized BPP.

Validation Parameters: Method validation is crucial for ensuring the reliability of the results. Key parameters to be assessed include:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Recovery: The percentage of the analyte that is recovered through the entire analytical process.

  • Precision: The closeness of repeated measurements.

ParameterExample Value for a Multi-Bisphenol Method
LOD 0.23 to 2.70 µg/kg paper
LOQ 0.78 to 9.10 µg/kg paper
Linearity (R²) > 0.9965
Reproducibility (RSD%) < 16.6%
Repeatability (RSD%) < 19.8%

(Note: These values are from a study on various bisphenols in paper and are provided for illustrative purposes. Specific validation for BPP in the matrix of interest is required.)[15]

Signaling Pathways and Logical Relationships

The endocrine-disrupting effects of BPP are mediated through its interaction with various nuclear receptors and signaling pathways.

BPP_Endocrine_Disruption cluster_exposure Exposure cluster_systemic Systemic Interaction cluster_molecular Molecular Mechanisms Food_Packaging Food Packaging (Polycarbonate, Epoxy Resins) Migration Migration Food_Packaging->Migration Leaching Food Food Migration->Food Ingestion Ingestion Food->Ingestion BPP Bisphenol P (BPP) Ingestion->BPP Thyroid_Receptor Thyroid Hormone Receptor (TR) BPP->Thyroid_Receptor Antagonist BPP->Thyroid_Receptor Estrogen_Receptor Estrogen Receptor (ER) BPP->Estrogen_Receptor Agonist/ Antagonist BPP->Estrogen_Receptor Androgen_Receptor Androgen Receptor (AR) BPP->Androgen_Receptor Antagonist BPP->Androgen_Receptor Target_Tissues Target Tissues (e.g., Thyroid, Liver, Reproductive Organs) Gene_Expression Altered Gene Expression Thyroid_Receptor->Gene_Expression Estrogen_Receptor->Gene_Expression Androgen_Receptor->Gene_Expression Hormone_Signaling Disrupted Hormone Signaling Gene_Expression->Hormone_Signaling

Caption: Logical workflow from BPP exposure via food packaging to potential endocrine disruption.

Thyroid_Hormone_Signaling_Disruption BPP Bisphenol P TR Thyroid Hormone Receptor (TR) BPP->TR Binds (Antagonist) T3 Thyroid Hormone (T3) T3->TR Binds TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds Disrupted_Response Disrupted Biological Response TR->Disrupted_Response Gene_Transcription Gene Transcription TRE->Gene_Transcription Initiates Biological_Response Normal Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Disruption of thyroid hormone signaling by Bisphenol P.

Regulatory Status

The regulatory landscape for bisphenols is evolving. In the European Union, a comprehensive ban on BPA in food contact materials has been implemented.[2][3] However, specific regulations for BPP as a food contact substance are not clearly defined by major regulatory bodies like EFSA and the FDA. The lack of a specific migration limit for BPP means that its use falls under the general safety requirements for food contact materials, which state that materials shall not transfer their constituents to food in quantities that could endanger human health.

Conclusion and Future Perspectives

Bisphenol P is a structural analogue of BPA with documented toxicological effects, including endocrine disruption. While analytical methods for its detection exist, there is a significant lack of data on its migration from food packaging materials. This data gap is a major hurdle in conducting a thorough risk assessment of human exposure to BPP through diet. Further research is urgently needed to:

  • Quantify the migration of BPP from various food contact materials under different conditions.

  • Establish a specific migration limit for BPP based on comprehensive toxicological data.

  • Further elucidate the specific mechanisms of its endocrine-disrupting activity.

  • Develop and validate standardized and robust analytical methods for routine monitoring of BPP in food and packaging.

For researchers, scientists, and drug development professionals, understanding the potential impact of environmental contaminants like BPP is crucial for assessing their influence on human health and disease pathways. The structural similarity of BPP to other endocrine-active compounds warrants a precautionary approach and further investigation into its potential role in hormone-related health outcomes.

References

Bisphenol P in Polycarbonate Plastics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), systematically known as 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPP is utilized in the synthesis of polycarbonate plastics and epoxy resins to impart specific physical and chemical properties.[1] Polycarbonates are durable, transparent thermoplastics used in a wide array of consumer products, including food and beverage containers.[2][3] The presence of residual monomers like BPP in the polymer matrix and the potential for their release into the environment and subsequent human exposure have raised scientific interest.[4][5]

This technical guide provides a comprehensive overview of Bisphenol P, focusing on its synthesis, presence in polycarbonate plastics, analytical detection methods, and its toxicological profile, with a particular emphasis on its action as an endocrine disruptor.

Chemical and Physical Properties of Bisphenol P

Bisphenol P is a solid organic compound characterized by two hydroxyphenyl functional groups. Its chemical structure is a key determinant of its physical properties and biological activity.

PropertyValueSource
IUPAC Name 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenolPubChem
Synonyms 4,4'-(1,4-Phenylenediisopropylidene)bisphenolPubChem
CAS Number 2167-51-3PubChem
Molecular Formula C₂₄H₂₆O₂PubChem
Molecular Weight 346.5 g/mol PubChem
Appearance White crystalline powder (typical for bisphenols)Inferred
Melting Point 135-139 °CSigma-Aldrich[6]

Synthesis of Bisphenol P and its Incorporation into Polycarbonate

Synthesis of Bisphenol P

The synthesis of bisphenols like BPP typically proceeds via a Friedel-Crafts alkylation reaction. This involves the acid-catalyzed condensation of a phenol (B47542) with a ketone or a related electrophilic species.[7][8] For Bisphenol P, this would involve the reaction of two equivalents of phenol with 1,4-diacetylbenzene (B86990) or a similar precursor that can form the 1,4-phenylenediisopropylidene bridge.

Below is a representative experimental protocol for the synthesis of a bisphenol, which can be adapted for Bisphenol P.

Experimental Protocol: Representative Synthesis of a Bisphenol via Friedel-Crafts Alkylation

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The flask is charged with phenol and a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion exchange resin.[8][9]

  • Reactant Addition: The reaction mixture is heated to a specific temperature (e.g., 60-80°C).[9] The ketone (or its equivalent for BPP) is then added dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the limiting reactant.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and diluted with an organic solvent. The mixture is then washed with water and a mild base to neutralize the acid catalyst. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield the pure bisphenol.[10]

Incorporation into Polycarbonate Plastics

Bisphenols are incorporated into polycarbonate polymers as monomers. The polymerization process typically involves the reaction of the bisphenol with a carbonyl source, such as phosgene (B1210022) or diphenyl carbonate, in the presence of a catalyst.[9] This process forms long polymer chains with repeating carbonate ester linkages.

Presence and Leaching of Bisphenol P from Polycarbonate

While specific data on the residual concentration of BPP in polycarbonate is limited, studies on the structurally similar BPA indicate that residual monomer levels can range from 5 to 80 µg/g.[5] One major polycarbonate manufacturer states that the residual BPA content in their resins is less than 0.1% by weight.[3]

The release, or "leaching," of bisphenols from polycarbonate is a significant area of research. This migration can occur through two primary mechanisms: the diffusion of residual, unreacted monomer from the plastic and the hydrolysis of the polymer backbone, which releases the bisphenol monomer.[4][5] Factors that can influence the rate of leaching include:

  • Temperature: Elevated temperatures significantly increase the rate of migration.[1][11][12]

  • Contact Time: Longer storage times generally lead to higher levels of leached bisphenols.[12]

  • pH of Contacting Liquid: Alkaline conditions can promote the hydrolysis of the polycarbonate polymer.

  • Wear and Tear: Physical degradation of the plastic surface, such as through repeated washing or scratching, can increase the surface area and enhance leaching.[4]

Quantitative Data on Bisphenol Leaching (Data for BPA as a proxy for BPP)

ConditionLeached ConcentrationSource
New polycarbonate bottles, 7 days at room temperature~1.0 ng/mLLe et al. (2008)
Polycarbonate bottles exposed to boiling water (100°C)Up to 55-fold increase compared to room temperatureLe et al. (2008)
Used polycarbonate animal cagesUp to 310 µg/LEnvironmental Assessment for Bisphenol-A and Polycarbonate[13]
New and used baby bottles0.49–8.58 µg/L (new), 0.63–2.47 µg/L (used)Moghadam et al. (2015)[4]
Milled polycarbonate dental material (in methanol (B129727), 1 day)22.8 - 32.2 µg/gRelease of Bisphenol A from Milled and 3D-Printed Dental Polycarbonate Materials[1]
Milled polycarbonate dental material (in artificial saliva, 1 day)0.3 - 7.1 µg/gRelease of Bisphenol A from Milled and 3D-Printed Dental Polycarbonate Materials[1]

Analytical Methodology for Bisphenol P in Polycarbonate

The detection and quantification of BPP in polycarbonate plastics and from migration studies typically involve chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Extraction and Analysis of Bisphenol P from Polycarbonate by LC-MS/MS

  • Sample Preparation:

    • For Residual BPP: A known mass of the polycarbonate sample is cryogenically ground into a fine powder. The powder is then dissolved in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. The polymer is subsequently precipitated by the addition of a non-solvent such as methanol or ethanol. The supernatant, containing the dissolved BPP, is collected.

    • For Leaching Studies: The polycarbonate article is exposed to a food simulant (e.g., water, 10% ethanol, or a fatty food simulant) under controlled conditions of time and temperature.[14] An aliquot of the food simulant is then taken for analysis.

  • Extraction and Clean-up:

    • The collected supernatant or food simulant may undergo a liquid-liquid extraction or solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances.[15] A C18 or biphenyl (B1667301) stationary phase is often used for SPE of bisphenols.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An aliquot of the prepared extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase column, such as a C18 or biphenyl column, is typically used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid or ammonium (B1175870) formate, is employed.[2][16]

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for BPP in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

  • Quantification:

    • A calibration curve is generated using standard solutions of BPP of known concentrations. The concentration of BPP in the sample is determined by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for improved accuracy.

G CleanUp CleanUp HPLC HPLC CleanUp->HPLC Inject Extract MS MS Quantify Quantify MS->Quantify Peak Area Data

Toxicological Profile of Bisphenol P

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, potentially leading to adverse health effects.

Endocrine Disruption

Estrogenic Activity: BPP has been shown to interact with estrogen receptors (ERs). Specifically, it acts as an antagonist to Estrogen Receptor β (ERβ).[17] This is in contrast to BPA, which can act as an agonist for both ERα and ERβ. The antagonistic action on ERβ suggests that BPP can block the normal signaling of estrogen through this receptor subtype, which could have various physiological consequences.

G cluster_nucleus Cell Nucleus BPP Bisphenol P ERb Estrogen Receptor β (ERβ) BPP->ERb Binds and Blocks (Antagonist) ERE Estrogen Response Element (ERE) ERb->ERE Binds Estradiol Estradiol Estradiol->ERb Binds and Activates Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Initiates Downstream Altered Cellular Response Transcription->Downstream

Thyroid Hormone Disruption: Bisphenols, due to their structural similarity to thyroid hormones, can interfere with the thyroid signaling pathway.[4] BPA has been shown to act as an antagonist to the thyroid hormone receptor (TR), particularly the beta isoform (TRβ), and can inhibit the transcription of T₃-responsive genes.[4] It can also affect the expression of genes involved in thyroid hormone synthesis, such as the sodium/iodide symporter (NIS or SLC5A5) and thyroid peroxidase (TPO).[18][19] Given the structural similarities, it is plausible that BPP exerts similar disruptive effects on the thyroid system.

G cluster_nucleus Cell Nucleus BPP Bisphenol P TR Thyroid Hormone Receptor (TR) BPP->TR Antagonistic Binding TRE Thyroid Response Element (TRE) TR->TRE Binds T3 T3 Hormone T3->TR Binds and Activates Transcription Target Gene Transcription (e.g., SLC5A5, TPO) TRE->Transcription Regulates Response Altered Thyroid Hormone Homeostasis Transcription->Response

Genotoxicity and Cytotoxicity

Studies on various bisphenols have indicated the potential for genotoxicity, including the induction of DNA strand breaks and chromosomal aberrations.[20][21] Some bisphenols have been shown to cause genotoxic effects in human peripheral blood mononuclear cells at low concentrations.[20]

Comparative Cytotoxicity of Bisphenols (IC₅₀ Values)

BisphenolCell LineIC₅₀ (µM)Source
BPAMCF-745Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPAHSeC35Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPSMCF-7450Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPSHSeC105Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPFHSeC435Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs[24]
BPBHuman PBMCs208.6In vitro study to evaluate the cytotoxicity of BPA analogues[20]
BPFHuman PBMCs173.2In vitro study to evaluate the cytotoxicity of BPA analogues[20]

Conclusion

Bisphenol P is a component of polycarbonate plastics with a toxicological profile that warrants further investigation. Its demonstrated activity as an endocrine disruptor, particularly as an antagonist of Estrogen Receptor β and a potential disruptor of thyroid hormone signaling, highlights the need for a comprehensive understanding of its human exposure levels and health risks. While data specific to BPP is still emerging, the extensive body of research on the closely related Bisphenol A provides a valuable framework for assessing its potential impacts. Continued research, utilizing sensitive analytical methods, is essential to quantify the extent of BPP migration from consumer products and to fully elucidate its mechanisms of action and potential for adverse health effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol P (BPP), chemically known as 4,4'-(1,4-phenylene-diisopropylidene)bisphenol, is a member of the bisphenol family of compounds.[1] Like other bisphenols, it contains two hydroxyphenyl functionalities.[1] BPP is utilized in the manufacturing of polymers and resins, often serving as an alternative to Bisphenol A (BPA) in various consumer products. Due to the known endocrine-disrupting properties of BPA, concerns have been raised about the potential health effects of its analogues, including BPP.[2] Consequently, the development of sensitive and selective analytical methods for detecting and quantifying BPP in diverse matrices such as environmental samples, food contact materials, and biological fluids is crucial for exposure assessment and regulatory monitoring.

This document provides an overview of common analytical techniques, detailed experimental protocols, and comparative performance data for the detection of Bisphenol P.

Section 1: Analytical Techniques

The determination of BPP at trace levels typically requires sophisticated analytical instrumentation. The most prevalent methods are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for bisphenol analysis. It provides excellent sensitivity and selectivity, allowing for the quantification of BPP in complex matrices with minimal sample cleanup.[3] The use of a Raptor Biphenyl column can provide excellent peak shape and baseline separation for a wide range of bisphenols, including BPP.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust alternative for BPP analysis. Due to the low volatility and polarity of bisphenols, a derivatization step is typically required prior to analysis to convert them into more volatile compounds.[1][4] This step improves chromatographic peak shape and sensitivity.[1]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method serves as a cost-effective alternative to mass spectrometry.[5] It leverages the native fluorescence of phenolic compounds like BPP for detection. While generally less sensitive and selective than MS/MS, it is suitable for screening purposes and for matrices with lower complexity.[5]

  • Electrochemical Sensors: These methods offer rapid, low-cost, and portable solutions for bisphenol detection.[6][7] They are based on the direct electrochemical oxidation of the phenolic groups in the BPP molecule.[6] The sensitivity and selectivity can be enhanced by modifying the electrode surface with nanomaterials like graphene or gold nanoparticles.[7][8]

Section 2: Sample Preparation and Extraction

Effective sample preparation is critical to remove interfering matrix components and pre-concentrate the target analyte, BPP, before instrumental analysis.[9] The choice of method depends on the sample matrix.

Common Extraction Techniques:

  • Solid-Phase Extraction (SPE): This is a frequently used technique for cleaning up and concentrating BPP from liquid samples like water.[10][11] Cartridges such as Agilent Bond Elut PPL are effective for extracting a range of bisphenols from aqueous matrices.[10]

  • Liquid-Liquid Extraction (LLE): LLE is a classic method used to extract BPP from aqueous and biological samples using an immiscible organic solvent.[12][13]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE, DLLME is a fast, simple, and environmentally friendly technique that uses a small volume of extraction solvent, offering high enrichment factors.[5][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, widely used in pesticide residue analysis, has been adapted for extracting bisphenols from complex solid and semi-solid samples like food and biological tissues.[3]

The following diagram illustrates a general workflow for sample preparation.

G cluster_sample Sample Collection cluster_prep Extraction & Cleanup cluster_analysis Analysis Sample Aqueous Sample (e.g., Water) Solid Sample (e.g., Food, PET) Homogenization Homogenization (for solid samples) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Homogenization->Extraction Cleanup Cleanup / Filtration (e.g., d-SPE, Syringe Filter) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Concentration->Analysis

General workflow for BPP sample preparation.

Section 3: Experimental Protocols

Protocol 1: Determination of BPP in Water by LC-MS/MS

This protocol is adapted from a method validated for the analysis of eight bisphenols, including BPP, in bottled water.[14]

1. Materials and Reagents:

  • Bisphenol P (BPP) standard

  • Methanol (B129727) (HPLC or MS grade)

  • Water (HPLC or MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation:

  • Prepare a stock solution of BPP (e.g., 1000 mg/L) in methanol.

  • Create a series of working standard solutions by diluting the stock solution with methanol to prepare calibration curves. A typical range for BPP is 0.25–10.0 µg/L.[14]

3. Sample Preparation (SPE):

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load 100-500 mL of the water sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Dry the cartridge under vacuum or nitrogen.

  • Elute BPP from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 0.5 mL) of the initial mobile phase.[10]

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) or equivalent[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient to separate BPP from other analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: For BPP, monitor the transition from the precursor ion to product ions. A known transition is m/z 345.2 → 330.4 (quantifier) and 345.2 → 315.3 (qualifier).[2]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of BPP against the concentration of the standards.

  • Quantify BPP in the samples using the regression equation from the calibration curve.

Protocol 2: Determination of BPP in Food Contact Materials by GC-MS

This protocol describes a general approach for analyzing bisphenols in solid matrices, requiring extraction and derivatization.

1. Materials and Reagents:

  • Bisphenol P (BPP) standard

  • Solvents: Dichloromethane, Methanol, Acetonitrile

  • Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[1][13]

  • Internal Standard (e.g., BPA-d16)

2. Sample Preparation:

  • Cut the paper or plastic sample into small pieces (approx. 1 cm²).

  • Perform solvent extraction by immersing the sample in a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture) and sonicating or homogenizing.[1]

  • Filter the extract and concentrate it under a stream of nitrogen.

  • Reconstitute the residue in a small volume of solvent (e.g., acetonitrile).

3. Derivatization:

  • Transfer an aliquot of the extract to a vial and evaporate to dryness.

  • Add the derivatizing agent (e.g., 50 µL of BSTFA) and a catalyst if needed.

  • Seal the vial and heat at 60-70°C for 30-60 minutes to complete the silylation reaction.[13]

  • Cool the sample to room temperature before injection.

The following diagram outlines the GC-MS workflow including the essential derivatization step.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extract Sample Extract (Concentrated) Derivatization Derivatization (e.g., Silylation with BSTFA) Extract->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry (MS Detection - SIM/Scan) Separation->Detection Data Data Processing & Quantification Detection->Data

Workflow for GC-MS analysis of BPP.

4. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: HP-5MS, DB-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized BPP.

  • MS System: Mass spectrometer capable of electron ionization (EI).

  • Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for identification.

5. Data Analysis:

  • Identify the derivatized BPP peak based on its retention time and characteristic mass fragments.

  • Quantify using a calibration curve prepared from derivatized standards.

Section 4: Quantitative Data and Performance

The performance of analytical methods for BPP detection varies by technique and sample matrix. The following tables summarize quantitative data from published studies.

Table 1: Performance of LC-Based Methods for BPP Detection

MatrixMethodLinear RangeLODLOQRecovery (%)Reference
Bottled WaterLC-MS/MS0.25 - 10.0 µg/L0.030 - 0.075 µg/L0.10 - 0.25 µg/L89 - 109[14]
PET/rPETLC-MS/MSN/A0.00030 - 0.00075 mg/kg0.0010 - 0.0025 mg/kg94 - 118[14]
Human Breast MilkHPLC-FLD0.5 - 25 ng/mL2.1 ng/mL6.3 ng/mL76 - 82[5]

Table 2: Performance of GC-Based Methods for Bisphenol Detection

MatrixMethodAnalytesLODLOQRecovery (%)Reference
Wastewater/Surface WaterSPE-GC/MS(SIM)10 Bisphenols1 - 50 ng/L1 - 5 ng/L**87 - 133[11]
Paper ProductsGC-MS/MS6 Bisphenols0.23 - 2.70 µg/kg0.78 - 9.10 µg/kg>80 (typical)[1]

*Note: These studies analyzed multiple bisphenols, establishing methods applicable to BPP, though specific BPP data was not singled out in the summary tables. **Note: MQL (Method Quantification Limit) reported.

Section 5: Electrochemical Detection Methods

Electrochemical sensors provide an attractive alternative to chromatography for rapid screening of BPP. The principle relies on the oxidation of BPP's phenol (B47542) groups on the surface of a working electrode.

Principle of Detection: Bisphenols are electrochemically active and can be directly oxidized at positive potentials.[6] This oxidation is an irreversible process involving the transfer of electrons and protons, which generates a measurable current signal proportional to the BPP concentration.[6]

Sensor Development: To enhance sensitivity and selectivity, the working electrode (e.g., Glassy Carbon Electrode) is often modified.[7] Modifications can include:

  • Nanomaterials: Graphene, carbon nanotubes, and gold nanoparticles increase the electrode's surface area and electrical conductivity, amplifying the signal.[7][8]

  • Molecularly Imprinted Polymers (MIPs): These polymers are created with template-specific cavities that selectively bind to BPP, improving selectivity.[6]

  • Aptamers: Single-stranded DNA or RNA molecules that can bind to BPP with high specificity.[6]

The diagram below illustrates the basic principle of an electrochemical sensor for bisphenol detection.

G cluster_sensor Electrochemical Cell WE Working Electrode (Modified Surface) Potentiostat Potentiostat (Applies Potential, Measures Current) WE->Potentiostat RE Reference Electrode RE->Potentiostat CE Counter Electrode CE->Potentiostat BPP Bisphenol P (BPP) in Sample Solution BPP->WE Oxidation Reaction Signal Current Signal (Proportional to BPP Conc.) Potentiostat->Signal

Principle of an electrochemical sensor.

A study using a glassy carbon electrode modified with graphene for BPA detection achieved a limit of detection of 0.5 µM, demonstrating the potential of this approach for other bisphenols like BPP.[7][15]

References

Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable method for the detection and quantification of Bisphenol P (BPP) in various matrices.

Introduction Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Growing concerns and regulatory restrictions regarding its use have led to its replacement with structural analogues, including Bisphenol P (BPP). However, research suggests that these substitutes may also possess similar endocrine-disrupting properties.[2] Therefore, developing sensitive and selective analytical methods is crucial for monitoring human exposure and conducting toxicological studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become a preferred technique for analyzing bisphenols due to its high sensitivity, selectivity, and applicability to complex matrices.[3][4] This application note details a comprehensive HPLC-MS/MS protocol for the quantitative analysis of Bisphenol P.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Sample preparation is critical for removing matrix interferences and concentrating the analyte. Solid Phase Extraction (SPE) is a widely used technique for cleaning up aqueous samples prior to LC-MS/MS analysis.[5] The following is a generalized protocol that can be adapted based on the specific sample matrix.

Materials:

  • SPE Cartridges (e.g., Oasis HLB or C18)

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Ultrapure Water

  • Nitrogen Evaporator

  • Vortex Mixer

Protocol:

  • Sample Pre-treatment: Centrifuge the aqueous sample (e.g., river water, plasma) to remove particulates. Adjust pH if necessary based on the specific SPE sorbent's requirements.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 5 mL/min).[5]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove hydrophilic interferences.

  • Elution: Elute Bisphenol P from the cartridge using 5 mL of acetonitrile or methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[3] Reconstitute the dry residue in a specific volume (e.g., 200 µL) of the initial mobile phase composition (e.g., water/methanol 50:50 v/v) and vortex for 1 minute.[3][6] The sample is now ready for injection.

HPLC-MS/MS Analysis

The reconstituted sample extract is analyzed using an HPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions: The chromatographic conditions must be optimized to achieve good separation of BPP from other isomers and matrix components.[2][6] Mass spectrometry parameters are tuned specifically for BPP to ensure high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[1][7]

Table 1: Suggested HPLC Parameters

Parameter Value Reference
Column Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) [2]
Mobile Phase A Water [2]
Mobile Phase B 75:25 Methanol:Acetonitrile [2]
Gradient Program A fast, 8-minute gradient is typically employed. [2]
Flow Rate 0.4 - 0.5 mL/min [3][4]
Column Temperature 25 °C [2]

| Injection Volume | 10 µL |[8][9] |

Table 2: Suggested MS/MS Parameters

Parameter Value Reference
Ionization Mode Electrospray Ionization (ESI), Negative [7]
Precursor Ion (Q1) 345.2 m/z [2]
Product Ion (Q3) - Quantifier 330.4 m/z [2]
Product Ion (Q3) - Qualifier 315.3 m/z [2]
Gas Temperature 200 °C [7]
Gas Flow 11 L/min [7]
Nebulizer Pressure 45 psi [7]

| Ion Spray Voltage | -3500 V |[7] |

Data and Performance

The described method provides excellent selectivity and sensitivity for the analysis of Bisphenol P. The use of a specific precursor ion and two product ions in MRM mode confirms the identity and ensures accurate quantification of the analyte.[7]

Workflow Diagram

HPLC_MSMS_Workflow_for_Bisphenol_P Experimental Workflow for Bisphenol P Analysis Sample 1. Sample Collection (e.g., Water, Plasma) Prep 2. Sample Preparation (Solid Phase Extraction) Sample->Prep Extraction HPLC 3. HPLC Separation (Reversed-Phase) Prep->HPLC Injection MS 4. MS/MS Detection (MRM Mode) HPLC->MS Ionization Data 5. Data Analysis (Quantification) MS->Data Signal Processing

Caption: A typical workflow for the analysis of Bisphenol P.

Quantitative Performance Method validation is performed to determine key performance characteristics. The values can vary significantly depending on the sample matrix and specific instrumentation used.

Table 3: Representative Method Performance Data for Bisphenol Analysis

Parameter Matrix Value Reference
Limit of Detection (LOD) Plant-Based Beverages 0.24 ng/mL [7]
Surface Water 50.0 ng/L (for BPA) [10]
Limit of Quantification (LOQ) Plant-Based Beverages 0.78 ng/mL [7]
Amniotic Fluid 6.17 - 22.72 ng/mL [4]
Human Plasma 0.1 ng/mL (for BPA) [1]
Recovery Amniotic Fluid 80.9 - 115.9% [4]
Honey 81 - 108% [11]

| Linearity (R²) | Surface Water | > 0.99 |[10] |

Conclusion The HPLC-MS/MS method outlined provides a robust, sensitive, and selective approach for the quantification of Bisphenol P in various samples. The combination of efficient sample preparation using Solid Phase Extraction, optimized chromatographic separation, and highly specific detection via Multiple Reaction Monitoring allows for reliable analysis at low ng/mL levels. This methodology is well-suited for biomonitoring studies, environmental analysis, and quality control applications, enabling researchers to accurately assess the prevalence and potential risks associated with Bisphenol P exposure.

References

Application Note: High-Sensitivity Analysis of Bisphenol P in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol P (BPP) is a member of the bisphenol family of chemical compounds, which are widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Due to potential endocrine-disrupting properties, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various matrices. This application note details a robust method for the determination of Bisphenol P in aqueous samples using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and derivatization.

Principle

The analytical method involves the extraction and pre-concentration of Bisphenol P from aqueous samples using solid-phase extraction (SPE). Due to the polar nature and low volatility of BPP, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective derivatization technique for bisphenols.[1][2] The resulting trimethylsilyl (B98337) (TMS) derivative of BPP is then separated and quantified by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of bisphenols, including analogs like Bisphenol P, using GC-MS. The values can vary depending on the specific matrix and instrumentation.

ParameterValueMatrixReference
Limit of Detection (LOD) 1–50 ng/LWastewater and Surface Water[2]
Limit of Quantification (LOQ) 1–50 ng/L (MQL)Wastewater and Surface Water[2]
Recovery 87–133%Spiked Deionized Water[2]
Precision (RSD) < 13%Spiked Deionized Water[2]
**Linearity (R²) **> 0.99Standard Solutions[1]

MQL: Method Quantification Limit

Experimental Protocols

1. Sample Preparation (Aqueous Samples)

  • Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.

  • Acidification: Acidify the filtered sample to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid).

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as Bisphenol A-d16 (BPA-d16), to a final concentration of 100 ng/L.

2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with 6 mL of a suitable solvent mixture, such as acetone (B3395972) and methanol.

3. Derivatization

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of the derivatization reagent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[2]

  • Reaction: Vortex the mixture for 1 minute and heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized solution to an autosampler vial with an insert for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A 30 m × 0.25 mm × 0.25 µm fused-silica capillary column, such as a ZB-5 or equivalent, is suitable for separation.[2]

    • Carrier Gas: Helium at a constant pressure of 100 kPa.[2]

    • Injector Temperature: 305°C.[2]

    • Injection Mode: Splitless injection (1 µL).[2]

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold at 300°C for 6 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 200°C.[2]

    • Transfer Line Temperature: 305°C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The specific ions to be monitored for the TMS derivative of Bisphenol P should be determined by analyzing a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_gcms GC-MS Analysis filtration Filtration acidification Acidification filtration->acidification spiking Internal Standard Spiking acidification->spiking conditioning Conditioning spiking->conditioning loading Sample Loading conditioning->loading washing Washing loading->washing drying Drying washing->drying elution Elution drying->elution evaporation Evaporation elution->evaporation reagent_addition Reagent Addition (BSTFA + 1% TMCS) evaporation->reagent_addition reaction Heating (70°C) reagent_addition->reaction injection Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of Bisphenol P.

derivatization_pathway cluster_products Products bpp Bisphenol P (BPP) with two -OH groups reaction + bpp->reaction bstfa BSTFA + 1% TMCS (Silylating Agent) bstfa->reaction bpp_tms Bis(trimethylsilyl) ether of BPP (Volatile Derivative) reaction->bpp_tms 70°C

Caption: Silylation derivatization of Bisphenol P for GC-MS analysis.

References

Application Notes and Protocols for the Sample Preparation of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Bisphenol P (BPP) from various matrices prior to analytical determination. The methodologies outlined are based on established techniques for the analysis of bisphenols and are intended to deliver reliable and reproducible results.

Introduction

Bisphenol P (BPP) is a member of the bisphenol family of chemicals, which are widely used in the production of polycarbonate plastics and epoxy resins.[1] Due to restrictions on the use of Bisphenol A (BPA), BPP is increasingly used as a substitute in various consumer products.[2][3] Consequently, the need for sensitive and accurate analytical methods for the determination of BPP in diverse and complex matrices such as environmental, biological, and food samples has grown. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the subsequent analysis, which is often performed using liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS).[4][5][6]

Data Presentation: Quantitative Performance of Sample Preparation Methods

The selection of a sample preparation method is often guided by the desired analytical performance, including recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative data for various extraction techniques applied to the analysis of bisphenols, including BPP, in different sample matrices.

Table 1: Performance of Solid-Phase Extraction (SPE) for Bisphenol Analysis

AnalyteSample MatrixSPE SorbentRecovery (%)LODLOQReference
BisphenolsHuman SerumC1845.8 - 1200.003 - 0.016 ng/mL-[4]
Bisphenol AHuman Serum, Pig Urine, Tap Water, ShrimpMolecularly Imprinted Polymer (MIP)65.80 - 82.32--[7]
BisphenolsHuman UrineStrata Phenyl74.3 - 86.5-11.42 - 22.35 ng/mL[3]
Bisphenol AEnvironmental WaterC18-impregnated cellulose (B213188) triacetate80.9 - 102.60.004 ppb0.01 ppb[8]
BisphenolsWastewaters, Surface Water----[9]

Table 2: Performance of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Bisphenol Analysis

AnalyteSample Matrixd-SPE SorbentRecovery (%)LODLOQReference
16 Bisphenols (incl. BPP)Canned Foods & BeveragesCHROMABOND® Mix XX---[10]
BisphenolsSweetened Condensed Milk, Breast MilkZ-Sep, Z-Sep Plus, PSA, C18, Chitin, EMR-Lipid15 - 103-0.10 - 0.25 ng/mL[11]
Bisphenol AInfant FormulaDispersive SPE with Oasis HLB cartridge cleanup-low ng/g (ppb)-
Alkylphenols & Bisphenol ADairy ProductsPSA and C18---[12]

Experimental Protocols

The following are detailed protocols for the most common sample preparation techniques for Bisphenol P analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction and preconcentration of BPP from environmental water samples such as river water, lake water, and wastewater.[8]

Materials:

Procedure:

  • Sample pH Adjustment: Adjust the pH of the water sample to approximately 7 to ensure BPP is in its molecular form for optimal extraction.[8]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100-500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained BPP from the cartridge with 5-10 mL of methanol or acetonitrile into a collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of the initial mobile phase of the LC method for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Steps Sample Water Sample Adjust_pH Adjust pH to ~7 Sample->Adjust_pH Condition Condition SPE Cartridge (Methanol, Water) Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute BPP (Methanol/Acetonitrile) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of BPP from water samples.

Protocol 2: QuEChERS for Food Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for complex matrices like food.[10][11][12] This protocol is adapted for the analysis of BPP in canned foods and beverages.[10]

Materials:

  • Homogenizer (e.g., vortex, blender)

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

  • Liquid-Liquid Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[10]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for direct analysis or evaporate and reconstitute in a suitable solvent for the analytical instrument.

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (10 g) Add_ACN Add Acetonitrile (10 mL) & Vortex Sample->Add_ACN Add_Salts Add MgSO4 (4 g) & NaCl (1 g) Add_ACN->Add_Salts Shake_Centrifuge Shake & Centrifuge Add_Salts->Shake_Centrifuge Transfer_Supernatant Transfer Supernatant to d-SPE Tube (PSA/C18) Shake_Centrifuge->Transfer_Supernatant Vortex_Centrifuge Vortex & Centrifuge Transfer_Supernatant->Vortex_Centrifuge Final_Extract Collect Final Extract Vortex_Centrifuge->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow for the QuEChERS method for BPP analysis in food samples.

Protocol 3: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary to increase the volatility and thermal stability of bisphenols.[13] Silylation is a common derivatization technique.[13][14]

Materials:

  • Dried sample extract from Protocol 1 or 2

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[4][15]

  • Pyridine (as a catalyst, optional)

  • Heating block or oven

  • GC vials

Procedure:

  • Preparation of Dry Extract: Ensure the sample extract is completely dry, as water can inhibit the derivatization reaction.[13]

  • Derivatization Reaction:

    • To the dried residue in a GC vial, add 50-100 µL of the derivatization reagent (e.g., BSTFA + 1% TMCS).[9][15]

    • If necessary, add a small amount of catalyst like pyridine.

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 60-80°C for 30-60 minutes to complete the reaction.[15]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Derivatization_Workflow Start Dry Sample Extract Add_Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Start->Add_Reagent Heat Heat at 60-80°C for 30-60 min Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Analysis GC-MS Analysis Cool->Analysis

Caption: Workflow for the derivatization of BPP for GC-MS analysis.

Conclusion

The choice of sample preparation method for Bisphenol P analysis is dependent on the sample matrix, the required sensitivity, and the available instrumentation. Solid-Phase Extraction is a robust and widely used technique for aqueous samples, offering good recovery and preconcentration. The QuEChERS method provides a rapid and efficient alternative for complex food matrices. For GC-MS analysis, a derivatization step is crucial to ensure the volatility and thermal stability of BPP. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and sensitive methods for the determination of Bisphenol P in a variety of samples.

References

Application Notes & Protocols: Extraction of Bisphenol P from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol P (BPP), an analogue of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used in the production of polycarbonate plastics and epoxy resins. Consequently, its release into the environment, leading to the contamination of soil and water, is a growing concern.[1] Like other bisphenols, BPP is recognized for its potential endocrine-disrupting activities, which can pose risks to ecological systems and human health.[1] Therefore, the development of robust, efficient, and sensitive analytical methods for monitoring BPP in complex matrices like soil is crucial for environmental risk assessment and regulatory compliance.[2][3]

This document provides detailed protocols for the extraction of Bisphenol P from soil samples, focusing on modern techniques such as Accelerated Solvent Extraction (ASE) and Ultrasonic-Assisted Extraction (UAE), commonly followed by a Solid-Phase Extraction (SPE) clean-up step for accurate quantification.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the performance of a robust extraction method applicable to Bisphenol P and other analogues in soil and sediment matrices. This data is essential for researchers to select the most appropriate method based on required recovery, precision, and detection limits.

Extraction MethodMatrixExtraction SolventKey ParametersRecovery (%)RSD (%)LOD (ng/g)Reference
Accelerated Solvent Extraction (ASE) & SPE CleanupAgricultural & Urban SoilAcetonitrile (B52724)Temp: 100 °C; Cycles: 380 - 120< 150.01 - 0.39[1]
Accelerated Solvent Extraction (ASE) & SPE CleanupSedimentAcetonitrileTemp: 100 °C; Cycles: 374.9 - 102.86.2 - 10.30.01 - 0.3[1]

Experimental Workflows & Protocols

Effective extraction of BPP from soil requires several key stages, from initial sample preparation to final analysis. The general workflow is outlined below.

G cluster_0 General Workflow A Soil Sample Collection & Storage B Sample Pre-treatment (Lyophilization, Sieving) A->B C Extraction (ASE or UAE) B->C D Cleanup & Concentration (SPE) C->D E Instrumental Analysis (UPLC-MS/MS) D->E

Caption: General workflow for the extraction and analysis of BPP from soil samples.

Protocol 1: Accelerated Solvent Extraction (ASE) followed by SPE Cleanup

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption.[4]

Principle: High temperature accelerates the extraction kinetics, while high pressure keeps the solvent in its liquid state, enabling enhanced penetration into the soil matrix.[4] This results in a rapid and efficient extraction. The subsequent SPE step removes interfering matrix components, concentrating the analyte for sensitive analysis.[3]

Apparatus and Reagents:

  • Accelerated Solvent Extractor (ASE) system

  • ASE extraction cells (e.g., 33 mL)

  • Diatomaceous earth or clean sand

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB or Strata Phenyl)[5]

  • Nitrogen evaporator

  • UPLC-MS/MS system[1]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), HPLC-grade water

  • Ammonia solution

  • BPP standard solution

Procedure:

  • Sample Pre-treatment:

    • Freeze-dry (lyophilize) the soil samples to remove moisture, which enhances extraction efficiency.[1]

    • Sieve the dried soil through a 2 mm mesh to ensure homogeneity.

    • Accurately weigh 5-10 g of the prepared soil sample.

    • Mix the soil sample with an equal amount of diatomaceous earth and place it into an ASE extraction cell. Fill any void space in the cell with additional diatomaceous earth.

  • ASE Extraction:

    • Place the cell into the ASE system.

    • Set the extraction parameters. Optimal conditions for bisphenols have been found to be:

      • Extraction Solvent: Acetonitrile[1]

      • Temperature: 100 °C[1]

      • Pressure: 1500 psi

      • Static Cycles: 3[1]

      • Static Time: 5 minutes per cycle

    • Collect the extract in a collection vial.

  • Extract Concentration & SPE Cleanup:

    • Reduce the volume of the collected ASE extract to approximately 1 mL using a gentle stream of nitrogen.

    • Reconstitute the extract with 100 mL of HPLC-grade water.

    • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of MeOH followed by 5 mL of HPLC-grade water.

    • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a flow rate of 2-4 mL/min.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or nitrogen for 20-30 minutes.

    • Elution: Elute the BPP from the cartridge using 5-10 mL of MeOH or ACN.

    • Evaporate the eluate to dryness under a gentle nitrogen stream.

    • Reconstitute the final residue in a small, known volume (e.g., 1 mL) of the mobile phase for UPLC-MS/MS analysis.

G cluster_1 ASE-SPE Protocol A 1. Weigh 5-10g of lyophilized & sieved soil B 2. Mix with diatomaceous earth & load into ASE cell A->B C 3. Extract with Acetonitrile (100°C, 1500 psi, 3 cycles) B->C D 4. Concentrate extract under Nitrogen C->D F 6. Load sample onto SPE cartridge E 5. Condition SPE Cartridge (MeOH then H₂O) D->F E->F G 7. Wash & Dry Cartridge F->G H 8. Elute BPP with MeOH/ACN G->H I 9. Evaporate to dryness & reconstitute for analysis H->I

Caption: Detailed workflow for the ASE followed by SPE cleanup protocol.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) followed by SPE Cleanup

Ultrasonic-Assisted Extraction is a widely used technique that employs high-frequency sound waves to create cavitation bubbles in the solvent.[6] The collapse of these bubbles disrupts the soil matrix, enhancing solvent penetration and mass transfer, leading to efficient extraction of target analytes.[6]

Principle: UAE enhances extraction efficiency through the physical effects of acoustic cavitation, which improves mass transfer and disrupts cell walls or matrix structures.[6] It is often faster and requires less solvent than traditional methods like Soxhlet extraction.

Apparatus and Reagents:

  • Ultrasonic bath or probe sonicator[7]

  • Centrifuge and centrifuge tubes (50 mL)

  • SPE manifold and cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • UPLC-MS/MS system

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water

  • BPP standard solution

Procedure:

  • Sample Pre-treatment:

    • Prepare the soil sample as described in Protocol 1 (lyophilize and sieve).

    • Accurately weigh 5-10 g of the prepared soil into a 50 mL centrifuge tube.

  • UAE Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube containing the soil.

    • Place the tube in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the tube.

    • Sonicate the sample for 20-30 minutes at a controlled temperature (e.g., 40°C) and frequency (e.g., 37 kHz).[6][8]

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.

    • Carefully decant the supernatant (the extract) into a clean collection vessel.

    • Repeat the extraction process (steps 2a-2d) two more times with fresh solvent, combining the supernatants from all three cycles.

  • Extract Concentration & SPE Cleanup:

    • Follow the same procedure for extract concentration and SPE cleanup as detailed in Protocol 1, steps 3a through 3h. The final reconstituted sample is then ready for instrumental analysis.

References

Application Note: Quantification of Bisphenol P in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP) is a synthetic organic compound belonging to the bisphenol family, used in the manufacturing of plastics and resins. Due to its potential endocrine-disrupting properties and structural similarity to the more well-known Bisphenol A (BPA), there is growing concern about its presence in the environment, particularly in water sources. Accurate and sensitive quantification of BPP in various water matrices, including drinking water, surface water, and wastewater, is crucial for assessing human exposure and environmental impact.

This application note provides detailed protocols for the quantification of Bisphenol P in water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Bisphenol P from water samples.

Materials:

  • SPE cartridges (e.g., Oasis HLB, or equivalent polymeric reversed-phase sorbent)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Hexane (B92381) (HPLC grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min using vacuum assistance.

  • Washing:

    • Wash the cartridge with 3 mL of 5% aqueous methanol to remove interfering substances.

    • Dry the cartridge under vacuum for approximately 10 minutes.

    • Wash the cartridge with 3 mL of hexane to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 20 minutes.

  • Elution:

    • Elute the retained Bisphenol P from the cartridge with two aliquots of 3 mL of methanol into a collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Analytical Method 1: LC-MS/MS

This method provides high selectivity and sensitivity for the direct quantification of Bisphenol P.

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Raptor Biphenyl (or equivalent), 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Refer to instrument-specific optimized gradient for bisphenols
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 25°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 345.2
Product Ion 1 (Quantifier) 330.4
Product Ion 2 (Qualifier) 315.3
Collision Energy Optimized for the specific instrument
Dwell Time Optimized for the specific instrument
Analytical Method 2: GC-MS with Silylation Derivatization

This method is an alternative for laboratories equipped with GC-MS. Derivatization is necessary to improve the volatility and thermal stability of Bisphenol P.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

Derivatization Procedure:

  • To the dried extract from the SPE procedure, add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Chromatographic Conditions:

ParameterValue
Column ZB-5 (or equivalent 5% phenyl-arylene), 30 m x 0.25 mm x 0.25 µm
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature of 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 6 min.
Injection Volume 1 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Type Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the TMS-derivatized BPP standard. Characteristic ions for silylated bisphenols often include the molecular ion and fragments resulting from the loss of methyl groups (M-15).

Data Presentation

The following tables summarize the quantitative data for the analysis of Bisphenol P in water samples.

Table 1: Method Validation Parameters for BPP in Bottled Water by LC-MS/MS

ParameterValueReference
Limit of Detection (LOD)0.030 - 0.075 µg/L[1]
Limit of Quantification (LOQ)0.10 - 0.25 µg/L[1]
Mean Recovery89 - 109%[1]
Linearity (R²)≥ 0.990[1]

Table 2: General Method Validation Parameters for Bisphenols in Wastewater and Surface Water by SPE-GC-MS

ParameterValueReference
Method Detection Limit (MDL)1 - 50 ng/L[2]
Method Quantification Limit (MQL)1 - 5 ng/L (for most bisphenols)[2]
Recovery87 - 133%[2]
Precision (RSD)< 13%[2]

Note: The values in Table 2 are for a range of bisphenols and provide an expected performance for BPP in these matrices.

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Water Sample Collection (100 mL) spe_conditioning 2. SPE Cartridge Conditioning (Methanol & Water) sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Cartridge Washing (5% MeOH, Hexane) sample_loading->washing elution 5. Elution (Methanol) washing->elution concentration 6. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 7a. Reconstitution (Mobile Phase) concentration->reconstitution derivatization 7b. Derivatization (Silylation) concentration->derivatization lcms 8a. LC-MS/MS Analysis reconstitution->lcms gcms 8b. GC-MS Analysis derivatization->gcms data_analysis 9. Data Analysis & Quantification lcms->data_analysis gcms->data_analysis

Caption: Overall experimental workflow for the quantification of Bisphenol P in water samples.

References

Application Notes & Protocols: In Vitro Assays for Bisphenol P Estrogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol P (BPP) is a structural analogue of Bisphenol A (BPA), a well-known endocrine-disrupting chemical. As manufacturers seek alternatives to BPA for use in polycarbonate plastics and epoxy resins, it is imperative to characterize the biological activity of related compounds like BPP. Evaluating the potential for these substitutes to interfere with hormonal pathways is a critical step in assessing their safety. The primary mechanism of estrogenic action is mediated by two nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). In vitro assays are essential first-tier screening tools to determine if a compound can bind to and activate or inhibit these receptors.

Published research indicates that Bisphenol P does not act as a typical estrogen mimic (agonist). Instead, in vitro studies have demonstrated that BPP functions as a selective antagonist for Estrogen Receptor Beta (ERβ), meaning it can block the action of natural estrogens at this specific receptor subtype.[1][2][3] This document provides an overview of the key in vitro assays used to characterize such activity and detailed protocols for their implementation.

Quantitative Data Summary

The primary finding from in vitro studies is that Bisphenol P selectively inhibits ERβ-mediated transcriptional activity.[1][2][3] Unlike BPA and other analogues, BPP did not show significant agonistic (estrogen-like) activity on either ERα or ERβ.[1][2] The table below summarizes the observed activity of BPP.

CompoundTargetAgonist ActivityAntagonist ActivityReference
Bisphenol P (BPP) ERαNot ObservedNot Observed[1][2][3]
ERβNot ObservedSelective Inhibition [1][2][3]

Note: Specific IC50 values for BPP's antagonistic activity are not detailed in the primary abstracts. Further investigation of full study data may be required for precise potency values.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling

The diagram below illustrates the classical mechanism of estrogen receptor activation by an agonist (like estradiol) and the inhibitory effect of an antagonist (like Bisphenol P). Agonists bind to the ER, causing a conformational change that promotes coactivator recruitment and gene transcription. Antagonists bind to the ER but induce a different conformation that prevents coactivator binding, thereby blocking transcription.

EstrogenSignaling cluster_agonist Agonist Pathway cluster_antagonist Antagonist Pathway (BPP at ERβ) Agonist Agonist (e.g., Estradiol) ER_inactive_A Inactive ER (α or β) Agonist->ER_inactive_A Binds ER_active Active ER Complex ER_inactive_A->ER_active Activates Coactivator Coactivators ER_active->Coactivator Recruits ERE Estrogen Response Element (ERE) Coactivator->ERE Binds DNA Transcription Gene Transcription ERE->Transcription Antagonist Antagonist (e.g., BPP) ER_inactive_B Inactive ERβ Antagonist->ER_inactive_B Binds ER_blocked Blocked ER Complex ER_inactive_B->ER_blocked Inhibits BlockedTranscription Transcription Blocked ER_blocked->BlockedTranscription

Caption: Agonist vs. Antagonist action on Estrogen Receptors (ER).

Reporter Gene Assay Workflow

This workflow outlines the key steps in an ER-mediated transcriptional activation assay, a common method to screen for estrogenic or anti-estrogenic compounds.

ReporterWorkflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis A 1. Seed Cells (e.g., HepG2) in 96-well plates B 2. Co-transfect with Plasmids: - ERα or ERβ Expression Vector - ERE-Luciferase Reporter Vector A->B C_Agonist 3a. Agonist Test: Add varying [BPP] B->C_Agonist C_Antagonist 3b. Antagonist Test: Add varying [BPP] + fixed [Estradiol] B->C_Antagonist D 4. Incubate cells (e.g., 24 hours) C_Agonist->D C_Antagonist->D E 5. Lyse Cells D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data: Calculate EC50 (agonist) or IC50 (antagonist) G->H

Caption: Workflow for an ER-mediated luciferase reporter gene assay.

Experimental Protocols

Protocol 1: ERα and ERβ Luciferase Reporter Gene Assay

This protocol is adapted from methodologies used to assess the activity of various bisphenol analogues, including BPP.[1][2] It is designed to determine both agonistic and antagonistic activity on ERα and ERβ.

Objective: To quantify the ability of Bisphenol P to induce (agonist) or inhibit (antagonist) ERα- or ERβ-mediated transcription of a luciferase reporter gene.

Materials:

  • Cell Line: Human hepatoma cells (HepG2) or another suitable cell line with low endogenous ER expression.

  • Plasmids:

    • ERα expression vector (e.g., pcDNA3-hERα)

    • ERβ expression vector (e.g., pcDNA3-hERβ)

    • Estrogen Response Element (ERE) driven firefly luciferase reporter vector (e.g., pGL3-3xERE-TATA-Luc)

    • Control vector for transfection efficiency (e.g., Renilla luciferase vector)

  • Reagents:

    • Cell culture medium (e.g., phenol (B47542) red-free MEM) with fetal bovine serum (FBS) and charcoal-stripped FBS (cs-FBS).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Bisphenol P (BPP), high purity.

    • 17β-Estradiol (E2), positive control agonist.

    • ICI 182,780 (Fulvestrant), positive control antagonist.

    • Dimethyl sulfoxide (B87167) (DMSO), vehicle.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Equipment:

    • 96-well white, clear-bottom cell culture plates.

    • Standard cell culture incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in medium supplemented with 10% FBS.

    • Two days before transfection, switch cells to phenol red-free medium with 10% cs-FBS to reduce background estrogenic activity.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Transfection:

    • For each well, prepare a transfection mix according to the manufacturer's protocol. Co-transfect the cells with the ERα or ERβ expression vector, the ERE-luciferase reporter vector, and the Renilla control vector.

    • Incubate for 6 hours, then replace the transfection medium with fresh phenol red-free medium containing 10% cs-FBS.

  • Compound Treatment (24 hours post-transfection):

    • Prepare serial dilutions of BPP, E2, and ICI 182,780 in DMSO. The final DMSO concentration in the wells should not exceed 0.1%.

    • For Agonist Assay: Treat cells with BPP across a range of concentrations (e.g., 3 nM to 10 µM). Include E2 (e.g., 0.001 nM to 100 nM) as a positive control and a DMSO-only vehicle control.

    • For Antagonist Assay: Treat cells with BPP across the same concentration range (3 nM to 10 µM) in the presence of a fixed concentration of E2 that elicits a submaximal response (e.g., 1.0 nM). Include a positive control (ICI 182,780) and an E2 + DMSO control.

    • Incubate the plates for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

    • Measure both firefly and Renilla luciferase activity sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • For the agonist assay, plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 (concentration for 50% maximal effect).

    • For the antagonist assay, plot the percentage inhibition of E2-induced activity against the log of the BPP concentration and fit a dose-response curve to determine the IC50 (concentration for 50% inhibition).

Protocol 2: E-SCREEN Cell Proliferation Assay

The E-SCREEN (Estrogen-Sensitive Cell Proliferation) assay uses the estrogen-dependent human breast cancer cell line MCF-7 to measure the proliferative effect of a test compound.[4] While specific data for BPP in this assay is not widely published, this protocol outlines how it would be performed to test for estrogenic or anti-estrogenic effects.

Objective: To determine if Bisphenol P can stimulate (agonist) or inhibit E2-stimulated (antagonist) proliferation of MCF-7 cells.

Materials:

  • Cell Line: MCF-7 human breast cancer cells (estrogen-responsive).

  • Reagents:

    • Cell culture medium (e.g., phenol red-free DMEM) with 5-10% charcoal-stripped FBS (cs-FBS).

    • Bisphenol P (BPP), 17β-Estradiol (E2), ICI 182,780.

    • DMSO, vehicle.

    • Trypsin-EDTA solution.

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Equipment:

    • 96-well cell culture plates.

    • Standard cell culture incubator (37°C, 5% CO2).

    • Plate reader (absorbance or luminescence, depending on viability reagent).

Procedure:

  • Hormone Starvation:

    • Culture MCF-7 cells in standard medium.

    • Prior to the experiment, "starve" the cells of estrogens by culturing them in phenol red-free medium supplemented with cs-FBS for 48-72 hours.

  • Cell Seeding:

    • Trypsinize and resuspend the starved cells in the same medium.

    • Seed cells at a low density (e.g., 3 x 10³ cells per well) into 96-well plates and allow them to attach for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of BPP and controls as described in Protocol 1.

    • For Agonist Assay: Remove the seeding medium and replace it with medium containing the test compounds (BPP from ~10⁻⁷ to 10⁻⁵ M), a positive control (E2 from ~10⁻¹² to 10⁻⁸ M), and a vehicle control (DMSO).

    • For Antagonist Assay: Treat cells with BPP in the presence of a fixed, proliferative concentration of E2 (e.g., 100 pM).

    • Incubate the plates for 6 days, ensuring the medium is changed on day 3.

  • Cell Viability Measurement:

    • After the 6-day incubation, quantify the relative number of viable cells using an appropriate method. For an MTT assay:

      • Add MTT solution to each well and incubate for 4 hours.

      • Add solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the proliferative effect (PE) relative to controls. The PE is often expressed as a percentage of the maximal proliferation induced by E2.

    • Plot the PE against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

References

Application Notes and Protocols for Animal Models in Bisphenol P (BPP) Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol P (BPP) is a structural analogue of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Its detection in various environmental and food samples has raised concerns about its potential adverse health effects.[1][2] Toxicological studies are crucial to understand the safety profile of BPP. This document provides an overview of animal models used in BPP toxicity studies, summarizes key quantitative findings, and offers detailed protocols for assessing its toxicological effects. While research on BPP is still emerging, much of our understanding is extrapolated from the extensive literature on BPA, due to their structural similarities.[1][2]

Animal Models in BPP Toxicity Research

Various animal models have been employed to investigate the toxicological effects of BPP and its analogues. The most commonly used models include:

  • Rats: The Sprague-Dawley and Wistar strains are frequently used for general toxicity, reproductive toxicity, and carcinogenicity studies.[1][3][4] Rats provide a good model for assessing multi-organ toxicity and histopathological changes.[1][2]

  • Mice: Mouse models, such as the C57BL/6 and CD-1 strains, are valuable for studying metabolic disorders, including obesogenic effects and insulin (B600854) resistance, as well as reproductive and developmental toxicity.[5][6]

  • Zebrafish (Danio rerio): The zebrafish model is increasingly used for high-throughput screening of developmental toxicity and neurotoxicity due to its rapid development, transparency of embryos, and genetic tractability.[7][8][9]

Data Presentation: Quantitative Summary of BPP Toxicity Studies

The following tables summarize quantitative data from a key study investigating the multi-organ toxicity of BPP in female rats following 28 days of exposure via gastric gavage.[1][2]

Table 1: Effect of BPP on Organ Weight in Female Rats [1]

Treatment GroupDose (mg/kg/day)Liver Weight (g)Lungs Weight (g)Kidneys Weight (g)
Control07.5 ± 0.51.5 ± 0.21.6 ± 0.1
BPP557.3 ± 0.41.4 ± 0.11.5 ± 0.2
BPP50507.1 ± 0.61.3 ± 0.21.4 ± 0.1
BPP1001006.5 ± 0.51.2 ± 0.11.3 ± 0.1
BPA1001006.7 ± 0.41.2 ± 0.21.3 ± 0.2

* Indicates a significant decrease compared to the control group (p < 0.05). Data presented as mean ± standard deviation.

Table 2: Effect of BPP on Antioxidant Enzyme Levels in Rat Liver [1]

Treatment GroupDose (mg/kg/day)Catalase (U/mg protein)Peroxidase (U/mg protein)Superoxide Dismutase (U/mg protein)Glutathione (B108866) Peroxidase (U/mg protein)
Control055.2 ± 4.130.5 ± 2.515.8 ± 1.245.7 ± 3.8
BPP5553.8 ± 3.929.1 ± 2.215.1 ± 1.144.1 ± 3.5
BPP505045.3 ± 3.524.7 ± 2.112.5 ± 1.038.2 ± 3.1
BPP10010038.7 ± 3.120.1 ± 1.810.3 ± 0.932.5 ± 2.9

* Indicates a significant decrease compared to the control group (p < 0.05). Data presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for key experiments to assess BPP toxicity, adapted from established methods for bisphenols.

Protocol 1: Assessment of Multi-Organ Toxicity and Oxidative Stress in Rats

This protocol is based on a study that evaluated the biochemical and histopathological effects of BPP in rats.[1][2]

1. Animal Model and Treatment:

  • Species: Female Sprague-Dawley rats (8-10 weeks old).
  • Grouping: Divide animals into a control group and at least three BPP dose groups (e.g., 5, 50, and 100 mg/kg/day). A positive control group treated with BPA (e.g., 100 mg/kg/day) is recommended. Each group should consist of at least 5 animals.
  • Administration: Administer BPP or vehicle (e.g., corn oil) daily for 28 consecutive days via gastric gavage.
  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Sample Collection and Preparation:

  • At the end of the treatment period, euthanize the animals.
  • Collect blood samples for biochemical analysis.
  • Harvest organs (liver, kidneys, heart, and lungs), weigh them, and fix a portion in 10% neutral buffered formalin for histopathology.
  • Homogenize a portion of the fresh organs in appropriate buffer for oxidative stress analysis.

3. Oxidative Stress Analysis:

  • Protein Estimation: Determine the protein concentration in the tissue homogenates using a standard method (e.g., Bradford assay).
  • Antioxidant Enzyme Assays:
  • Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
  • Peroxidase (POD) Activity: Measure the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.
  • Superoxide Dismutase (SOD) Activity: Measure the inhibition of the photoreduction of nitroblue tetrazolium (NBT).
  • Glutathione Peroxidase (GPx) Activity: Measure the rate of NADPH oxidation in the presence of glutathione reductase.

4. Histopathological Analysis:

  • Process the formalin-fixed tissues, embed in paraffin, and section at 5 µm.
  • Stain sections with Hematoxylin and Eosin (H&E).
  • Examine the slides under a light microscope for any pathological changes, such as necrosis, inflammation, and cellular degeneration.[1][2]

Protocol 2: Assessment of Neurotoxicity in Zebrafish Embryos/Larvae

This protocol is adapted from studies on the neurotoxicity of BPA and other bisphenols in zebrafish.[7][10]

1. Animal Model and Exposure:

  • Species: Zebrafish (Danio rerio) embryos.
  • Exposure: Collect newly fertilized embryos and expose them to a range of BPP concentrations (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) in 96-well plates (one embryo per well).
  • Incubation: Incubate the plates at 28.5°C with a 14:10 hour light/dark cycle.

2. Locomotor Activity Assay:

  • At 5 days post-fertilization (dpf), assess the locomotor activity of the larvae using an automated tracking system.
  • Acclimate the larvae to the system and then record their movement during alternating periods of light and darkness.
  • Analyze the data for parameters such as total distance moved, velocity, and changes in activity in response to light stimuli.

3. Neuromorphological Analysis (Optional):

  • Use transgenic zebrafish lines with fluorescently labeled neurons (e.g., Tg(HuC:GFP)) to visualize the central and peripheral nervous systems.
  • At different developmental time points (e.g., 72 hpf), image the larvae using a fluorescence microscope.
  • Assess for any abnormalities in neuronal development, such as reduced neuronal projections or increased apoptosis.

Protocol 3: Assessment of Metabolic Effects in Mice

This protocol is based on studies investigating the metabolic disruptions caused by BPA in mice.[5][6]

1. Animal Model and Treatment:

  • Species: Male C57BL/6 mice (8 weeks old).
  • Grouping: Divide animals into a control group and at least two BPP dose groups (e.g., 50 and 500 µg/kg/day).
  • Administration: Administer BPP or vehicle daily for 8 weeks via oral gavage.
  • Diet: Feed the mice a standard chow diet.

2. Glucose and Insulin Tolerance Tests:

  • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  • Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

3. Serum and Tissue Analysis:

  • At the end of the study, collect blood and tissues (liver, adipose tissue).
  • Measure serum levels of insulin, triglycerides, and cholesterol.
  • Analyze gene expression of key metabolic regulators in the liver and adipose tissue using RT-qPCR (e.g., SREBP-1c, FAS, ACC1).

Signaling Pathways and Visualization

BPP is believed to exert its toxic effects through mechanisms similar to BPA, primarily through endocrine disruption and induction of oxidative stress. Key signaling pathways likely involved are:

  • Estrogen Receptor Signaling: BPP, like BPA, can bind to estrogen receptors (ERα and ERβ), acting as an agonist or antagonist and disrupting normal endocrine function.[11]

  • Androgen Receptor Antagonism: BPP may act as an antagonist to the androgen receptor, interfering with male reproductive development and function.[11]

  • Oxidative Stress Pathways: BPP can induce the production of reactive oxygen species (ROS), leading to cellular damage and a decrease in the activity of antioxidant enzymes.

  • Insulin Signaling Pathway: BPP may interfere with the insulin signaling cascade, leading to insulin resistance.

Diagrams of Key Signaling Pathways and Experimental Workflows

Estrogen_Receptor_Signaling BPP Bisphenol P (BPP) ER Estrogen Receptor (ERα / ERβ) BPP->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change HSP90 HSP90 HSP90->ER Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Altered Cellular Response Transcription->Response

Estrogen Receptor Signaling Pathway for BPP.

Oxidative_Stress_Pathway BPP Bisphenol P (BPP) ROS Increased Reactive Oxygen Species (ROS) BPP->ROS Antioxidants Decreased Antioxidant Enzymes (CAT, SOD, GPx) BPP->Antioxidants Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Antioxidants->Damage Apoptosis Apoptosis Damage->Apoptosis

BPP-Induced Oxidative Stress Pathway.

Experimental_Workflow_Toxicity start Animal Model Selection (Rat, Mouse, or Zebrafish) dosing BPP Administration (Oral Gavage or Exposure) start->dosing assessment Toxicity Assessment dosing->assessment multi_organ Multi-Organ Toxicity (Organ Weights, Histopathology) assessment->multi_organ General neuro Neurotoxicity (Locomotor Activity) assessment->neuro Specific metabolic Metabolic Effects (GTT, ITT, Serum Lipids) assessment->metabolic Specific data Data Analysis and Interpretation multi_organ->data neuro->data metabolic->data

General Experimental Workflow for BPP Toxicity Testing.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Bisphenol P Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP) is an industrial chemical used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. As with many BPA analogues, concerns about its potential adverse health effects are growing. Understanding the cytotoxic effects of BPP is crucial for assessing its safety profile and for the development of safer alternatives. These application notes provide detailed protocols for key cell-based assays to evaluate the cytotoxicity, genotoxicity, and apoptotic potential of BPP.

Key Cell-Based Assays for BPP Cytotoxicity Assessment

A battery of in vitro assays is recommended to comprehensively assess the cytotoxic profile of Bisphenol P. The following are fundamental assays to determine its impact on cell viability, DNA integrity, and programmed cell death.

  • MTT Assay: To assess cell viability and metabolic activity.

  • LDH Assay: To evaluate cell membrane integrity.

  • Comet Assay: To detect DNA damage (genotoxicity).

  • Annexin V/PI Staining: To quantify apoptosis and necrosis.

  • Oxidative Stress Assays: To measure the induction of reactive oxygen species (ROS).

Quantitative Data Summary

The following table summarizes available quantitative data on Bisphenol P cytotoxicity. It is important to note that the cytotoxic potential of BPP can vary significantly depending on the cell type, exposure duration, and specific assay conditions. Researchers are encouraged to perform dose-response studies to determine the appropriate concentration range for their experimental model.

Cell LineAssayEndpointValueCitation
Madin-Darby bovine kidney (MDBK)MTTLC50 (24h)32 µM

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Bisphenol P (BPP) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • BPP Treatment: Prepare serial dilutions of BPP in complete culture medium from the stock solution. A suggested starting range, based on the known LC50, could be from 0.5 µM to 256 µM. Remove the old medium from the wells and add 100 µL of the BPP dilutions. Include a vehicle control (medium with the same concentration of solvent used for the BPP stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Genotoxicity Assessment: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Cells of interest

  • BPP stock solution

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Microscope slides (pre-coated with NMA)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Treat cells with various concentrations of BPP for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with LMA at a 1:10 ratio (v/v) and pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a suitable DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Apoptosis Assessment: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • BPP stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with different concentrations of BPP for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with BPP seed->treat 24h Incubation mtt Add MTT Reagent treat->mtt 24-72h Incubation solubilize Add Solubilization Solution mtt->solubilize 3-4h Incubation read Read Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability read->analyze Comet_Assay_Workflow cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis treat Treat Cells with BPP harvest Harvest & Resuspend Cells treat->harvest embed Embed Cells in Agarose harvest->embed lysis Cell Lysis embed->lysis unwind Alkaline Unwinding lysis->unwind electro Electrophoresis unwind->electro stain Neutralize & Stain DNA electro->stain visualize Visualize & Quantify Comets stain->visualize Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with BPP harvest Harvest & Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze BPP_Signaling_Pathways cluster_bpp cluster_nfkb NF-κB Pathway cluster_akt PI3K/AKT Pathway bpp Bisphenol P (BPP) nfkb NF-κB Activation bpp->nfkb akt AKT Phosphorylation bpp->akt apoptosis_nfkb Apoptosis nfkb->apoptosis_nfkb cardiotoxicity Cardiotoxicity nfkb->cardiotoxicity emt Epithelial-Mesenchymal Transition (EMT) akt->emt metastasis Cancer Metastasis emt->metastasis

Application Notes and Protocols for Measuring Bisphenol P in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Bisphenol P (BPP) in human urine. The methodology is based on established analytical techniques for bisphenol analogues, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Introduction

Bisphenol P (BPP), a member of the bisphenol family, is used in various industrial applications and consumer products. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and reliable methods to monitor human exposure. Urine is the primary matrix for biomonitoring BPP as it is collected non-invasively and reflects recent exposure. This protocol outlines the necessary steps for sample collection, preparation, and instrumental analysis to accurately quantify BPP in urine samples.

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is crucial to prevent contamination and degradation of BPP.

  • Collection: Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers. To minimize external contamination, it is advisable to use containers made of materials other than polycarbonate.

  • Storage: Immediately after collection, urine samples should be stored at 4°C if they are to be processed within 48 hours. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to ensure the stability of the analytes.[1][2] Avoid repeated freeze-thaw cycles.[2]

Sample Preparation

The primary goal of sample preparation is to remove interfering matrix components and concentrate the analyte of interest. As BPP is primarily excreted in urine as glucuronide and sulfate (B86663) conjugates, an enzymatic hydrolysis step is essential to measure the total BPP concentration.

  • Enzymatic Hydrolysis:

    • Thaw frozen urine samples at room temperature.

    • To a 1 mL aliquot of urine in a glass tube, add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[3]

    • Add 1 mL of a 2% (v/v) acetic acid solution to adjust the pH.[3]

    • Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-BPP or another labeled bisphenol analogue) to correct for matrix effects and variations in recovery.

    • Incubate the mixture at 37-38°C for at least 2 hours to ensure complete deconjugation.[3]

  • Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up and concentrating bisphenols from urine.

    • Condition an SPE cartridge (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the BPP with 3 mL of methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of BPP at low concentrations typically found in urine.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating BPP from other isomers and matrix components.

    • Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bisphenols.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be monitored for BPP and the internal standard. This ensures high selectivity and confirmation of the analyte's identity. The specific precursor and product ions will need to be optimized for BPP.

Data Presentation

The following tables summarize typical validation parameters for the analysis of bisphenols in urine, which can be expected for a validated BPP method.

Table 1: Method Validation Parameters for Bisphenol Analysis in Urine

ParameterBisphenol S (BPS)[4]Bisphenol F (BPF)[4]Bisphenol A (BPA)[4]
Limit of Detection (LOD) 0.02 µg/L-0.08 µg/L
Limit of Quantification (LOQ) 0.05 µg/L0.10 µg/L0.25 µg/L
Recovery Rate 91.7% - 97.2%-85.2% - 94.1%
Within-day Precision (RSD) 6.6% - 14.0%-10.2% - 24.4%
Day-to-day Precision (RSD) 2.8% - 8.2%--

Note: Data for BPP is not explicitly available in the provided search results, but similar performance is expected.

Visualizations

Diagram 1: Experimental Workflow for BPP Analysis in Urine

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Sample Collection Storage Storage (-20°C or -80°C) Urine_Collection->Storage Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Storage->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Acquisition & Quantification LC_MSMS->Data_Analysis

Workflow for urinary Bisphenol P analysis.

Diagram 2: Logical Relationship of Key Method Components

logical_relationship cluster_objective Objective cluster_approach Analytical Approach cluster_details Key Methodological Details Objective Quantify BPP in Urine Sample_Prep Sample Preparation Objective->Sample_Prep Instrumental_Analysis Instrumental Analysis Objective->Instrumental_Analysis Deconjugation Enzymatic Deconjugation Sample_Prep->Deconjugation Cleanup SPE Cleanup Sample_Prep->Cleanup Separation LC Separation Instrumental_Analysis->Separation Detection MS/MS Detection Instrumental_Analysis->Detection Deconjugation->Cleanup Cleanup->Separation

Key components of the BPP measurement protocol.

References

Application Notes and Protocols for the Use of Bisphenol P as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bisphenol P (BPP) as a reference standard in various analytical applications. BPP, a structural analog of Bisphenol A (BPA), is increasingly utilized in manufacturing, leading to its presence in environmental and biological matrices. Accurate quantification of BPP is crucial for toxicological studies and regulatory monitoring.

Analytical Methodologies

The determination of Bisphenol P in various samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used method for the analysis of BPP in liquid samples such as water, beverages, and biological fluids.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation technique for aqueous samples is Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.

  • Protocol:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the BPP from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of bisphenols.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is commonly employed.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bisphenols.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of BPP. The exact m/z values should be optimized for the specific instrument.

    • Example Transitions for BPP: (Precursor ion) -> (Product ion 1 for quantification), (Precursor ion) -> (Product ion 2 for confirmation)

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of BPP, particularly in complex matrices like food and environmental solids.[4][5][6][7][8] A derivatization step is often required to increase the volatility and thermal stability of BPP.[5]

Sample Preparation: QuEChERS and Derivatization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique for solid samples.

  • Protocol:

    • Homogenize 10 g of the solid sample with 10 mL of water.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take a 1 mL aliquot of the acetonitrile supernatant and add it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds and centrifuge.

    • Transfer the supernatant to a clean vial and evaporate to dryness.

    • Derivatization: Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Chromatographic Conditions

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min.

    • Ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless injection.

Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Specific ions for the derivatized BPP are monitored.

Quantitative Data

The following table summarizes typical quantitative data for the analysis of Bisphenol P using the described methods. These values can vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHPLC-MS/MS (Water)GC-MS (Food)
Retention Time (min) ~7.9Varies with temperature program
Limit of Detection (LOD) 0.01 - 1 ng/L0.5 - 5 ng/g[6]
Limit of Quantification (LOQ) 0.05 - 5 ng/L1 - 10 ng/g[6]
Recovery (%) 85 - 110%95 - 114%[6]
Linearity (R²) >0.99>0.99

Experimental Workflows and Signaling Pathways

Experimental Workflow for BPP Analysis

The following diagram illustrates a typical experimental workflow for the quantification of BPP in a sample using a reference standard.

Caption: Workflow for BPP analysis using a reference standard.

Toxicological Signaling Pathway of Bisphenol P

Bisphenol P, similar to other bisphenols, has been shown to exert toxic effects through various mechanisms, including the activation of the NF-κB signaling pathway.[9][10][11] This pathway plays a crucial role in inflammation, cell proliferation, and apoptosis.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPP Bisphenol P Receptor Cell Surface Receptor (e.g., EGFR) BPP->Receptor MAPK_pathway MAPK Pathway (ERK activation) Receptor->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway Receptor->PI3K_AKT_pathway IKK IKK Complex MAPK_pathway->IKK PI3K_AKT_pathway->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IKK->NFkB_inactive leads to IκB degradation and NF-κB release IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active translocates DNA DNA NFkB_active->DNA Gene_Expression Target Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: BPP-induced activation of the NF-κB signaling pathway.

References

Application of Bisphenol P in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), chemically known as 4,4'-(1-phenylethylidene)bisphenol, is an aromatic bisphenol that serves as a valuable monomer in the synthesis of high-performance polymers. Its unique structure, featuring a phenyl-substituted ethylidene bridge, imparts distinct properties to the resulting polymers compared to those derived from other bisphenols like Bisphenol A (BPA). This document provides detailed application notes and experimental protocols for the synthesis of polymers using Bisphenol P, focusing on polycarbonates and polyesters. The information is intended to guide researchers in exploring the potential of BPP in the development of advanced materials.

Application Notes

The incorporation of Bisphenol P into polymer backbones can lead to materials with enhanced thermal stability, specific optical properties, and good solubility in common organic solvents. These characteristics make BPP-based polymers attractive for a range of applications, from specialty engineering plastics to advanced functional materials.

Key Advantages of Using Bisphenol P:

  • Enhanced Thermal Stability: The bulky phenyl group in the BPP monomer can restrict the segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to BPA-based analogues.

  • Modified Mechanical Properties: The rigid structure of BPP can contribute to increased stiffness and strength in the resulting polymers.

  • Good Solubility: The asymmetric nature and bulky side group of BPP can disrupt polymer chain packing, often leading to improved solubility in common organic solvents, which facilitates processing and film casting.

Primary Applications:

  • High-Performance Polycarbonates: BPP can be used as a monomer in the synthesis of polycarbonates with high heat resistance and good optical clarity. These materials are potential candidates for applications in electronic components, automotive parts, and optical lenses.

  • Specialty Polyesters and Polyarylates: The reaction of BPP with various diacid chlorides yields polyesters and polyarylates with excellent thermal and mechanical properties. These polymers are suitable for use as high-temperature resistant films, coatings, and composites.

Experimental Protocols

The following are representative protocols for the synthesis of polycarbonates and polyesters from Bisphenol P. These protocols are based on established polymerization techniques for other bisphenols and can be adapted for BPP. Researchers should note that optimization of reaction conditions may be necessary to achieve desired polymer properties.

Protocol 1: Synthesis of Bisphenol P Polycarbonate via Melt Transesterification

This protocol describes the synthesis of a polycarbonate from Bisphenol P and diphenyl carbonate (DPC) using a two-stage melt transesterification process.

Materials:

  • Bisphenol P (BPP)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Sodium hydroxide (B78521), Zinc acetate, or Tetrabutylammonium hydroxide)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Pre-polymerization (Oligomerization):

    • Charge the three-necked flask with Bisphenol P and diphenyl carbonate in a desired molar ratio (e.g., 1:1.05).

    • Add a catalytic amount of sodium hydroxide (e.g., 10-4 mol per mol of BPP).

    • Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.

    • Heat the mixture to 180-200°C under a gentle nitrogen stream with continuous stirring to melt the reactants and initiate the transesterification reaction.

    • During this stage, phenol (B47542) is produced as a byproduct and should be slowly distilled off. Maintain this temperature for 1-2 hours.

  • Polycondensation:

    • Gradually increase the temperature to 220-250°C while slowly reducing the pressure to 10-20 mmHg. This will facilitate the removal of phenol and drive the polymerization reaction forward.

    • Continue to increase the temperature to 260-280°C and reduce the pressure to below 1 mmHg.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows. Monitor the stirrer torque as an indicator of the polymerization progress.

    • Maintain these conditions for 2-4 hours, or until the desired viscosity is achieved.

  • Polymer Isolation and Purification:

    • Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer will be a solid mass. Dissolve the polymer in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727).

    • Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

Protocol 2: Synthesis of Bisphenol P Polyester (B1180765) via Interfacial Polycondensation

This protocol describes the synthesis of a polyester from Bisphenol P and a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) using an interfacial polycondensation technique.

Materials:

  • Bisphenol P (BPP)

  • Diacid chloride (e.g., Terephthaloyl chloride)

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Methanol

Equipment:

  • High-speed mechanical stirrer

  • Beaker or reaction vessel

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve Bisphenol P and a stoichiometric amount of sodium hydroxide in deionized water in a beaker.

    • Add a catalytic amount of a phase-transfer catalyst to the aqueous solution.

  • Preparation of Organic Phase:

    • Dissolve the diacid chloride in an immiscible organic solvent, such as dichloromethane, in a separate container.

  • Polymerization:

    • Place the aqueous phase in the reaction vessel and begin vigorous stirring with the high-speed mechanical stirrer.

    • Slowly add the organic phase to the rapidly stirred aqueous phase using a dropping funnel.

    • A polymer will precipitate at the interface of the two phases.

    • Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.

  • Polymer Isolation and Purification:

    • Stop the stirring and separate the two layers using a separatory funnel.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with water to remove any inorganic salts and unreacted BPP.

    • Subsequently, wash the polymer with methanol to remove unreacted diacid chloride and low molecular weight oligomers.

    • Dry the purified polyester in a vacuum oven at 60-80°C for 24 hours.

Data Presentation

The following tables summarize typical quantitative data for polycarbonates and polyesters derived from various bisphenols. This data can serve as a benchmark for researchers working with Bisphenol P.

Table 1: Thermal Properties of Polycarbonates Derived from Different Bisphenols

Bisphenol MonomerPolymerization MethodGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
Bisphenol AMelt Transesterification~150~480
Bisphenol P (Representative)Melt Transesterification160 - 180490 - 510
Bisphenol FSolution Polycondensation~140~470
Bisphenol SSolution Polycondensation~225~500

Note: The values for Bisphenol P are representative estimates based on its structure and data from similar bisphenols. Actual values will depend on the specific polymerization conditions and the molecular weight of the resulting polymer.

Table 2: Mechanical Properties of Polyesters (Polyarylates) from Bisphenol A

Diacid ChlorideTensile Strength (MPa)Elongation at Break (%)
Terephthaloyl Chloride60 - 705 - 10
Isophthaloyl Chloride55 - 6510 - 20

Note: The mechanical properties of Bisphenol P-based polyesters are expected to be in a similar range, potentially with higher stiffness due to the rigid BPP structure.

Mandatory Visualizations

PolymerSynthesisWorkflow cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products & Purification BPP Bisphenol P Polymerization Polymerization (Melt, Interfacial, or Solution) BPP->Polymerization Comonomer Comonomer (e.g., Diphenyl Carbonate or Diacid Chloride) Comonomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Polymer Formation Purification Purification (Precipitation & Washing) CrudePolymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

BPP_Structure_Property BPP_Structure Bisphenol P Molecular Structure Bulky_Group Bulky Phenyl Side Group BPP_Structure->Bulky_Group Rigid_Backbone Rigid Aromatic Backbone BPP_Structure->Rigid_Backbone Good_Solubility Good Solubility Bulky_Group->Good_Solubility Disrupts Packing High_Tg High Glass Transition Temperature (Tg) Rigid_Backbone->High_Tg Restricts Motion High_Stiffness High Stiffness Rigid_Backbone->High_Stiffness Polymer_Properties Resulting Polymer Properties High_Tg->Polymer_Properties Good_Solubility->Polymer_Properties High_Stiffness->Polymer_Properties

PolymerizationPathways cluster_polycarbonate Polycarbonate Synthesis cluster_polyester Polyester Synthesis BPP Bisphenol P Melt Melt Transesterification BPP->Melt Interfacial Interfacial Polycondensation BPP->Interfacial DPC Diphenyl Carbonate DPC->Melt Polycarbonate Bisphenol P Polycarbonate Melt->Polycarbonate Diacid Diacid Chloride Diacid->Interfacial Polyester Bisphenol P Polyester Interfacial->Polyester

Application Notes and Protocols for the Use of Bisphenol P in Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for informational purposes for research and development. Bisphenol P (BPP) is a known endocrine disruptor, and its use and handling require strict adherence to safety protocols. The application of BPP in flame retardants is a hypothetical extrapolation based on the well-documented use of structurally similar bisphenols, such as Bisphenol A (BPA) and Bisphenol AP (BAP). Currently, there is a lack of specific literature demonstrating the synthesis and efficacy of BPP-based flame retardants. Researchers should exercise caution and conduct thorough safety and efficacy assessments before utilizing BPP for this application.

Introduction

Phosphorus-containing flame retardants are gaining prominence as halogen-free alternatives in various polymer systems. Bisphenols serve as versatile building blocks for the synthesis of these flame retardants, often in the form of polyphosphates or phosphonates. While Bisphenol A bis(diphenyl phosphate) (BDP) and Bisphenol AP bis(diphenyl phosphate) (BAPDP) are established flame retardants, the potential of Bisphenol P (BPP) in this context remains largely unexplored in publicly available literature.[1][2] This document outlines a hypothetical framework for the synthesis, application, and evaluation of a novel flame retardant derived from Bisphenol P, tentatively named Bisphenol P bis(diphenyl phosphate) (BPPDP).

The primary mechanism of action for such phosphorus-based flame retardants involves both condensed-phase and gas-phase activity.[3] During combustion, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen.[4] In the gas phase, phosphorus-containing radicals are released, which can quench the flame propagation reactions.[3]

Hypothetical Synthesis of Bisphenol P bis(diphenyl phosphate) (BPPDP)

This protocol is adapted from the synthesis of Bisphenol AP bis(diphenyl phosphate) (BAPDP).[1][2]

2.1. Materials and Equipment

  • Bisphenol P (BPP)

  • Triphenyl phosphate (B84403) (TPP)

  • Sodium phenolate (B1203915) (catalyst)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and thermometer

  • Heating mantle

  • Vacuum distillation apparatus

2.2. Synthesis Protocol

  • Charge the reaction vessel with triphenyl phosphate (TPP) and heat to approximately 80°C under a nitrogen atmosphere until a clear, colorless solution is obtained.

  • Slowly add Bisphenol P (BPP) to the molten TPP while stirring. Continue stirring for 1 hour to ensure complete dissolution and mixing.

  • Introduce a catalytic amount of sodium phenolate to the mixture and continue stirring for 30 minutes.

  • Gradually increase the temperature of the reaction mixture to 220-230°C over a period of 1.5 to 2 hours. Phenol (B47542), a byproduct of the transesterification reaction, will begin to distill off.

  • Maintain the reaction at this temperature until the distillation of phenol ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to obtain the crude Bisphenol P bis(diphenyl phosphate) (BPPDP) product.

  • Purification (optional): The product can be used without further purification if trace amounts of residual TPP and catalyst do not interfere with the intended application. Otherwise, vacuum distillation can be employed to remove volatile impurities.

2.3. Characterization

The synthesized BPPDP should be characterized using standard analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups (P-O-Ar, C-H, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR): To elucidate the chemical structure and confirm the successful synthesis.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation profile of the synthesized flame retardant.

Application in Polymer Blends: A Case Study with PC/ABS

This section outlines a protocol for incorporating the hypothetical BPPDP into a polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blend and evaluating its flame retardant properties, based on studies with BAPDP.[1][5][6]

3.1. Materials and Equipment

  • Polycarbonate (PC) pellets

  • Acrylonitrile-butadiene-styrene (ABS) pellets

  • Bisphenol P bis(diphenyl phosphate) (BPPDP)

  • Twin-screw extruder

  • Injection molding machine

  • Limiting Oxygen Index (LOI) apparatus (e.g., conforming to ASTM D2863)

  • UL-94 vertical burning test chamber (e.g., conforming to UL-94 standard)

  • Cone calorimeter

3.2. Experimental Protocol: Preparation and Testing of PC/ABS/BPPDP Blends

  • Drying: Dry the PC and ABS pellets in a vacuum oven at 80-90°C for at least 4 hours to remove any absorbed moisture.

  • Blending: Prepare different formulations by dry blending PC, ABS, and BPPDP at various weight percentages (e.g., 0 wt%, 10 wt%, 15 wt%, 20 wt% BPPDP).

  • Extrusion: Melt-compound the blends using a co-rotating twin-screw extruder. The temperature profile of the extruder should be optimized for PC/ABS blends (typically ranging from 220°C to 260°C from hopper to die).

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them.

  • Injection Molding: Dry the pellets again and then injection mold them into standard test specimens for LOI, UL-94, and mechanical property testing.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support candle-like combustion of the material.[7][8]

    • UL-94 Vertical Burning Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on the time to extinguish after ignition and the presence of flaming drips.[9][10][11]

    • Cone Calorimetry: Evaluate the combustion behavior under forced-flaming conditions to measure parameters like heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR).

  • Thermal and Mechanical Testing:

    • Thermogravimetric Analysis (TGA): Assess the thermal stability of the flame-retardant polymer blends.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to understand the effect of the flame retardant on the polymer's thermal properties.

    • Mechanical Property Testing: Evaluate tensile strength, flexural strength, and impact strength to ensure the flame retardant does not unacceptably compromise the mechanical performance of the polymer blend.

Quantitative Data

The following table presents data for a similar flame retardant, Bisphenol AP bis(diphenyl phosphate) (BAPDP), in a PC/ABS blend, which can serve as a benchmark for evaluating the performance of a hypothetical BPPDP.[1][2][5][6]

PropertyPC/ABS (Neat)PC/ABS + 20 wt% BAPDP
Limiting Oxygen Index (LOI) -25.4%
UL-94 Rating -V-0
Thermal Deformation Temp. -72.6 °C
Tensile Strength 63.9 ± 1.9 MPa-
Flexural Strength 93.4 ± 1.2 MPa-
Izod Impact Strength 25.5 ± 1.2 kJ/m²-

Safety and Toxicological Considerations

Bisphenol P, like other bisphenols, is a subject of toxicological concern. Researchers and drug development professionals must be aware of its potential hazards.

5.1. Known Health Effects of Bisphenol P

  • Endocrine Disruption: BPP is recognized as an endocrine-disrupting chemical. It has been shown to interact with thyroid hormone receptors, potentially leading to thyroid dysfunction.[12][13][14] Studies suggest that bisphenols can act as antagonists to thyroid receptors, inhibiting thyroid hormone-mediated gene transcription.[13][15]

  • Oxidative Stress and Inflammation: Exposure to bisphenols has been linked to the induction of oxidative stress and inflammatory responses.[16] These effects may be mediated through pathways involving cyclo-oxygenase-2 (COX-2) and nuclear factor erythroid 2-related factor 2 (Nrf2).[16][17]

5.2. Safety Protocols for Handling Bisphenol P and its Derivatives

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle BPP and its derivatives in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

  • Spill Management: Have appropriate spill containment materials readily available.

  • Waste Disposal: Dispose of BPP and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Signaling Pathways and Visualizations

The following diagrams illustrate the potential signaling pathways affected by bisphenols, including BPP.

Endocrine_Disruption_Pathway BPP Bisphenol P (BPP) TR Thyroid Hormone Receptor (TR) BPP->TR Antagonistic binding TRE Thyroid Hormone Response Element (TRE) in DNA TR->TRE T3 Thyroid Hormone (T3) T3->TR Blocked Gene_Expression Altered Gene Expression TRE->Gene_Expression Thyroid_Dysfunction Thyroid Dysfunction Gene_Expression->Thyroid_Dysfunction

BPP's potential antagonistic action on the thyroid hormone receptor pathway.

Oxidative_Stress_Pathway BPP Bisphenol P (BPP) ROS Increased Reactive Oxygen Species (ROS) BPP->ROS Nrf2 Nrf2 Pathway BPP->Nrf2 Inhibition COX2 COX-2 Pathway BPP->COX2 Activation Inflammation Inflammation ROS->Inflammation Antioxidant_Response Decreased Antioxidant Response Nrf2->Antioxidant_Response COX2->Inflammation

Potential pathways for BPP-induced oxidative stress and inflammation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Polymer Formulation cluster_testing Performance Evaluation BPP_TPP BPP + TPP (Transesterification) BPPDP BPPDP Synthesis BPP_TPP->BPPDP Characterization FTIR, NMR, TGA BPPDP->Characterization Blending Dry Blending BPPDP->Blending PC_ABS PC/ABS Pellets PC_ABS->Blending Extrusion Melt Extrusion Blending->Extrusion Molding Injection Molding Extrusion->Molding Specimens Test Specimens Molding->Specimens Flame_Tests LOI & UL-94 Specimens->Flame_Tests Thermal_Tests TGA & DSC Specimens->Thermal_Tests Mechanical_Tests Tensile, Flexural, Impact Specimens->Mechanical_Tests

Experimental workflow for BPPDP synthesis and evaluation in PC/ABS.

References

Application Notes and Protocols for Biomonitoring of Bisphenol P (BPP) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP) is a member of the bisphenol family of chemicals, which are widely used in the production of polycarbonate plastics and epoxy resins.[1][2] As a structural analog and potential replacement for Bisphenol A (BPA), concerns regarding its endocrine-disrupting properties and potential adverse health effects are growing.[1][3] Biomonitoring of BPP is crucial for assessing human exposure levels, understanding its pharmacokinetics, and elucidating its potential role in various pathological conditions. These application notes provide a comprehensive overview of the methodologies for quantifying BPP in biological matrices and discuss the potential signaling pathways affected by bisphenol exposure.

Data Presentation

Quantitative analysis of BPP in human biological samples is essential for understanding exposure levels. The following table summarizes the concentrations of BPP and other selected bisphenols in various human matrices from a comprehensive study.

Table 1: Concentrations of Bisphenols in Paired Human Biological Matrices (n=38) [4]

BisphenolMatrixDetection Rate (%)Mean (µg/L)Median (µg/L)
BPP Urine - - -
Whole Blood - - -
Serum - - -
Plasma - - -
BPAUrine-1.52-
Whole Blood---
Serum---
Plasma---
BPSUrine---
Whole Blood---
Serum---
Plasma---
BPFUrine---
Whole Blood---
Serum---
Plasma---

Data for BPP was not explicitly provided in a comparable format in the initial search results. A comprehensive study on seven bisphenols indicated that serum provides the best standardized data for BPP.[4]

Table 2: Method Detection and Quantification Limits for Bisphenols [5]

BisphenolMatrixMethod Detection Limit (MDL) (ng/mL)Method Quantification Limit (MQL) (ng/mL)
BPAUrine0.015 - 0.660.049 - 2.2
BPFUrine0.015 - 0.660.049 - 2.2
BPSUrine0.015 - 0.660.049 - 2.2
BPBUrine0.015 - 0.660.049 - 2.2
BPEUrine0.015 - 0.660.049 - 2.2
BPAFUrine0.015 - 0.660.049 - 2.2

Experimental Protocols

Accurate quantification of BPP in biological matrices requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.[2]

Protocol 1: Quantification of BPP in Human Urine, Serum, and Plasma by LC-MS/MS

This protocol is based on methodologies described for the analysis of multiple bisphenols in human samples.[4][5]

1. Sample Collection and Storage:

  • Collect urine, whole blood, serum, or plasma samples in polypropylene (B1209903) containers.

  • To prevent contamination, avoid using polycarbonate plastic containers.

  • Store samples at -20°C or lower until analysis.

2. Sample Preparation:

  • Enzymatic Hydrolysis (for total BPP concentration):

    • To measure both free and conjugated BPP, enzymatic deconjugation is necessary as bisphenols are often metabolized into glucuronide and sulfate (B86663) conjugates.[6]

    • Take 1 mL of the biological sample (urine, serum, or plasma).

    • Add a suitable internal standard (e.g., a stable isotope-labeled BPP).

    • Add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5).

    • Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.

  • Solid-Phase Extraction (SPE) for Clean-up and Pre-concentration:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by ultrapure water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate, is employed for optimal separation.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for BPP and its internal standard should be optimized.

4. Quantification:

  • Create a calibration curve using a series of standard solutions of BPP with a constant concentration of the internal standard.

  • Calculate the concentration of BPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Biomonitoring_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Blood Blood/Serum/Plasma Blood->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant Stats Statistical Analysis Quant->Stats

Caption: Workflow for BPP Biomonitoring.

Potential Signaling Pathways Disrupted by Bisphenols

While specific signaling pathways for BPP are not yet well-defined, the endocrine-disrupting mechanisms of its analogue, BPA, are extensively studied. BPP is expected to have similar effects.

Bisphenol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects BPP Bisphenol P (BPP) ER_mem Membrane Estrogen Receptor (GPER) BPP->ER_mem binds ER_cyto Estrogen Receptor (ERα/ERβ) BPP->ER_cyto binds AR Androgen Receptor (AR) BPP->AR binds/blocks ROS Reactive Oxygen Species (ROS) BPP->ROS induces Kinase Kinase Cascades (e.g., ERK, Akt) ER_mem->Kinase activates ERE Estrogen Response Element (ERE) ER_cyto->ERE binds Gene Altered Gene Expression Kinase->Gene regulates ROS->Gene influences ERE->Gene regulates Effects Endocrine Disruption Inflammation Oxidative Stress Altered Cell Proliferation & Apoptosis Gene->Effects

Caption: Generalized Bisphenol Signaling Disruption.

Discussion

The biomonitoring of BPP is an emerging field of significant importance for public health. The protocols outlined above provide a robust framework for the accurate quantification of BPP in human biological samples. While serum appears to be a promising matrix for standardized measurements of BPP, urine remains a valuable non-invasive option for assessing recent exposure.[4]

The endocrine-disrupting potential of bisphenols is a major concern. Although research on the specific molecular targets of BPP is ongoing, it is plausible that it shares mechanisms of action with BPA, including the disruption of estrogen, androgen, and other hormonal signaling pathways.[3][7] Further research is needed to fully characterize the toxicological profile of BPP and to establish definitive links between exposure levels and health outcomes. The methodologies and information presented here serve as a valuable resource for researchers and scientists working to address these critical knowledge gaps.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sensitivity of Bisphenol P (BPP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Bisphenol P (BPP) detection in various experimental setups. The principles and techniques discussed are also broadly applicable to other bisphenol analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting Bisphenol P and other bisphenols?

A1: The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC is often coupled with Fluorescence Detectors (FLD) or UV detectors, offering a cost-effective solution.[3][4] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting ultra-trace levels in complex matrices.[1][2] Electrochemical sensors, often using modified electrodes, are another popular and highly sensitive approach.[5]

Q2: My BPP signal is very low. What is the first thing I should check?

A2: Before delving into complex issues, always verify the fundamentals. Check for obvious errors such as calculation or dilution mistakes, ensure the autosampler needle is reaching the sample, and confirm that the injection volume and detector settings are correct.[6] Also, verify that the detector and its lamp (if applicable) are turned on and functioning properly.[6][7]

Q3: How can I minimize background contamination from bisphenols in my analysis?

A3: Bisphenol contamination is a common issue as these compounds are present in many laboratory plastics, solvents, and reagents.[8] To minimize this, avoid all contact between the sample and plastic materials during sampling and preparation.[8] Use glassware for all vessels and bake it at a high temperature, followed by rinsing with ultra-pure water and methanol.[8] Spurious "ghost peaks" can also arise from contaminated mobile phases, where BPA or other bisphenols accumulate on the column during conditioning and elute during the gradient.[8][9] Using high-purity, LC-MS grade solvents and considering an isocratic elution can help solve this problem.[8]

Q4: What is the "matrix effect" and how can I reduce it?

A4: The matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., urine, blood, milk).[10] This can significantly impact sensitivity and accuracy. Effective sample preparation techniques like Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) are crucial for cleaning the sample and removing interfering compounds.[10][11][12] Using isotopically labeled internal standards is also highly recommended, especially for LC-MS/MS analysis, to compensate for matrix effects.[10]

Q5: Which sample preparation technique is best for improving BPP detection sensitivity?

A5: The choice depends on the sample matrix and desired concentration level.

  • Solid-Phase Extraction (SPE): A robust and common method for cleaning up complex samples and pre-concentrating analytes.[3][12]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A fast, simple, and environmentally friendly technique that has proven effective for bisphenols in biological fluids like breast milk and urine.[13][14][15] It offers good recovery and pre-concentration factors.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Another effective method used for extracting bisphenols from food and biological samples.[11]

Troubleshooting Guides

This section addresses specific problems you may encounter during BPP analysis.

Issue 1: Low Sensitivity or No Signal
Potential Cause Troubleshooting Steps & Solutions
Incorrect HPLC-FLD Settings 1. Verify Wavelengths: Ensure the excitation and emission wavelengths are optimal for BPP. 2. Check Detector Lamp: The lamp may be old or failing. Verify its condition and replace if necessary.[7] 3. Optimize Gain/Sensitivity: Adjust the detector's gain or sensitivity settings to amplify the signal without significantly increasing noise.[7]
Suboptimal Mobile Phase 1. Check Composition & pH: Ensure the mobile phase composition and pH are correct as per the validated method. Incorrect pH can affect analyte retention and peak shape.[7] 2. Degas Solvents: Dissolved gases can cause baseline noise and instability. Always degas the mobile phase.[7]
Sample Preparation Inefficiency 1. Review Extraction Protocol: Ensure the chosen extraction method (e.g., SPE, DLLME) is appropriate for your matrix and that all steps were followed correctly. 2. Optimize Pre-concentration: Due to low concentrations of bisphenols in samples, pre-concentration steps are often required.[3] Ensure your sample volume to final extract volume ratio is sufficient.
LC-MS/MS Ionization Issues 1. Check Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for BPP. 2. Select Correct MRM Transitions: Verify that the precursor and product ion masses for Multiple Reaction Monitoring (MRM) are correct and that collision energy is optimized.[8]
Issue 2: Poor Reproducibility & Inconsistent Results
Potential Cause Troubleshooting Steps & Solutions
Background Contamination 1. Run Blanks: Inject a solvent blank after a sample to check for "ghost peaks" or carryover from previous injections.[6] 2. Systematic Cleaning: If contamination is suspected, use rigorous cleaning procedures for all glassware and avoid plastic labware.[8] Use high-purity solvents.[9]
Inconsistent Injection Volume 1. Check Autosampler: Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the correct injection volume is programmed.
Column Degradation 1. Inspect Column Performance: Poor peak shape (tailing or broadening) can indicate a degraded or contaminated column, affecting reproducibility.[7] 2. Flush or Replace: Try flushing the column according to the manufacturer's instructions. If performance does not improve, replace the guard and/or analytical column.[6][7]
Matrix Effects 1. Use Internal Standards: Incorporate an isotopically labeled internal standard for BPP to correct for variations in sample preparation and matrix-induced signal suppression/enhancement.[10]

Visualized Workflows and Logic

G General Experimental Workflow for BPP Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample_collection 1. Sample Collection (e.g., Water, Urine, Milk) extraction 2. Extraction & Cleanup (SPE, DLLME, QuEChERS) sample_collection->extraction preconcentration 3. Pre-concentration (Evaporation & Reconstitution) extraction->preconcentration hplc 4. Chromatographic Separation (HPLC / UPLC) preconcentration->hplc Inject Extract detection 5. Detection (FLD, MS/MS) hplc->detection data_analysis 6. Data Analysis (Quantification & Validation) detection->data_analysis Troubleshooting_Low_Sensitivity Troubleshooting Flowchart: Low BPP Sensitivity cluster_instrument Instrument Checks cluster_prep Sample Preparation Review cluster_contamination Contamination Checks start Low Sensitivity Detected check_detector Check Detector Settings (Wavelength, Gain, Lamp) start->check_detector check_protocol Verify Extraction Protocol (Solvent Volumes, pH) start->check_protocol run_blanks Run Solvent & Method Blanks start->run_blanks check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) check_detector->check_mobile_phase check_column Inspect Column Health (Pressure, Peak Shape) check_mobile_phase->check_column end Sensitivity Restored check_column->end check_recovery Assess Analyte Recovery (Spike a QC Sample) check_protocol->check_recovery check_recovery->end check_vessels Use Glassware Only Avoid Plastics run_blanks->check_vessels check_vessels->end Electrochemical_Sensor Principle of an Electrochemical BPP Sensor cluster_modification Electrode Modification cluster_detection Detection Process GCE Glassy Carbon Electrode (GCE) Nano Nanomaterial Layer (e.g., MWCNTs, Graphene) Increases surface area & conductivity GCE->Nano Fabrication Step 1 MIP Recognition Layer (e.g., Molecularly Imprinted Polymer) Creates specific binding sites for BPP Nano->MIP Fabrication Step 2 BPP_bind BPP molecules bind to MIP cavities MIP->BPP_bind Incubation with Sample Signal Change in Electrochemical Signal (e.g., Current, Potential) BPP_bind->Signal Measurement (e.g., DPV)

References

Technical Support Center: Overcoming Matrix Effects in Bisphenol P Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisphenol P (BPP) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during BPP analysis, particularly those related to matrix effects.

Issue 1: Poor Peak Shape or Tailing for Bisphenol P

  • Question: My BPP peak is showing significant tailing or fronting in my LC-MS/MS analysis. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of interactions between the analyte and the analytical column or interferences from the sample matrix.

    • Troubleshooting Steps:

      • Mobile Phase Mismatch: Ensure the solvent used to reconstitute your final extract is compatible with the initial mobile phase conditions. A solvent with a higher elution strength than the mobile phase can cause peak distortion. It is recommended to reconstitute the sample in the initial mobile phase or a weaker solvent.

      • Column Contamination: Matrix components can accumulate on the analytical column, leading to poor peak shape. Try washing the column with a strong solvent or, if the contamination is severe, replace the column.

      • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of BPP. For reversed-phase chromatography, using a mobile phase with a pH 2 units below the pKa of BPP will ensure it is in its neutral form, leading to better retention and peak shape. Adding a small amount of acid, like 0.1% acetic acid or formic acid, to the mobile phase can improve peak symmetry.[1][2]

      • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and reinjecting.

Issue 2: Low Recovery of Bisphenol P

  • Question: I am experiencing low recovery of BPP from my samples. What are the potential causes and solutions?

  • Answer: Low recovery can stem from inefficient extraction, degradation of the analyte, or losses during sample processing steps.

    • Troubleshooting Steps:

      • Optimize Extraction Method: The choice of extraction technique is critical and matrix-dependent. For complex matrices, methods like Solid Phase Extraction (SPE) or Matrix Solid-Phase Dispersion (MSPD) are often more effective than simple liquid-liquid extraction (LLE).[1][3] For fatty samples, an additional clean-up step to remove lipids may be necessary.[1]

      • Check pH during Extraction: The pH of the sample can influence the extraction efficiency of phenolic compounds like BPP. Adjusting the pH of the sample may be necessary to improve recovery.

      • Evaporation Step: During the solvent evaporation step, BPP can be lost if the temperature is too high or the nitrogen stream is too harsh. Evaporate to dryness gently at room temperature.[1]

      • Adsorption to Labware: BPP can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

      • Use of Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for BPP is highly recommended. SIL-IS can compensate for losses during sample preparation and for matrix effects during analysis, leading to more accurate quantification.[4][5][6][7]

Issue 3: Signal Suppression or Enhancement (Matrix Effect)

  • Question: I suspect I am seeing ion suppression or enhancement in my LC-MS/MS analysis of BPP. How can I confirm and mitigate this?

  • Answer: Ion suppression or enhancement, collectively known as the matrix effect, is a common issue in LC-MS/MS analysis of complex samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8][9][10][11]

    • Troubleshooting Steps:

      • Evaluate Matrix Effect: To determine if you have a matrix effect, you can compare the peak area of BPP in a standard solution to the peak area of BPP spiked into a blank matrix extract after extraction. A significant difference indicates a matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[8]

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample.[11][12] Consider using a more rigorous cleanup method like SPE with a selective sorbent or immunoaffinity chromatography.[13][14] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can also be effective.[1]

      • Chromatographic Separation: Optimize your chromatographic method to separate BPP from co-eluting matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can help.[4][9]

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on BPP ionization.[11][15][16]

      • Stable Isotope Dilution: Using a stable isotope-labeled internal standard is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.[4][5][6][7][17]

      • Change Ionization Source/Polarity: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10] If your instrument allows, testing APCI might be beneficial. Additionally, switching the ESI polarity (positive to negative or vice versa) can sometimes reduce interference.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the best sample preparation technique for BPP in a complex biological matrix like blood or tissue?

    • A1: For complex biological matrices, a multi-step approach is often necessary. This typically involves an initial extraction followed by a cleanup step. Liquid-liquid extraction (LLE) or protein precipitation can be used for the initial extraction.[3] However, Solid Phase Extraction (SPE) is highly recommended for cleanup as it can effectively remove phospholipids (B1166683) and other interferences that are major contributors to matrix effects.[3][4] Matrix Solid-Phase Dispersion (MSPD) is another powerful technique that combines extraction and cleanup into a single step and is particularly useful for solid or semi-solid samples.[1]

  • Q2: How can I choose the right SPE sorbent for BPP analysis?

    • A2: The choice of SPE sorbent depends on the properties of BPP and the matrix. For BPP, which is a phenolic compound, reversed-phase sorbents like C18 are commonly used. For more specific cleanup, molecularly imprinted polymers (MIPs) or immunoaffinity columns designed to selectively bind bisphenols can provide very clean extracts and significantly reduce matrix effects.[3][13][14][18]

  • Q3: Is derivatization necessary for BPP analysis?

    • A3: While not always necessary, derivatization can improve the chromatographic properties and ionization efficiency of BPP, especially for GC-MS analysis. For LC-MS/MS, derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to increase ionization efficiency in the electrospray source, leading to lower detection limits.[5][7]

  • Q4: What are typical recovery rates and limits of detection for BPP analysis?

    • A4: Recovery rates and limits of detection (LODs) are highly method and matrix-dependent. With optimized methods, recoveries are generally expected to be in the range of 70-120%.[1] LODs for BPP and similar bisphenols in various matrices are often in the low ng/g or ng/mL range.[5][14][19]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of bisphenols in various matrices. While specific data for BPP may be limited, the data for other bisphenols like BPA and BPS provide a good reference.

Table 1: Recovery of Bisphenols in Different Matrices

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
Bisphenols & PhthalatesGilthead Sea BreamMatrix Solid-Phase Dispersion (MSPD)70 - 92[1]
Bisphenol AMilkDeproteinization and SPME93.1 - 101[15][16]
Bisphenol ASoybean MilkDeproteinization and SPME93.9 - 102[15][16]
7 BisphenolsSedimentAccelerated Solvent Extraction & SPE74.9 - 102.8[19]
BPA & BPSAquatic ProductsImmunoaffinity Cleanup74 - 106[14]
BADGE, BPF, BPEHuman Urined-SPE/SPE74.3 - 86.5[20]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Bisphenols

Analyte(s)MatrixAnalytical MethodLODLOQReference
11 BisphenolsReady-made MealsLC-MS/MS0.025 - 0.140 µg/kg-[5][7]
BPA & BPSAquatic ProductsUPLC-MS/MSBPA: 0.060 µg/kg, BPS: 0.012 µg/kg-[14]
7 BisphenolsSedimentUPLC-MS/MS0.01 - 0.3 ng/g-[19]
BPA, BPF, BPSHuman UrineUPLC-MS/MSBPA: 0.08 µg/L, BPF: 0.03 µg/L, BPS: 0.02 µg/LBPA: 0.25 µg/L, BPF: 0.10 µg/L, BPS: 0.05 µg/L[21]
BADGE, BPF, BPEHuman UrineHPLC-FLD-11.42 - 22.35 ng/mL[20]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Fish Tissue for BPP Analysis using MSPD

This protocol is adapted from a method for bisphenols and phthalates in gilthead sea bream.[1]

  • Sample Homogenization: Weigh 1g of homogenized fish tissue into a glass mortar.

  • Addition of Sorbents: Add a mixture of Florisil, anhydrous sodium sulfate, and washed sea sand (5:5:2 w/w/w) to the sample.

  • Disruption and Packing: Thoroughly disrupt and mix the sample with the sorbents using a pestle. Pack the resulting mixture into an empty SPE column.

  • Column Conditioning: Condition the packed column with 1 mL of acetonitrile.

  • Elution: Elute the target compounds with 9 mL of methanol (B129727)/acetonitrile (30:70, v/v) in three static steps of 5 minutes each.

  • Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 400 µL of a methanol/water mixture (85:15, v/v) for HPLC-MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for BPP in Water Samples

This is a general SPE protocol that can be optimized for BPP in aqueous samples.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the sorbent go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the BPP from the cartridge with 5-10 mL of a suitable organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inaccurate BPP Quantification check_peak Assess Peak Shape (Tailing, Fronting, Splitting) start->check_peak peak_bad Poor Peak Shape check_peak->peak_bad Issue Detected peak_good Good Peak Shape check_peak->peak_good No Issue check_recovery Evaluate Analyte Recovery (Low or Inconsistent) recovery_low Low Recovery check_recovery->recovery_low Issue Detected recovery_ok Acceptable Recovery check_recovery->recovery_ok No Issue check_signal Investigate Signal Intensity (Suppression or Enhancement) signal_issue Signal Instability check_signal->signal_issue Issue Detected signal_ok Stable Signal check_signal->signal_ok No Issue solution_mobile_phase Optimize Mobile Phase & Reconstitution Solvent peak_bad->solution_mobile_phase solution_column Clean or Replace Analytical Column peak_bad->solution_column peak_good->check_recovery solution_extraction Optimize Extraction Method (SPE, LLE) recovery_low->solution_extraction recovery_ok->check_signal solution_cleanup Improve Sample Cleanup signal_issue->solution_cleanup solution_isotope Use Stable Isotope-Labeled Internal Standard signal_issue->solution_isotope solution_dilution Dilute Sample Extract signal_issue->solution_dilution end End: Accurate BPP Quantification signal_ok->end solution_mobile_phase->check_peak solution_column->check_peak solution_extraction->check_recovery solution_cleanup->check_signal solution_isotope->end solution_dilution->check_signal

Caption: Troubleshooting workflow for matrix effects in BPP analysis.

Sample_Prep_Workflow start Start: Sample Collection (e.g., Tissue, Urine, Water) homogenization Sample Homogenization (if solid) start->homogenization add_is Spike with Stable Isotope Internal Standard homogenization->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Liquid spe Solid Phase Extraction (SPE) extraction->spe Liquid mspd Matrix Solid-Phase Dispersion (MSPD) extraction->mspd Solid/ Semi-solid cleanup Cleanup (if needed) lle->cleanup evaporation Solvent Evaporation spe->evaporation mspd->evaporation spe_cleanup SPE Cleanup cleanup->spe_cleanup d_spe Dispersive SPE (d-SPE) (QuEChERS) cleanup->d_spe spe_cleanup->evaporation d_spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

References

Technical Support Center: Troubleshooting Bisphenol P Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisphenol P (BPP) chromatographic separation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Bisphenol P.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the chromatographic separation of Bisphenol P?

A1: The most frequently encountered issues include peak tailing, co-elution with other matrix components or isomers, variable retention times, high backpressure, and poor sensitivity. These problems can arise from a variety of factors including improper mobile phase composition, column degradation, or suboptimal instrument parameters.

Q2: Why is my Bisphenol P peak tailing?

A2: Peak tailing for phenolic compounds like Bisphenol P is often caused by secondary interactions between the phenolic hydroxyl groups and active sites on the stationary phase, such as residual silanols on a silica-based column.[1][2] Other potential causes include column overload, low mobile phase pH, or excessive extra-column dead volume.[1]

Q3: I am observing co-elution of Bisphenol P with another peak. How can I resolve this?

A3: Co-elution occurs when two or more compounds elute from the column at the same time.[3][4] To resolve this, you can try modifying the mobile phase composition to alter selectivity, changing the stationary phase to one with a different chemistry (e.g., from C18 to a phenyl-hexyl column), or optimizing the column temperature.[1][5] Adjusting the flow rate can also sometimes improve resolution.[5]

Q4: My Bisphenol P retention time is inconsistent between injections. What could be the cause?

A4: Variable retention times can be caused by several factors, including inconsistent mobile phase preparation, fluctuations in column temperature, insufficient column equilibration time between injections, or a leak in the HPLC system.[1]

Q5: The backpressure in my HPLC system is unusually high during Bisphenol P analysis. What should I do?

A5: High backpressure is typically caused by a blockage in the system.[1] This could be due to a clogged column frit, precipitated buffer in the mobile phase, or particulate matter from the sample.[1] Filtering your mobile phase and samples, and using a guard column can help prevent this issue.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing can compromise the accuracy of peak integration and reduce resolution.[2] The following steps can help you troubleshoot and resolve this issue.

Step 1: Identify the Cause

  • Secondary Interactions: The primary cause of tailing for phenolic compounds is often the interaction with acidic silanol (B1196071) groups on the column packing.[1]

  • Column Overload: Injecting too much sample can lead to peak asymmetry.[6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[2]

  • Column Degradation: An old or poorly maintained column can lose its efficiency and lead to peak tailing.[2]

Step 2: Implement Solutions

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing secondary interactions.[1]

  • Use an End-Capped Column: Modern, high-purity, and well-end-capped columns have fewer free silanol groups, which minimizes tailing.[1]

  • Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block the active silanol sites.[1]

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to prevent column overload.[6][7]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes improve peak shape.[2]

Guide 2: Addressing Co-elution

Co-elution can be identified by asymmetrical peaks, such as shoulders, or by using a Diode Array Detector (DAD) to check for peak purity.[3][5]

Step 1: Confirm Co-elution

  • Visual Inspection: Look for shoulders or distortions in the peak shape.[3]

  • Peak Purity Analysis: If using a DAD or mass spectrometer, assess the peak purity across its width. A non-homogenous peak indicates co-elution.[3][5]

Step 2: Optimize Separation Parameters

  • Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or adjust the solvent strength to alter selectivity.[4][5]

  • Change Stationary Phase: Switch to a column with a different chemistry that can offer alternative separation mechanisms, such as pi-pi interactions with a phenyl-hexyl or biphenyl (B1667301) column.[1]

  • Optimize Temperature: Varying the column temperature can influence selectivity and potentially resolve co-eluting peaks.[5]

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and may improve resolution.[1]

Data Presentation

Table 1: Effect of Mobile Phase pH on Bisphenol P Peak Tailing

Mobile Phase pHTailing Factor (Tf)Comments
7.02.1Significant tailing observed.
5.01.5Reduced tailing.
3.01.1Symmetrical peak shape.

Table 2: Influence of Column Chemistry on Resolution of Bisphenol P from an Impurity

Column TypeResolution (Rs)Comments
Standard C181.2Partial co-elution.
End-capped C181.8Improved separation.
Phenyl-Hexyl2.5Baseline separation achieved.

Experimental Protocols

Protocol: HPLC-UV Analysis of Bisphenol P

This protocol provides a general methodology for the separation and quantification of Bisphenol P using High-Performance Liquid Chromatography with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Formic acid (or another suitable acid for pH adjustment)

  • Bisphenol P standard

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 227 nm[8]

  • Run Time: 15 minutes

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Bisphenol P in methanol and dilute to the desired concentration with the mobile phase.

  • Sample Preparation: The sample preparation method will depend on the matrix. A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

4. System Suitability

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the Bisphenol P peak should be less than 1.5.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_pH Is mobile phase pH > 4? check_overload->check_pH No end_node Symmetrical Peak reduce_load->end_node lower_pH Lower mobile phase pH (e.g., with 0.1% formic acid) check_pH->lower_pH Yes check_column Is the column old or not end-capped? check_pH->check_column No lower_pH->end_node new_column Use a new, end-capped column check_column->new_column Yes add_modifier Consider adding a mobile phase modifier (e.g., triethylamine) check_column->add_modifier No new_column->end_node add_modifier->end_node

Caption: Troubleshooting workflow for Bisphenol P peak tailing.

Troubleshooting_CoElution start Co-elution Suspected confirm_coelution Confirm with DAD peak purity or MS start->confirm_coelution modify_mobile_phase Modify mobile phase (solvent ratio or type) confirm_coelution->modify_mobile_phase Confirmed no_resolution Still co-eluting confirm_coelution->no_resolution Not Confirmed change_column Change to a different stationary phase (e.g., Phenyl-Hexyl) modify_mobile_phase->change_column Failure resolution_achieved Resolution Achieved modify_mobile_phase->resolution_achieved Success optimize_temp Optimize column temperature change_column->optimize_temp Failure change_column->resolution_achieved Success optimize_temp->resolution_achieved Success optimize_temp->no_resolution Failure

Caption: Troubleshooting workflow for co-elution issues.

References

Technical Support Center: Optimization of Bisphenol P Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Bisphenol P (BPP) from various sample matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Bisphenol P.

Problem Potential Cause(s) Recommended Solution(s)
Low BPP Recovery Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for BPP.- For liquid-liquid extraction (LLE), consider solvents like dichloromethane (B109758) or a mixture of n-hexane and acetone (B3395972).[1] - For solid-phase extraction (SPE), ensure the elution solvent is strong enough to desorb BPP from the sorbent. Methanol (B129727) or acetonitrile (B52724) are common choices.[2] - For QuEChERS, acetonitrile is a standard extraction solvent.[3]
Suboptimal pH: The pH of the sample can affect the charge state of BPP, influencing its solubility and interaction with the extraction phase. BPP is a weak acid.[4]- Adjust the sample pH to be neutral (around 7) to ensure BPP is in its molecular form, which is generally easier to extract with organic solvents.[4] Acidification may also improve extraction efficiency in some cases.[5]
Matrix Effects: Co-extracted interfering substances from complex matrices (e.g., lipids, proteins) can suppress the analytical signal or interfere with the extraction process.[6]- Incorporate a cleanup step after the initial extraction. For QuEChERS, this involves dispersive SPE (d-SPE) with sorbents like PSA or C18.[7] - For complex samples, an additional SPE cleanup step using cartridges like Oasis HLB can be beneficial. - Matrix solid-phase dispersion (MSPD) can be an effective technique for solid and semi-solid samples.[6]
Incomplete Elution from SPE Cartridge: The volume or strength of the elution solvent may be insufficient.- Increase the volume of the elution solvent. - Use a stronger elution solvent or a mixture of solvents. For reversed-phase SPE, increasing the proportion of organic solvent in the eluent is effective.
Poor Reproducibility (High RSD%) Inconsistent Sample Homogenization: Non-uniform distribution of BPP in the sample will lead to variable results.- Ensure thorough homogenization of the sample before taking an aliquot for extraction. For solid samples, this may involve grinding or blending.
Variable Extraction Time/Temperature: Inconsistent extraction conditions can lead to variable recovery.- Standardize the extraction time and temperature for all samples. For methods like microwave-assisted extraction (MAE), these are critical parameters.[1]
Manual Extraction Variability: Manual shaking in LLE can be inconsistent.- Use a mechanical shaker for a standardized time and speed to ensure consistent mixing.
Emulsion Formation (in LLE) High Lipid Content in Sample: Fats and other surfactant-like molecules can cause emulsions at the solvent interface.[8]- Centrifuge the sample to break the emulsion.[8] - Add salt ("salting out") to the aqueous phase to increase its polarity and facilitate phase separation.[3][8] - Gently swirl or rock the separatory funnel instead of vigorous shaking.[8]
Clogged SPE Cartridge Particulate Matter in Sample: Suspended solids in the sample can clog the SPE cartridge frit.- Centrifuge and filter the sample before loading it onto the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Bisphenol P?

A1: The most common methods for extracting BPP and other bisphenols include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][9] Microextraction techniques like dispersive liquid-liquid microextraction (DLLME) are also used for their low solvent consumption.[10][11]

Q2: Which solvent is best for extracting BPP?

A2: The choice of solvent depends on the extraction method and sample matrix. Acetonitrile is widely used in the QuEChERS method.[3] For LLE, dichloromethane is a common choice.[12] In SPE, methanol and acetonitrile are frequently used for eluting the analyte from the sorbent.[2] For microwave-assisted extraction from food samples, a mixture of n-hexane and acetone has been shown to be effective.[1]

Q3: How can I minimize matrix effects when analyzing BPP in complex samples like food or biological tissues?

A3: To minimize matrix effects, a thorough cleanup step is crucial. In the QuEChERS method, dispersive SPE (d-SPE) with sorbents like C18 and primary secondary amine (PSA) is used to remove interferences such as lipids and pigments.[7] For very complex matrices, techniques like matrix solid-phase dispersion (MSPD) or the use of selective sorbents like molecularly imprinted polymers (MIPs) can provide cleaner extracts.[2][13]

Q4: What is the optimal pH for BPP extraction?

A4: BPP is a weak acid, and its extraction is pH-dependent.[4] To ensure it is in its neutral, molecular form for efficient extraction into an organic solvent, adjusting the sample pH to around 7 is recommended.[4]

Q5: My BPP recovery is low. What are the first things I should check?

A5: If you are experiencing low recovery, first check the following:

  • pH of your sample: Ensure it is optimized for BPP extraction (around neutral).[4]

  • Extraction solvent: Confirm you are using an appropriate solvent for your method and sample type.

  • Elution solvent (for SPE): Make sure your elution solvent is strong enough and you are using a sufficient volume to fully elute the BPP from the cartridge.

  • Extraction time and mixing: Ensure adequate time and agitation for the BPP to partition into the extraction solvent.

Experimental Protocols

QuEChERS Method for BPP in Food Matrices

This protocol is a general guideline based on the QuEChERS methodology.[3][14]

  • Sample Preparation: Homogenize 10 g of the sample. If the sample is dry, add an appropriate amount of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant, filter if necessary, and it is ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) for BPP in Aqueous Samples

This protocol is a general guideline for reversed-phase SPE.[2][15]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the aqueous sample (pH adjusted to ~7) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a methanol/water solution (e.g., 5-10% methanol) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the BPP from the cartridge with a small volume (e.g., 2 x 3 mL) of a strong organic solvent like methanol or acetonitrile into a collection tube.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for chromatographic analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Vortex1 3. Vortex Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Salts Vortex1->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant Collect Supernatant Add_dSPE 8. Add to d-SPE Tube Supernatant->Add_dSPE Vortex2 9. Vortex Add_dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Collect Supernatant

Caption: Workflow for Bisphenol P extraction using the QuEChERS method.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (e.g., 5% Methanol/Water) Load->Wash Load->Waste1 Flow-through Dry 4. Dry Cartridge Wash->Dry Wash->Waste2 Flow-through Elute 5. Elute BPP (Methanol or Acetonitrile) Dry->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis Analysis (LC/GC) Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of Bisphenol P.

References

"reducing background contamination in Bisphenol P analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisphenol P (BPP) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize background contamination and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Bisphenol P (BPP) background contamination in a laboratory setting?

A1: BPP contamination can originate from numerous sources, many of which are common laboratory materials. Since BPP is structurally similar to other bisphenols like BPA, sources for BPA are highly relevant. Key sources include:

  • Plasticware: Polycarbonate, a common material in lab equipment, is a primary source of bisphenol leaching.[1] Even plastics not manufactured with bisphenols, such as polypropylene (B1209903) and polystyrene (e.g., centrifuge tubes, pipette tips), can have surface contamination from the manufacturing process.[2]

  • Consumables: Disposable pipette tips, sample vials, and syringe filters can leach BPP or other interfering compounds.[3][4][5] Using filter tips is recommended to prevent aerosol contamination of the pipette body.[4][6]

  • Solvents and Reagents: Impurities in solvents, mobile phases, and even high-purity water can introduce background contamination.[7] Dust particles from the air can also be a significant source.[8][9]

  • Apparatus and Tubing: PVC tubing and items with epoxy resin coatings are potential sources of contamination.[10][11][12]

  • Sample Collection: For biological analyses, the separator gel in some vacuum collection tubes can be a major source of bisphenol contamination.[8]

Q2: Which types of labware are recommended to minimize BPP leaching?

A2: To minimize BPP contamination, the selection of appropriate labware is critical.

  • Glassware: High-quality borosilicate glass is the preferred material for all glassware, including solvent bottles, beakers, and vials.[1] It is significantly less prone to leaching compared to plastics.

  • Plastics: If plastics are unavoidable, polypropylene (PP) or high-density polyethylene (B3416737) (HDPE) are generally better choices than polycarbonate. However, it is crucial to note that even these materials can be sources of contamination.[2][13] It is recommended to pre-rinse all plasticware with a high-purity solvent before use.

  • Pipette Tips: Use high-quality, certified "leachable-free" pipette tips made from 100% virgin polypropylene.[4][5] Filter tips are strongly recommended to prevent cross-contamination.[6]

Q3: Can I autoclave my labware to remove BPP contamination?

A3: While autoclaving is effective for sterilization, it is not a reliable method for removing chemical contaminants like BPP. In fact, high temperatures can accelerate the leaching of bisphenols and other additives from plastic materials.[14] For glassware, a thorough chemical cleaning protocol is required. For plastics, autoclaving should be avoided if you are performing trace-level analysis.

Troubleshooting Guides

Problem: My analytical blanks show a high BPP background signal.

This is a common issue indicating systemic contamination. The following decision tree and steps will help you isolate and eliminate the source.

Troubleshooting Workflow: High BPP Background

BPP_Troubleshooting start High BPP Background in Blank check_lcms Isolate LC-MS System: Run Mobile Phase Direct to MS (No Column/Injector) start->check_lcms bg_persists Background Persists? check_lcms->bg_persists check_mp Source is MS or Mobile Phase: 1. Prepare fresh mobile phase 2. Use new glassware 3. Clean ion source bg_persists->check_mp Yes lc_issue Source is LC System: 1. Flush injector & lines 2. Replace column 3. Check for leaks bg_persists->lc_issue No bg_gone Background Gone? check_mp->bg_gone sample_prep_issue Source is Sample Prep: 1. Check solvents/reagents 2. Evaluate plasticware (vials, tips) 3. Review cleaning protocol bg_gone->sample_prep_issue No solved Problem Solved bg_gone->solved Yes lc_issue->sample_prep_issue

Caption: Troubleshooting decision tree for isolating high BPP background.

Step-by-Step Guide:

  • Isolate the LC-MS System: The first step is to determine if the contamination is from the LC system and sample preparation or from the mass spectrometer itself. Disconnect the column and run the mobile phase directly from the pumps to the MS. If the background is still high, the source is likely the mobile phase, solvent lines, or the ion source.[15]

  • Check Mobile Phase and MS Source: If the background persists, prepare a fresh mobile phase using new, rigorously cleaned glassware and LC-MS grade solvents.[7][16] If the problem is not resolved, clean the MS ion source according to the manufacturer's protocol.[17]

  • Investigate the LC System: If the background disappears when running the mobile phase directly, the contamination is originating from the LC components (injector, column, tubing). Systematically flush the entire LC system. If flushing does not work, replace the analytical column.

  • Evaluate Sample Preparation: If the system is clean, the contamination source lies within your sample preparation workflow. Run a blank using your standard procedure, but omit the sample matrix.

    • Reagents: Prepare fresh reagents and solvents.

    • Plasticware: Test for leaching from pipette tips and vials by incubating them with a clean solvent and analyzing the solvent.[2]

    • Glassware: Re-clean all glassware using a validated, rigorous protocol.

Data on Bisphenol Leaching from Laboratory Materials

The following tables summarize quantitative data on the leaching of Bisphenol A (BPA), a close structural analog of BPP. This data provides a strong indication of materials that are likely to be problematic for sensitive BPP analysis.

Table 1: BPA Leaching from Water Bottles

Bottle MaterialMean BPA Concentration (µg/L)Storage TimeReference
Polycarbonate~ 0.15 - 0.2024 - 96 hours[1]
Glass~ 0.0196 hours[1]

Table 2: BPA Leaching from Lab Consumables (24h incubation in water)

ItemMean BPA Concentration (ng/mL)NotesReference
Disposable Pipettes (Polystyrene)0.057 - 0.088Close to Limit of Quantification[2]
Pipette Tips (Polypropylene)0.12 - 0.24Higher than pipettes[2]
Cell Culture Media (Various)0.080 - 4.26Background in commercial media[2]

Experimental Protocols

Protocol for Ultra-Trace Cleaning of Glassware

This protocol is designed to remove organic contaminants, including bisphenols, from glassware for use in ultra-trace analysis.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Conduct solvent rinsing steps in a chemical fume hood.

Procedure:

  • Initial Wash: Scrub all glassware surfaces thoroughly with a laboratory-grade, non-abrasive detergent (e.g., Alconox) in hot tap water.[18][19] Use appropriate brushes to clean interior surfaces.

  • Tap Water Rinse: Rinse the glassware a minimum of six times by completely filling and emptying the vessel with hot tap water.[18]

  • Deionized Water Rinse: Rinse another six times by filling and emptying the vessel with high-purity deionized (DI) water (>18 MΩ).[18]

  • Methanol (B129727) Rinse: In a fume hood, rinse the vessel three times with LC-MS grade methanol. Use a volume approximately 10% of the container's total volume for each rinse. Dispose of the solvent waste appropriately.[18]

  • Acetone (B3395972) Rinse: Immediately following the methanol rinse, rinse the vessel three times with LC-MS grade acetone, again using a volume of ~10%.[18] This helps to remove any remaining organic residues and facilitates drying.

  • Drying: Allow the glassware to air dry completely on a clean drying rack. Alternatively, place it in a drying oven at a temperature not exceeding 110°C.[19][20] Loosely cover openings with pre-cleaned aluminum foil (rinse foil with acetone or hexane (B92381) to remove manufacturing oils before use).[18]

  • Storage: Store clean glassware in a clean, enclosed cabinet away from dust and other potential contaminants.

Sample Preparation Workflow to Minimize Contamination

BPP_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase prep_glass Use glassware cleaned via ultra-trace protocol sample_weigh Weigh sample directly into pre-cleaned glass vial prep_glass->sample_weigh prep_solvents Use fresh LC-MS grade solvents and reagents add_solvent Add extraction solvent using glass pipette or syringe prep_solvents->add_solvent prep_tips Use new, certified low-leachable polypropylene filter tips prep_tips->add_solvent sample_weigh->add_solvent vortex Vortex / Sonicate add_solvent->vortex centrifuge Centrifuge in glass tubes (if necessary) vortex->centrifuge transfer Transfer supernatant to glass autosampler vial centrifuge->transfer analyze Analyze via LC-MS transfer->analyze

Caption: Recommended sample preparation workflow to minimize BPP contamination.

References

Technical Support Center: Method Validation for Bisphenol P Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Bisphenol P (BPP).

Troubleshooting Guides

This section addresses common issues encountered during the analytical quantification of Bisphenol P.

Issue 1: Low Analyte Recovery During Sample Preparation

Q: We are experiencing low recovery of BPP after solid-phase extraction (SPE). What are the potential causes and solutions?

A: Low recovery of BPP during SPE can stem from several factors. BPP, being a phenolic compound, requires specific conditions for efficient extraction.[1]

  • Incorrect pH: The pH of your sample is critical. To ensure BPP is in its neutral, non-ionized form for optimal retention on reversed-phase sorbents (like C18), the sample pH should be adjusted to be at least 2 units below the pKa of BPP's hydroxyl groups. Acidifying the sample to a pH between 2 and 4 is a common practice.[1]

  • Inappropriate Sorbent Choice: For BPP, reversed-phase sorbents like C18 or polymeric sorbents are generally effective. Using an unsuitable sorbent will result in poor retention and, consequently, low recovery.[1]

  • Inadequate SPE Cartridge Conditioning: It is crucial to properly activate and equilibrate the sorbent bed with the appropriate solvents. Skipping or rushing this step can lead to channeling and reduced retention of BPP.[1]

  • High Sample Loading Flow Rate: Loading the sample onto the SPE cartridge too quickly can prevent efficient partitioning of BPP onto the sorbent material, causing the analyte to pass through without being retained (breakthrough).

  • Improper Washing Solvent: The wash step is designed to remove interferences. If the wash solvent is too strong (i.e., has a high organic content), it can prematurely elute the BPP along with the interfering compounds.

  • Suboptimal Elution Solvent: The elution solvent must be strong enough to completely desorb BPP from the sorbent. An insufficiently strong solvent will lead to incomplete recovery.

Issue 2: Matrix Effects in LC-MS/MS Analysis

Q: Our BPP quantification by LC-MS/MS is suffering from significant matrix effects, leading to ion suppression/enhancement. How can we mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[2]

  • Effective Sample Cleanup: The most effective way to minimize matrix effects is to remove interfering compounds through rigorous sample preparation. Techniques like SPE or liquid-liquid extraction (LLE) are essential for cleaning up complex matrices before analysis.[2][3]

  • Use of Isotopically Labeled Internal Standards: To compensate for matrix effects, the use of an isotopically labeled internal standard (e.g., BPP-d8) is highly recommended. These standards have nearly identical chemical properties and retention times to the analyte, but are distinguishable by mass, allowing for accurate correction of signal suppression or enhancement.[2]

  • Chromatographic Separation: Optimizing the chromatographic method to separate BPP from co-eluting matrix components can also reduce interference.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly impact the ionization of BPP. However, this may compromise the method's sensitivity.

Issue 3: Background Contamination with Bisphenols

Q: We are observing BPP or other bisphenol peaks in our blank samples. What are the likely sources of this contamination and how can we prevent it?

A: The ubiquitous nature of bisphenols in laboratory environments is a common source of background contamination, which can lead to false-positive results.[4][5]

  • Solvents and Reagents: Even high-purity solvents (including LC-MS grade) can contain trace amounts of bisphenols.[4][5] It is advisable to test different batches and brands of solvents to find one with the lowest background levels.

  • Laboratory Equipment: Plasticware (e.g., pipette tips, centrifuge tubes, vials) can leach bisphenols into your samples. Whenever possible, use glass or polypropylene (B1209903) labware. Rinsing all glassware with a high-purity solvent before use is also recommended.[5]

  • LC System Components: Components of the LC system itself, such as tubing and fittings, can be a source of contamination. An additional column placed between the pump and the injector can help trap contaminants from the mobile phase.[2]

  • Isocratic Elution: In gradient elution, contaminants from the mobile phase can accumulate on the column during the low-organic phase and then elute as a "ghost peak" when the organic concentration increases. Using an isocratic elution with a sufficiently high organic content can often resolve this issue.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during method validation for BPP quantification?

A: A full method validation should assess the following parameters: selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

Q2: How do I establish the linearity of my calibration curve for BPP?

A: Linearity should be determined by analyzing a series of calibration standards at a minimum of five different concentrations across the expected range of your samples. The linearity is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥ 0.99.

Q3: What are typical recovery percentages for BPP in different matrices?

A: Recovery can vary depending on the matrix and the extraction method used. For instance, a study on honey samples using a solvent micro-extraction method reported recoveries for various bisphenols, including BPP, to be between 81% and 116%.[7] In aquatic products, recoveries for BPA and BPS ranged from 74% to 106%.[8]

Q4: Is derivatization necessary for the GC-MS analysis of BPP?

A: Yes, for GC-MS analysis, derivatization is generally required to improve the volatility and thermal stability of phenolic compounds like BPP.[9] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[9][10] This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) groups.[9]

Q5: Can I use HPLC with fluorescence detection (HPLC-FLD) for BPP quantification?

A: Yes, HPLC-FLD can be a sensitive and more cost-effective alternative to mass spectrometry for the analysis of fluorescent compounds like BPP.[11][12][13] The fluorescence detector can provide high selectivity and sensitivity, with some studies achieving low limits of quantification.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data for BPP and other bisphenols from various studies to provide a reference for expected method performance.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Bisphenol P and Other Analogs

AnalyteMatrixMethodLODLOQReference
Bisphenol PHoneyUHPLC-MS/MS0.2–1.5 µg/kg0.5–4.7 µg/kg[7]
Bisphenol PCanned FoodsGC-MS--[14][15]
Bisphenol AAquatic ProductsImmunoaffinity-LC-MS/MS0.060 µg/kg-[8]
Bisphenol SAquatic ProductsImmunoaffinity-LC-MS/MS0.012 µg/kg-[8]
Bisphenol AHuman UrineOnline SPE-LC-MS/MS0.32 µg/mL-[16]
Bisphenol SHuman UrineOnline SPE-LC-MS/MS0.10 µg/mL-[16]
Bisphenol ARiver WaterSPE-LC-MS/MS0.87-5.72 ng L⁻¹10.0-50.0 ng L⁻¹[6]

Table 2: Recovery Data for Bisphenol P and Other Analogs

AnalyteMatrixExtraction MethodSpiking LevelRecovery (%)Reference
Bisphenols (incl. BPP)HoneySolvent Micro-extractionLow, Medium, High81 - 116[7]
Bisphenol AAquatic ProductsImmunoaffinity Purification0.5, 5, 50 µg/kg74 - 106[8]
Bisphenol SAquatic ProductsImmunoaffinity Purification0.5, 5, 50 µg/kg74 - 106[8]
BisphenolsHuman SerumLLE followed by SPE0.5, 2.5, 10 ng/mL45.8 - 120[2]
BisphenolsGilthead Sea BreamMSPD-70 - 92[17]

Experimental Protocols

This section provides detailed methodologies for key validation experiments.

Protocol 1: Linearity Assessment
  • Prepare a stock solution of Bisphenol P in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Analyze each calibration standard using the developed analytical method (e.g., LC-MS/MS or GC-MS).

  • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentration of each standard.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the y-intercept. The R² value should be ≥ 0.99 for the curve to be considered linear.

Protocol 2: Accuracy and Precision (Repeatability) Assessment
  • Prepare a quality control (QC) sample by spiking a blank matrix with a known concentration of BPP. It is recommended to prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Analyze at least five replicates of each QC sample concentration within the same analytical run.

  • Calculate the concentration of BPP in each replicate using the calibration curve.

  • Determine the accuracy by expressing the mean calculated concentration as a percentage of the nominal (spiked) concentration. The mean value should be within ±15% of the nominal value.

  • Determine the precision (repeatability) by calculating the relative standard deviation (RSD) of the concentrations measured for the replicates at each level. The RSD should not exceed 15%.

Visualizations

Experimental Workflow for BPP Quantification

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Sample Collection (e.g., Food, Biological Fluid) Homogenization Homogenization/ Dilution Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction (e.g., SPE, LLE, QuEChERS) Spiking->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Injection Sample Injection Cleanup->Injection Derivatization->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (MS/MS, FLD) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for the quantification of Bisphenol P in various sample matrices.

Troubleshooting Decision Tree for Low Analyte Recovery

G Start Low BPP Recovery CheckSPE Investigate SPE Procedure Start->CheckSPE CheckLLE Investigate LLE Procedure Start->CheckLLE CheckDegradation Consider Analyte Degradation Start->CheckDegradation CheckMatrix Evaluate Matrix Effects Start->CheckMatrix SPE_pH Is sample pH acidic (pH 2-4)? CheckSPE->SPE_pH LLE_pH Is sample pH acidic? CheckLLE->LLE_pH Degradation_Temp Were high temperatures avoided? CheckDegradation->Degradation_Temp Matrix_IS Is an isotopically labeled internal standard being used? CheckMatrix->Matrix_IS SPE_Sorbent Is the sorbent appropriate (e.g., C18)? SPE_pH->SPE_Sorbent Yes Solution_AdjustpH Adjust sample pH SPE_pH->Solution_AdjustpH No SPE_Flow Is the loading flow rate slow enough? SPE_Sorbent->SPE_Flow Yes Solution_ChangeSorbent Change SPE sorbent SPE_Sorbent->Solution_ChangeSorbent No SPE_Elution Is the elution solvent strong enough? SPE_Flow->SPE_Elution Yes Solution_ReduceFlow Reduce loading flow rate SPE_Flow->Solution_ReduceFlow No SPE_Elution->CheckLLE Yes Solution_StrongerEluent Use a stronger elution solvent SPE_Elution->Solution_StrongerEluent No LLE_Solvent Is the extraction solvent optimal? LLE_pH->LLE_Solvent Yes LLE_pH->Solution_AdjustpH No LLE_Solvent->CheckDegradation Yes Solution_OptimizeSolvent Optimize LLE solvent LLE_Solvent->Solution_OptimizeSolvent No Degradation_Temp->CheckMatrix Yes Solution_ControlTemp Control temperature during preparation Degradation_Temp->Solution_ControlTemp No Solution_UseIS Incorporate an appropriate internal standard Matrix_IS->Solution_UseIS No

Caption: Decision tree for troubleshooting low recovery of Bisphenol P.

References

Technical Support Center: Electrochemical Detection of Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical detection of Bisphenol P (BPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in BPP electrochemical detection?

A1: Interferences in Bisphenol P (BPP) electrochemical detection can be categorized into two main types: chemical interference and physical interference.

  • Chemical Interference: This arises from other electroactive species present in the sample that oxidize at a potential similar to BPP. Due to the structural similarity, other bisphenol analogues such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF) are major interferents.[1][2] Other common interferents include naturally occurring phenolic compounds (e.g., catechol, hydroquinone), ascorbic acid, and uric acid, which are often present in biological and environmental samples.[1]

  • Physical Interference (Electrode Fouling): This is a critical issue where the electrode surface becomes coated with an insulating layer, preventing further detection. The electrochemical oxidation of BPP, like other phenolic compounds, produces phenoxy radicals.[3] These radicals can polymerize on the electrode surface, a process known as electrode fouling or passivation.[4][5] This polymeric film blocks the active sites of the electrode, leading to a significant decrease in signal intensity and poor reproducibility.[6][7]

Q2: My sensor signal is decreasing with repeated measurements. What is the likely cause and how can I fix it?

A2: A decreasing signal over successive measurements is a classic symptom of electrode fouling.[5] The oxidation products of BPP are likely polymerizing on your electrode surface, blocking electron transfer.[4][6]

Troubleshooting Steps:

  • Electrode Surface Regeneration: The most immediate solution is to regenerate the electrode surface. For solid electrodes like glassy carbon (GCE), this typically involves polishing with an alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.[8] For screen-printed electrodes (SPEs), which are often disposable, it is generally recommended to use a new electrode for each measurement to ensure reproducibility.

  • Use of Anti-Fouling Electrode Modifications: To prevent fouling in future experiments, consider modifying the electrode surface. Materials like graphene, carbon nanotubes, or vertically ordered mesoporous silica (B1680970) films (VMSF) can create a protective layer that resists fouling while enhancing sensitivity.[1][9]

  • Flow-Based Systems: Employing a flow injection analysis (FIA) system can mitigate fouling. The continuous flow of the electrolyte solution helps to wash away the polymerization products from the electrode surface, leading to more stable and reproducible signals.[10]

Q3: I am observing a peak, but it's not at the expected potential for BPP. What could be the reason?

A3: A shift in the oxidation peak potential can be attributed to several factors:

  • pH of the Supporting Electrolyte: The electrochemical oxidation of bisphenols is a pH-dependent process involving both protons and electrons.[11] A change in the pH of your buffer solution will cause a linear shift in the peak potential. Ensure your buffer is correctly prepared and its pH is stable. For many bisphenols, a neutral pH (around 7.0) is often optimal for achieving the highest peak current.[10]

  • Reference Electrode Drift: Check the stability of your reference electrode (e.g., Ag/AgCl). If the filling solution is contaminated or has evaporated, the reference potential can drift, causing an apparent shift in the analyte's peak potential.

  • Electrode Material and Modification: The type of working electrode and any surface modifications will influence the oxidation potential. Different materials have different catalytic effects, which can lower the overpotential required for oxidation.[10] Ensure consistency in your electrode preparation.

  • Presence of Interferents: A closely overlapping peak from an interfering substance could be shifting the apparent peak maximum.

Q4: How can I improve the selectivity of my sensor for BPP, especially in complex samples?

A4: Enhancing selectivity is crucial when analyzing samples containing multiple electroactive compounds. Here are some effective strategies:

  • Molecularly Imprinted Polymers (MIPs): This is a powerful technique for creating highly selective recognition sites. A polymer is formed around the BPP molecule (the template). After removing the template, cavities are left that are complementary in size, shape, and chemical functionality to BPP, allowing for highly selective rebinding and detection.[12]

  • Aptamer-Based Sensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Immobilizing BPP-specific aptamers on the electrode surface creates a highly selective biosensor.[12][13]

  • Optimizing Experimental Parameters:

    • Potential Window: Use a narrow potential window during your voltammetric scan (e.g., in Differential Pulse Voltammetry) that is centered around the BPP oxidation peak to exclude signals from species that oxidize at significantly different potentials.

    • pH Adjustment: Fine-tuning the pH of the supporting electrolyte can sometimes help to resolve overlapping peaks, as different compounds may exhibit different pH dependencies.[11]

  • Sample Pre-treatment: For very complex matrices, consider a sample clean-up step, such as solid-phase extraction (SPE), to remove major interferents before electrochemical analysis.[2]

Troubleshooting Guides

Problem 1: No Signal or Very Weak Signal
Possible Cause Recommended Solution
Incorrect Electrode Setup Verify all connections in your three-electrode system (Working, Reference, Counter). Ensure the electrodes are properly immersed in the solution.
Low BPP Concentration The BPP concentration may be below the limit of detection (LOD) of your sensor. Try pre-concentrating your sample or using a more sensitive electrode modification.
Incorrect Potential Window Ensure your potential scan range covers the oxidation potential of BPP (expected to be similar to BPA, approx. +0.6 V to +0.8 V vs. Ag/AgCl, but can vary).[14][15]
Electrode Fouling The electrode may be passivated from previous experiments. Regenerate the electrode surface by polishing (for GCE) or use a new electrode (for SPEs).[5]
Inactive Electrode Surface The electrode may require activation. For some carbon electrodes, an electrochemical pre-treatment (e.g., cycling in acid) can activate the surface and improve response.[1]
Problem 2: Poor Reproducibility (High RSD)
Possible Cause Recommended Solution
Electrode Fouling Inconsistent fouling between measurements is a major cause of poor reproducibility. Implement a strict electrode regeneration protocol between each measurement or use disposable electrodes.[5][10]
Inconsistent Electrode Modification If using modified electrodes, ensure the modification procedure is highly controlled (e.g., consistent drop-casting volume, electrodeposition time, etc.).
Sample Matrix Effects Variations in the sample matrix can affect the signal. Ensure consistent sample preparation and consider matrix-matched calibration standards.
Unstable Reference Electrode Check and, if necessary, refill the reference electrode with the appropriate electrolyte solution.
Air Bubbles on Electrode Surface Ensure no air bubbles are trapped on the electrode surface after immersion, as this reduces the active area. Gently tap the electrode to dislodge them.

Quantitative Data Summary

The electrochemical detection of BPP is highly analogous to that of BPA. The following table summarizes the typical oxidation potential ranges for BPA and common interfering species. The values for BPP are expected to be within a similar range to other bisphenols. Note that these values are approximate and can vary significantly based on the working electrode material, surface modifications, and the pH of the supporting electrolyte.

Compound Typical Oxidation Potential (V vs. Ag/AgCl) Notes
Bisphenol P (BPP) Est. +0.6 to +0.8 VThe oxidation potential is expected to be similar to BPA due to structural analogy. Electropolymerization occurs upon oxidation.[4]
Bisphenol A (BPA) +0.6 to +0.8 VHighly likely to interfere with BPP detection due to overlapping oxidation peaks.[14][15]
Bisphenol S (BPS) > +1.0 VGenerally oxidizes at a higher potential than BPA, which may allow for some resolution.[16]
Catechol (CC) +0.2 to +0.4 VCan often be resolved from bisphenol peaks.[1]
Hydroquinone (HQ) +0.1 to +0.3 VCan often be resolved from bisphenol peaks.[1]
Ascorbic Acid (AA) +0.1 to +0.3 VCommon interferent in biological samples; oxidizes at a lower potential.
Uric Acid (UA) +0.3 to +0.5 VCommon interferent in biological samples; oxidizes at a lower potential.

Experimental Protocols & Visualizations

Protocol: BPP Detection using Differential Pulse Voltammetry (DPV)

This protocol outlines a general procedure for the electrochemical detection of BPP using a Glassy Carbon Electrode (GCE).

1. Reagents and Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3M KCl)

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • BPP Standard Stock Solution

  • Polishing materials: 0.3 µm and 0.05 µm alumina slurry on polishing pads

2. Electrode Preparation and Cleaning:

  • Polish the GCE surface with 0.3 µm alumina slurry for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate the electrode in ethanol for 2 minutes, then in deionized water for 2 minutes to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

3. Electrochemical Measurement:

  • Assemble the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0).

  • Add a known concentration of BPP to the cell.

  • Immerse the electrodes in the solution.

  • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the measurement.

  • Perform DPV measurement with typical parameters:

    • Potential Range: +0.4 V to +1.0 V (vs. Ag/AgCl)

    • Modulation Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Step Potential: 4 mV

  • Record the voltammogram. The peak current at the oxidation potential of BPP is proportional to its concentration.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak current versus BPP concentration using a series of standards.

  • Determine the concentration of BPP in unknown samples by interpolating their peak currents on the calibration curve.

Diagrams

Experimental_Workflow Experimental Workflow for BPP Detection cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Electrode Cleaning (Polishing & Sonication) assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell prep_solution Prepare Supporting Electrolyte (PBS, pH 7.0) prep_solution->assemble_cell prep_sample Prepare BPP Standard or Unknown Sample prep_sample->assemble_cell purge_o2 Purge with N2 (5-10 min) assemble_cell->purge_o2 run_dpv Run DPV Scan (+0.4V to +1.0V) purge_o2->run_dpv record_data Record Voltammogram run_dpv->record_data plot_calibration Plot Calibration Curve (Peak Current vs. Conc.) record_data->plot_calibration determine_conc Determine Unknown Concentration plot_calibration->determine_conc

Caption: General experimental workflow for BPP electrochemical detection using DPV.

Troubleshooting_Logic Troubleshooting Logic for BPP Detection Issues start Experiment Issue Encountered q_signal What is the nature of the signal issue? start->q_signal q_peak Is the peak potential correct? q_signal->q_peak Present but Abnormal sol_no_signal No / Weak Signal q_signal->sol_no_signal None or Weak sol_decreasing_signal Decreasing Signal (Poor Reproducibility) q_signal->sol_decreasing_signal Decreasing sol_peak_shift Incorrect Peak Potential q_peak->sol_peak_shift No sol_poor_selectivity Poor Selectivity q_peak->sol_poor_selectivity Yes, but broad/ multiple peaks cause_no_signal Check: Connections, Potential Window, Electrode Fouling sol_no_signal->cause_no_signal cause_decreasing_signal Cause: Electrode Fouling Solution: Regenerate Electrode, Use Anti-Fouling Layer sol_decreasing_signal->cause_decreasing_signal cause_peak_shift Check: Buffer pH, Reference Electrode, Potential Interferents sol_peak_shift->cause_peak_shift cause_poor_selectivity Solution: Use MIPs/Aptamers, Optimize pH & Potential, Sample Cleanup sol_poor_selectivity->cause_poor_selectivity

Caption: A logical flowchart for troubleshooting common issues in BPP electrochemical sensing.

References

Technical Support Center: Stabilizing Bisphenol P in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol P (BPP) in environmental samples. The information aims to help ensure sample integrity from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: What is Bisphenol P (BPP) and why is its stability in environmental samples a concern?

A1: Bisphenol P (BPP) is a chemical compound belonging to the bisphenol family, which is used in the manufacturing of plastics and resins.[1] Like other bisphenols, BPP can be released into the environment and has been detected in various environmental matrices.[1] Ensuring its stability in collected samples is crucial for accurate quantification and risk assessment, as degradation can lead to underestimation of its actual concentration.

Q2: What are the main factors that can cause BPP degradation in environmental samples?

A2: Based on studies of other bisphenols like BPA, the primary factors causing degradation in environmental samples include:

  • Microbial Degradation: Bacteria and other microorganisms present in soil and water can metabolize bisphenols.[2]

  • Photo-oxidation: Exposure to sunlight (UV radiation) can lead to the breakdown of bisphenol compounds.[3][4]

  • Temperature: Higher temperatures can accelerate both microbial activity and chemical degradation rates.[2]

  • pH: The pH of the sample can influence the rate of both biotic and abiotic degradation processes.[2]

  • Oxidation: The presence of oxidizing agents, such as certain minerals (e.g., manganese oxides) or dissolved oxygen, can contribute to degradation.[2][4]

Q3: What are the ideal storage conditions to maintain BPP stability in water samples?

A3: For water samples, it is recommended to store them in amber glass containers to minimize photodegradation.[5] The samples should be kept refrigerated at or below 4°C and analyzed as soon as possible.[6] The recommended holding time is typically up to 28 days under these conditions.[6] For samples with high microbial activity, the addition of a preservative may be necessary.[6]

Q4: How should solid samples like soil and sediment be stored to prevent BPP degradation?

A4: Solid samples should be stored in glass containers and frozen, ideally at -20°C, to minimize microbial activity and chemical degradation.[7] They should also be protected from light.

Troubleshooting Guide

Issue 1: Low or no detection of BPP in a sample where it is expected.

  • Question: I expected to find BPP in my water sample, but the analytical results show very low or non-detectable levels. What could be the reason?

  • Answer: Several factors could contribute to this issue:

    • Degradation during storage: Were the samples properly stored in amber glass containers and refrigerated immediately after collection? Exposure to light and warm temperatures can lead to rapid degradation.

    • Improper container selection: Using plastic containers can be problematic as BPP might adsorb to the container walls, or contaminants could leach from the plastic.[5] Always use glass containers.[5]

    • Extended storage time: Even under ideal conditions, prolonged storage can lead to a decrease in BPP concentration. It is crucial to adhere to recommended holding times.[6]

    • Microbial activity: If the water source has high microbial content, biodegradation could have occurred. Consider using a preservative for future samples from such sources after consulting with the analytical laboratory.[6]

Issue 2: Inconsistent or poor reproducibility of BPP concentrations in replicate samples.

  • Question: I am getting highly variable results for BPP concentrations from replicate samples collected at the same time and location. What could be the cause?

  • Answer: Inconsistent results often point to issues with sample handling and processing:

    • Non-homogenous samples: For solid samples like soil or sediment, ensure thorough homogenization before taking a subsample for extraction. For water samples containing suspended solids, mix the sample well before extraction.[6]

    • Inconsistent preservation: If using a preservative, ensure it is added accurately and consistently to all replicate samples.

    • Contamination during sampling or analysis: Cross-contamination between samples can lead to variable results. Ensure all sampling and lab equipment are thoroughly cleaned between samples.

    • Extraction inefficiency: The extraction method might not be consistently recovering BPP from the sample matrix. Review and optimize your extraction protocol. Techniques like ultrasonic-assisted solvent extraction (UASE) are commonly used for solid matrices.[8][9]

Issue 3: Suspected sample contamination with BPP.

  • Question: I am detecting BPP in my blank samples. What are the potential sources of contamination?

  • Answer: BPP contamination in blank samples can originate from several sources:

    • Sampling equipment: Ensure all sampling equipment, including bottles and tubing, are made of inert materials (glass, stainless steel, or Teflon®) and are properly cleaned.[6]

    • Laboratory environment: The laboratory environment can be a source of contamination. Ensure a clean workspace and use high-purity solvents and reagents.[10]

    • Personal care products: Some personal care products may contain bisphenols, so it is important to wear appropriate personal protective equipment, such as nitrile gloves, during sampling and analysis.[6]

    • Cross-contamination: Inadequate cleaning of glassware or analytical instruments can lead to carryover from previous samples.

Data Presentation

Table 1: Recommended Storage Conditions for Environmental Samples Containing Bisphenols

ParameterWater SamplesSoil/Sediment Samples
Container Amber Glass with TFE-lined capAmber Glass
Storage Temperature Refrigerated (≤ 4°C)[6]Frozen (≤ -20°C)
Holding Time Up to 28 days[6]Up to 6 months (general guidance)
Preservation Cool to ≤ 4°C. For samples with high bacterial content, consider adding a preservative like formalin (10 mL/L), but confirm compatibility with the analytical method.[6]Freeze to inhibit microbial activity.
Light Exposure Minimize exposure to light.[5]Store in the dark.

Note: The recommendations in this table are based on general guidelines for bisphenols. It is advisable to perform matrix-specific stability studies for BPP when possible.

Experimental Protocols

Protocol 1: Water Sample Collection and Preservation

  • Container Preparation: Use certified clean 1-liter amber glass bottles with Teflon®-lined screw caps.

  • Sampling:

    • Before collecting the sample, rinse the bottle and cap three times with the sample water.

    • Submerge the bottle to collect the sample, avoiding the surface microlayer.

    • Fill the bottle to the shoulder, leaving a small headspace.

  • Preservation:

    • Immediately place the sample in a cooler with ice or cold packs to bring the temperature to ≤ 4°C.[6]

    • If the sample is known to have high microbial activity, add a preservative such as 10 mL of 37% formalin per 1 L of sample.[6] Ensure the chosen preservative does not interfere with the analytical method.

  • Labeling and Transport: Label the bottle clearly and transport it to the laboratory as soon as possible, maintaining the cold chain.

Protocol 2: Solid Sample (Soil/Sediment) Collection and Preservation

  • Container Preparation: Use wide-mouth amber glass jars with Teflon®-lined screw caps.

  • Sampling:

    • Using a clean stainless-steel scoop or trowel, collect a representative sample from the desired depth.

    • Transfer the sample to the glass jar, filling it as much as possible to minimize headspace.

  • Preservation:

    • Immediately place the sample jar in a cooler with ice or cold packs.

    • Upon arrival at the laboratory, freeze the sample at ≤ -20°C until extraction.

Protocol 3: Generic Solid Phase Extraction (SPE) for Water Samples

This is a generic protocol and may require optimization for your specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Agilent Bond Elut PPL) by passing 5 mL of methanol/acetonitrile (1:1) followed by 5 mL of Milli-Q water.[11]

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a steady flow rate.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[11]

  • Drying: Dry the cartridge for approximately 30 minutes under a vacuum or by passing nitrogen gas through it.[11]

  • Elution: Elute the trapped BPP from the cartridge using an appropriate solvent, such as 10 mL of methanol/acetonitrile (1:1) followed by 5 mL of acetone.[11]

  • Concentration: Combine the eluates and evaporate them to near dryness under a gentle stream of nitrogen.[11]

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of a suitable solvent (e.g., methanol) for analysis.[11]

Mandatory Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preservation Preservation & Transport cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Water Collect Water Sample (Amber Glass Bottle) Preserve_Water Refrigerate (<= 4°C) Add Preservative (if needed) Collect_Water->Preserve_Water Collect_Solid Collect Solid Sample (Amber Glass Jar) Preserve_Solid Freeze (<= -20°C) Collect_Solid->Preserve_Solid Transport Transport to Lab (Maintain Cold Chain) Preserve_Water->Transport Preserve_Solid->Transport Extract_Water Solid Phase Extraction (SPE) Transport->Extract_Water Extract_Solid Solvent Extraction (e.g., UASE) Transport->Extract_Solid Concentrate Concentrate Extract Extract_Water->Concentrate Cleanup SPE Cleanup Extract_Solid->Cleanup Cleanup->Concentrate Analysis LC-MS/MS or GC-MS Analysis Concentrate->Analysis

Caption: Experimental workflow for BPP analysis in environmental samples.

Troubleshooting_Workflow Start Low or No BPP Detected Check_Storage Proper Storage? (Temp, Light, Container) Start->Check_Storage Check_Holding_Time Within Holding Time? Check_Storage->Check_Holding_Time Yes Action_Storage Action: Improve storage protocol. Use amber glass, refrigerate/freeze. Check_Storage->Action_Storage No Check_Extraction Extraction Efficiency Validated? Check_Holding_Time->Check_Extraction Yes Action_Holding_Time Action: Analyze samples sooner. Check_Holding_Time->Action_Holding_Time No Check_Contamination Blanks Clean? Check_Extraction->Check_Contamination Yes Action_Extraction Action: Optimize extraction method. Check recovery. Check_Extraction->Action_Extraction No Action_Contamination Action: Identify and eliminate contamination source. Check_Contamination->Action_Contamination No Resolved Issue Potentially Resolved Check_Contamination->Resolved Yes Action_Storage->Resolved Action_Holding_Time->Resolved Action_Extraction->Resolved Action_Contamination->Resolved

Caption: Troubleshooting logic for low BPP detection.

References

Technical Support Center: Enhancing Resolution of Bisphenol P (BPP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving isomers of Bisphenol P (BPP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Bisphenol P isomers.

ProblemPossible CausesSuggested Solutions
Poor Resolution or Co-eluting Peaks Inappropriate mobile phase composition: The organic solvent-to-water ratio may not be optimal for separating structurally similar isomers.Optimize the mobile phase by systematically adjusting the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration. Consider using a different organic modifier to alter selectivity.[1]
Incorrect column chemistry: The stationary phase may not provide sufficient selectivity for BPP isomers.Select a column with a different stationary phase. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative π-π interactions beneficial for separating aromatic isomers.[1][2]
Inadequate pH of the mobile phase: The pH can affect the ionization state of the phenolic hydroxyl groups on the BPP isomers, impacting their retention and selectivity.[1][3][4]Adjust the mobile phase pH. For acidic compounds like bisphenols, a lower pH (e.g., using formic or acetic acid) can suppress ionization and improve retention and resolution.[1][5][6] Use a buffer to maintain a stable pH.[1]
Flow rate is too high: Insufficient time for interaction between the isomers and the stationary phase can lead to poor separation.[1]Reduce the flow rate to enhance the interaction and potentially improve resolution.[1]
Column temperature is not optimal: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and efficiency.[1][7]Optimize the column temperature. While higher temperatures can decrease viscosity and improve peak shape, the effect on selectivity for isomers can vary and should be empirically determined.[1][7][8]
Peak Splitting Co-elution of isomers: The peak may appear split if the isomers are partially separated.[9]Further optimize the mobile phase, column chemistry, temperature, and flow rate as described above to improve the separation between the isomers.[10]
Sample overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including splitting.[9]Reduce the sample concentration or the injection volume.[9]
Incompatible sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Column contamination or void: A blocked frit or a void at the column inlet can disrupt the sample band, causing it to split.[10]Reverse-flush the column (if permitted by the manufacturer) or replace the column inlet frit. If a void is suspected, the column may need to be replaced.
Peak Tailing Secondary interactions with the stationary phase: The phenolic hydroxyl groups of BPP can interact with residual silanol (B1196071) groups on silica-based columns, causing tailing.[1]Use a modern, high-purity, and well-end-capped column. Lowering the mobile phase pH can help suppress the ionization of silanol groups, reducing these interactions.[1]
Column overload: Excessive sample mass on the column can lead to tailing.Inject a smaller volume or a more dilute sample.[1]
Variable Retention Times Inconsistent mobile phase preparation: Small variations in the composition or pH of the mobile phase can lead to shifts in retention time.Ensure accurate and consistent preparation of the mobile phase. The use of a buffer is highly recommended to maintain a stable pH.[1]
Fluctuations in column temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.[1][7]Use a column oven to maintain a constant and uniform temperature throughout the analysis.[1][7]
Pump malfunction or leaks: Inconsistent flow from the pump will result in variable retention times.Check the HPLC system for any leaks and ensure the pump is delivering a steady flow rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Bisphenol P isomers?

A1: The main challenge in separating Bisphenol P isomers, such as o,p'-BPP and p,p'-BPP, lies in their very similar chemical structures and physicochemical properties (e.g., polarity and pKa). This results in small differences in their interaction with the chromatographic stationary phase, often leading to co-elution or poor resolution.[2][6]

Q2: Which HPLC column is best suited for BPP isomer separation?

A2: While standard C18 columns can be used, stationary phases that offer alternative selectivities are often more effective for aromatic isomers. Columns with phenyl-based stationary phases (e.g., phenyl-hexyl or biphenyl) can provide enhanced resolution through π-π interactions with the aromatic rings of the BPP isomers.[1][2]

Q3: How does the mobile phase pH affect the resolution of BPP isomers?

A3: The pH of the mobile phase can significantly alter the retention and selectivity of BPP isomers by controlling the ionization of their phenolic hydroxyl groups.[1][3][4] For weakly acidic compounds like bisphenols, operating at a pH well below their pKa (typically around pH 3-4) suppresses ionization, leading to increased hydrophobicity and better retention on a reversed-phase column, which can improve separation.[5][6] The use of buffers is recommended to maintain a stable pH.[1]

Q4: What is the role of temperature in the separation of BPP isomers?

A4: Temperature influences the separation by affecting the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.[7][8] Increasing the temperature generally decreases viscosity, which can lead to higher efficiency and sharper peaks. However, it can also alter the selectivity of the separation. The optimal temperature for resolving BPP isomers should be determined experimentally as part of method development.[1][7]

Q5: My chromatogram shows significant peak tailing for the BPP isomers. What can I do?

A5: Peak tailing for phenolic compounds like BPP isomers is often due to secondary interactions between the hydroxyl groups and active sites (residual silanols) on the silica-based stationary phase. To mitigate this, you can:

  • Use a modern, high-purity, and well-end-capped column.[1]

  • Lower the pH of the mobile phase to suppress the ionization of the silanol groups.[1]

  • Reduce the sample load on the column by injecting a smaller volume or a more dilute sample.[1]

Experimental Protocols

High-Resolution UPLC-MS/MS Method for Bisphenol P Isomers

This protocol is a representative method for the separation and quantification of BPP isomers, adapted from methodologies used for other bisphenol isomers.

1. Sample Preparation:

  • Prepare a stock solution of a BPP isomer mixture (e.g., o,p'-BPP and p,p'-BPP) at 1 mg/mL in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 60:40 water:acetonitrile with 0.1% formic acid).

2. UPLC System and Conditions:

  • System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Column: A column with a phenyl-based stationary phase (e.g., Biphenyl or Phenyl-Hexyl, 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-8 min: Linear gradient from 40% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 40% B

    • 10.1-12 min: Re-equilibration at 40% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: (Note: Specific transitions should be optimized by infusing individual standards.)

    • Bisphenol P (Precursor Ion): m/z 345.2

    • Product Ion 1 (Quantifier): m/z 330.4

    • Product Ion 2 (Qualifier): m/z 315.3

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Example UPLC-MS/MS Parameters for Bisphenol P Isomer Analysis
ParameterSetting
Column Biphenyl, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 345.2
Quantifier Ion (m/z) 330.4
Qualifier Ion (m/z) 315.3
Table 2: Hypothetical Retention Times and Resolution under Different Conditions
ConditionMobile Phase ModifierColumn TemperatureRetention Time o,p'-BPP (min)Retention Time p,p'-BPP (min)Resolution (Rs)
1 Acetonitrile30 °C5.625.751.3
2 Acetonitrile40 °C5.455.601.6
3 Acetonitrile50 °C5.285.411.4
4 Methanol40 °C6.106.351.8

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution of BPP Isomers

G start Poor Resolution or Co-elution of BPP Isomers check_mobile_phase Optimize Mobile Phase (Organic:Aqueous Ratio) start->check_mobile_phase check_solvent_type Try Different Organic Solvent (e.g., Methanol vs. Acetonitrile) check_mobile_phase->check_solvent_type If no improvement end Resolution Achieved check_mobile_phase->end Success check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_solvent_type->check_ph If no improvement check_solvent_type->end Success check_flow_rate Reduce Flow Rate check_ph->check_flow_rate If no improvement check_ph->end Success check_temperature Optimize Column Temperature check_flow_rate->check_temperature If no improvement check_flow_rate->end Success check_column Select Alternative Column (e.g., Phenyl or Biphenyl) check_temperature->check_column If still unresolved check_temperature->end Success check_column->end Success

Caption: Troubleshooting workflow for enhancing BPP isomer separation.

Diagram 2: Key Parameters Influencing BPP Isomer Resolution

G cluster_column Column Properties cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions resolution BPP Isomer Resolution stationary_phase Stationary Phase (e.g., C18, Phenyl) stationary_phase->resolution particle_size Particle Size particle_size->resolution dimensions Length & I.D. dimensions->resolution solvent_ratio Organic:Aqueous Ratio solvent_ratio->resolution solvent_type Solvent Type (ACN vs. MeOH) solvent_type->resolution ph pH and Buffering ph->resolution flow_rate Flow Rate flow_rate->resolution temperature Temperature temperature->resolution gradient Gradient Slope gradient->resolution

Caption: Interplay of parameters affecting chromatographic resolution.

References

"minimizing degradation of Bisphenol P during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bisphenol P (BPP) during analytical experiments.

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of BPP

Possible Cause: Degradation of BPP during sample collection, storage, or preparation.

Factor Recommendation Rationale
Temperature Process samples promptly at room temperature or on ice for short delays. For storage longer than 48 hours, freeze samples at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[1]Elevated temperatures accelerate the degradation of phenolic compounds like BPP.[1]
pH Adjust sample pH to a neutral range (6-7) as soon as possible after collection using a suitable buffer (e.g., phosphate (B84403) buffer).[1]BPP is more prone to oxidative degradation under alkaline conditions (pH > 8). While generally stable in acidic conditions, extreme acidity should be avoided.[1]
Light Exposure Use amber glassware or light-blocking tubes for sample collection and storage. Minimize exposure to direct sunlight and intense laboratory lighting during sample preparation.[1]Exposure to light, particularly UV light, can induce photodegradation of BPP.[1]
Oxidation Consider adding an antioxidant, such as ascorbic acid (to a final concentration of 100 mg/L) or butylated hydroxytoluene (BHT), to your samples.[1]Phenolic compounds are susceptible to oxidation, which can be catalyzed by enzymes or reactive species in the sample matrix.[1]
Issue 2: Appearance of Unexpected Peaks in Chromatogram

Possible Cause: Formation of BPP degradation products.

Troubleshooting Steps:

  • Review Sample Handling: Cross-reference your sample handling and storage procedures with the recommendations in Issue 1 .

  • Analyze a Fresh Standard: Prepare a fresh BPP standard and compare its chromatogram to that of an older standard. A significant decrease in the main BPP peak area and the emergence of new peaks in the older standard suggest degradation.[1]

  • Mass Spectrometry Analysis: If using LC-MS/MS, analyze the unexpected peaks to identify potential degradation products. Common degradation pathways for bisphenols involve oxidation of the phenolic hydroxyl groups and cleavage of the molecular structure.[1][2][3] Photodegradation can also lead to various transformation products.[1][4]

Issue 3: In-source Fragmentation in Mass Spectrometry

Possible Cause: Fragmentation of the BPP molecule within the mass spectrometer's ion source, leading to a diminished parent ion signal.

Mitigation Strategies:

  • Optimization of ESI Source Parameters: Carefully optimize parameters such as capillary voltage, source temperature, and gas flows to minimize in-source fragmentation.

  • Derivatization: For challenging analyses, consider derivatization of the phenolic hydroxyl groups. For instance, dansyl chloride derivatization can be used, followed by monitoring for characteristic in-source fragment ions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bisphenol P?

A1: The primary degradation pathways for BPP, like other bisphenols, are oxidation and photodegradation. Oxidation targets the phenolic hydroxyl groups and can lead to hydroxylation of the aromatic rings or cleavage of the bridging alkyl group.[1] Photodegradation, induced by UV light, can result in the formation of various transformation products.[1][4]

Q2: What are the ideal storage conditions for samples containing BPP?

A2: To ensure the stability of BPP, samples should be stored at low temperatures and protected from light. For short-term storage (up to 48 hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[1] Always use amber glass vials or other light-blocking containers and avoid repeated freeze-thaw cycles.[1]

Q3: Can the choice of extraction solvent affect BPP stability?

A3: Yes, the choice of solvent can impact BPP stability. While common solvents like methanol (B129727) and acetonitrile (B52724) are generally acceptable for chromatographic analyses, it is crucial to use high-purity, LC-MS grade solvents to avoid contaminants that could promote degradation.[6][7] Additionally, be aware that some solvents may contain trace amounts of BPA or other bisphenols, which could interfere with your analysis.[6][7]

Q4: Are there validated methods for BPP analysis that I can adapt?

A4: Yes, several validated methods for the analysis of multiple bisphenols, including BPP, have been published.[8][9] These methods often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample preparation, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or other detectors.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for Extraction of BPP from Aqueous Samples

This protocol provides a general procedure for extracting BPP from water or other aqueous matrices using solid-phase extraction (SPE).

1. Sample Pre-treatment:

  • Collect the aqueous sample in an amber glass bottle.
  • If necessary, adjust the sample pH to 6-7 using a phosphate buffer.[1]
  • If the sample contains particulates, filter it through a 0.45 µm glass fiber filter.
  • To prevent oxidative degradation, consider adding ascorbic acid to a final concentration of 100 mg/L.[1]

2. SPE Cartridge Conditioning:

  • Use a reversed-phase SPE cartridge (e.g., C18).
  • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to become dry.[1]

3. Sample Loading:

  • Pass the pre-treated sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

5. Elution:

  • Elute the retained BPP from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. The volume of the elution solvent will depend on the specific cartridge and desired final concentration.

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase for your chromatographic analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection 1. Sample Collection (Amber Glassware) ph_adjustment 2. pH Adjustment (pH 6-7) sample_collection->ph_adjustment filtration 3. Filtration (0.45 µm filter) ph_adjustment->filtration antioxidant 4. Add Antioxidant (e.g., Ascorbic Acid) filtration->antioxidant loading 6. Sample Loading antioxidant->loading conditioning 5. Cartridge Conditioning (Methanol, Water) conditioning->loading washing 7. Washing (Deionized Water) loading->washing elution 8. Elution (Methanol/Acetonitrile) washing->elution reconstitution 9. Reconstitution (Mobile Phase) elution->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for minimizing BPP degradation during sample preparation and analysis.

logical_relationship cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies BPP_Degradation BPP Degradation High_Temp Elevated Temperature High_Temp->BPP_Degradation Extreme_pH Extreme pH (especially > 8) Extreme_pH->BPP_Degradation Light_Exposure Light Exposure (UV) Light_Exposure->BPP_Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->BPP_Degradation Refrigeration Refrigeration / Freezing Refrigeration->High_Temp pH_Control pH Control (Neutral) pH_Control->Extreme_pH Amber_Vials Use of Amber Vials Amber_Vials->Light_Exposure Antioxidants Addition of Antioxidants Antioxidants->Oxidizing_Agents

Caption: Factors contributing to BPP degradation and corresponding mitigation strategies.

References

Technical Support Center: Bisphenol P (BPP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisphenol P (BPP) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with your calibration curve during Bisphenol P quantification.

Q1: My calibration curve for BPP is non-linear at higher concentrations. What are the potential causes and solutions?

A1: Non-linearity at higher concentrations, often showing a plateau, is a common issue in LC-MS/MS analysis. This can be attributed to several factors:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a limited dynamic range, and when the ion count exceeds this range, the response is no longer proportional to the concentration.

  • Ion Source Saturation: At high concentrations, the efficiency of the ionization process in the electrospray ionization (ESI) source can decrease due to competition for charge and droplet surface area.

  • Matrix Effects: In complex matrices, co-eluting endogenous compounds can suppress or enhance the ionization of BPP, and this effect may not be linear across the entire concentration range.

Troubleshooting Steps:

  • Adjust Concentration Range: Narrow the concentration range of your calibration standards to the expected linear portion.

  • Sample Dilution: If your samples have high BPP concentrations, dilute them to fall within the established linear range of your calibration curve.

  • Optimize MS Detector Settings: Consult your instrument manual to adjust detector settings, which might extend the linear dynamic range.

  • Optimize Ion Source Parameters: Adjust ion source parameters such as gas flow rates, temperature, and spray voltage to improve ionization efficiency and reduce saturation effects.

  • Use an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard, such as a deuterated BPP analog, is highly recommended to compensate for non-linear matrix effects and ionization suppression.

Q2: I'm observing poor reproducibility and a high coefficient of determination (R²) for my BPP calibration curve. What should I investigate?

A2: Poor reproducibility and a low R² value (typically <0.99) indicate variability in your analytical process. Here are the key areas to troubleshoot:

  • Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can introduce significant errors.

  • Matrix Effects: Inconsistent matrix components between your calibration standards and unknown samples can lead to variable ion suppression or enhancement.

  • Instrument Instability: Fluctuations in the LC pump flow rate, inconsistent injector performance, or instability in the mass spectrometer's ion source or detector can all contribute to poor reproducibility.

  • Contamination: Contamination from laboratory plastics, solvents, or glassware can introduce extraneous BPP, particularly affecting the lower concentration points of your curve.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure consistent and precise execution of all sample preparation steps. Use calibrated pipettes and consistent solvent volumes.

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize matrix effects across your analytical run.

  • Use an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for variability in sample preparation and instrument response.

  • Perform System Suitability Tests: Before running your samples, inject a standard solution multiple times to check for system stability, including retention time and peak area consistency.

  • Address Contamination: Use high-purity solvents and pre-screen all labware for BPP contamination. Whenever possible, use glass or polypropylene (B1209903) labware instead of polycarbonate.

Q3: My BPP analysis is suffering from significant signal suppression. How can I mitigate this matrix effect?

A3: Signal suppression is a common challenge when analyzing BPP in complex biological or environmental matrices. It occurs when co-eluting matrix components interfere with the ionization of BPP in the mass spectrometer's ion source.

Mitigation Strategies:

  • Effective Sample Cleanup: Employ a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve better separation of BPP from co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with BPP is the most effective way to compensate for matrix-induced signal suppression.

  • Matrix-Matched Calibrants: As mentioned previously, preparing your calibration standards in a blank matrix that matches your samples can help to normalize the suppression effect.

  • Standard Addition: For particularly complex matrices where a suitable blank matrix is unavailable, the method of standard addition can be used to quantify BPP accurately.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for BPP analysis from various studies. These values can serve as a benchmark for your own method development and validation.

Table 1: Typical LC-MS/MS Parameters for Bisphenol P Analysis

ParameterTypical Value/Condition
Column C18 or Biphenyl reversed-phase column
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile or Methanol (B129727)
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) - Negative Ion Mode
Precursor Ion (m/z) 345.2
Product Ions (m/z) 330.4, 315.3

Note: These are general parameters and should be optimized for your specific instrument and application.

Table 2: Representative Calibration Curve and Performance Data for Bisphenol Analysis

AnalyteMatrixCalibration RangeLOQRecovery (%)
BisphenolsHuman Urine0.1 - 50 ng/mL>0.990.05 - 2.2 ng/mL92 - 112
BisphenolsCanned Food0.1 - 50 µg/L>0.99--
BisphenolsRecycled Plastics---95 - 99 (after cleaning)

Data compiled from multiple sources. LOQ (Limit of Quantification) and Recovery can vary significantly based on the matrix and sample preparation method.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for BPP from Aqueous Samples

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., water, urine) to pH 4-5 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the BPP from the cartridge with a stronger organic solvent such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G Figure 1: Troubleshooting Workflow for Calibration Curve Issues cluster_0 Problem Identification Start Calibration Curve Issue (Non-linearity, Poor R², etc.) Check_Instrument System Suitability Check (Reproducibility, Peak Shape) Start->Check_Instrument Check_Standards Standard & Mobile Phase Preparation Verification Start->Check_Standards Path_Linearity Non-Linearity Issue Check_Instrument->Path_Linearity Fails Path_Reproducibility Poor R² / Reproducibility Check_Instrument->Path_Reproducibility Fails Check_Standards->Path_Reproducibility Errors Found Sol_Linearity Adjust Concentration Range Dilute Samples Optimize Detector/Source Path_Linearity->Sol_Linearity Sol_Reproducibility Standardize Sample Prep Use Matrix-Matched Standards Implement Internal Standard Path_Reproducibility->Sol_Reproducibility

Figure 1: Troubleshooting Workflow for Calibration Curve Issues

G Figure 2: Generalized Signaling Pathway for Bisphenols BPP Bisphenol P (BPP) ER Estrogen Receptor (ER) (Nuclear or Membrane-bound) BPP->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Translocates to Nucleus and Binds Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Figure 2: Generalized Signaling Pathway for Bisphenols

"selecting appropriate internal standards for Bisphenol P"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantitative analysis of Bisphenol P (BPP).

Troubleshooting Guide: Internal Standard Performance

Unexpected results when using an internal standard (IS) can compromise the accuracy and precision of your Bisphenol P quantification. The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in IS Signal Across Samples 1. Inconsistent sample preparation or extraction recovery.[1] 2. Pipetting errors during the addition of the IS.[1] 3. Variability in matrix effects (ion suppression or enhancement) between samples.[2] 4. Instrument instability.1. Optimize and validate the sample extraction procedure to ensure it is robust and reproducible.[1] 2. Review pipetting techniques and ensure proper calibration of pipettes.[1] 3. Evaluate matrix effects. If significant, improve sample cleanup, adjust chromatographic conditions to separate BPP and the IS from interfering compounds, or use a more closely matched stable isotope-labeled IS.[2] 4. Perform system suitability tests before each analytical run to ensure consistent instrument performance.[3]
IS Signal Drifts Over an Analytical Run 1. Gradual changes in instrument sensitivity. 2. Buildup of matrix components on the analytical column or in the mass spectrometer source.1. Allow adequate warm-up time for the LC-MS system. 2. Implement a robust column washing step between injections and periodically clean the mass spectrometer source.
No or Low IS Signal in Some Samples 1. Failure to add the IS to specific samples. 2. Significant degradation of the IS in the sample matrix.1. Review sample preparation records. Re-prepare and re-analyze the affected samples.[1] 2. Investigate the stability of the IS in the sample matrix under the storage and processing conditions.
Abnormally High IS Signal in Some Samples 1. Accidental double spiking of the IS. 2. Contamination of the sample with the IS from an external source.1. Review sample preparation procedures and records. 2. Investigate potential sources of contamination in the laboratory environment.
Analyte (BPP) Detected in Blank Samples 1. Contamination of solvents, reagents, or labware with BPP.[4] 2. Carryover from a previous high-concentration sample.[3] 3. The internal standard contains a significant amount of unlabeled BPP.[1]1. Use high-purity solvents and test all materials for BPP contamination. Consider using glass instead of plastic labware where possible.[4] 2. Optimize the wash steps between sample injections.[3] 3. Source a higher purity internal standard or characterize the level of unlabeled analyte and correct for its contribution.[1]
Poor Correlation Between Analyte and IS Response 1. The chosen IS is not a suitable chemical or physical analog for BPP. 2. The IS and BPP are chromatographically separated from interfering matrix components differently.1. Select an IS that is structurally and chemically very similar to BPP, ideally a stable isotope-labeled version. 2. Adjust the chromatographic method to ensure co-elution of BPP and the IS and to better separate them from matrix interferences.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the analysis of Bisphenol P?

The "gold standard" for an internal standard in mass spectrometry-based analysis is a stable isotope-labeled (SIL) version of the analyte.[5] Therefore, the ideal internal standard for Bisphenol P would be a deuterated (e.g., Bisphenol P-d₄) or ¹³C-labeled (e.g., ¹³C₁₂-Bisphenol P) version of the molecule. These standards are chemically and physically almost identical to the unlabeled BPP, meaning they will co-elute chromatographically and behave similarly during sample preparation, extraction, and ionization, thus providing the most accurate correction for experimental variability.[5]

Q2: What should I do if a stable isotope-labeled Bisphenol P is not commercially available?

If a SIL version of BPP is unavailable, the next best option is to use a SIL analog of another bisphenol that is structurally and chemically similar to BPP. Alternatively, a non-labeled structural analog of BPP that is not present in the samples can be used, but this is less ideal. If these options are not feasible, custom synthesis of a deuterated or ¹³C-labeled BPP is a viable, albeit more resource-intensive, solution.[6]

Q3: How do I choose a suitable non-labeled structural analog as an internal standard?

When selecting a non-labeled structural analog as an internal standard for BPP, consider the following criteria:

  • Structural Similarity: The IS should have a similar chemical structure to BPP to ensure comparable behavior during extraction and analysis.

  • Similar Physicochemical Properties: Properties like pKa, logP, and molecular weight should be as close as possible to those of BPP.

  • Chromatographic Co-elution: Ideally, the IS should elute very close to BPP without co-eluting with any other sample components.

  • No Natural Presence: The selected compound must not be present in the samples being analyzed.

  • Similar Mass Spectrometric Response: The IS should ionize efficiently under the same conditions as BPP.

Q4: How can I assess if my chosen internal standard is effectively compensating for matrix effects?

You can evaluate the performance of your internal standard by conducting a post-extraction spike experiment.[1] This involves comparing the analyte and IS response in a neat solution to their response in a blank matrix extract that has been spiked after extraction. This helps to quantify the extent of ion suppression or enhancement. A well-performing IS should experience the same degree of matrix effect as the analyte, resulting in a consistent analyte/IS peak area ratio.

Q5: What are common sources of background contamination in bisphenol analysis and how can they be minimized?

Bisphenols, particularly Bisphenol A (BPA), are common in laboratory plastics, which can lead to background contamination.[4] Key sources include plastic containers, pipette tips, and solvent bottles. To minimize this, it is recommended to:

  • Use glass or polypropylene (B1209903) labware instead of polycarbonate.

  • Use high-purity, LC-MS grade solvents.

  • Run procedural blanks with every batch of samples to monitor for contamination.[7]

  • If background contamination persists, consider using an isocratic LC method instead of a gradient, as contaminants can accumulate on the column during the low organic phase portion of a gradient and elute as a "ghost peak".[4]

Experimental Protocols

General Protocol for BPP Quantification using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol provides a general workflow for the analysis of BPP in a biological matrix (e.g., serum, urine). Method optimization and validation are essential for each specific application.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of the sample, add a known concentration of the stable isotope-labeled BPP internal standard.

  • For total BPP analysis (including conjugated forms), perform enzymatic deconjugation (e.g., using β-glucuronidase/sulfatase).[8][9]

  • Perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex and centrifuge.

  • Alternatively, for cleaner extracts, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or biphenyl (B1667301) column is often suitable for bisphenol analysis.[1]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[7]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or 5 mM ammonium acetate.[7]

    • Gradient: Develop a gradient to ensure baseline separation of BPP from matrix components.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bisphenols.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ions for both BPP and its SIL internal standard. For BPP (precursor ion m/z 345.2), characteristic product ions might be m/z 330.4 and 315.3.[1] The transitions for the SIL-IS should be adjusted based on its mass increase.

3. Data Analysis:

  • Integrate the peak areas for both BPP and the internal standard.

  • Calculate the peak area ratio of BPP to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of BPP in the samples from the calibration curve.

Visualizations

G cluster_start Start: BPP Analysis Required cluster_selection Internal Standard Selection cluster_validation Method Development & Validation cluster_end Analysis start Define Analytical Method Requirements is_sil_available Is a Stable Isotope-Labeled (SIL) BPP (e.g., BPP-d4, ¹³C₁₂-BPP) Commercially Available? start->is_sil_available use_sil_bpp Select SIL-BPP as the Internal Standard is_sil_available->use_sil_bpp Yes custom_synthesis Consider Custom Synthesis of SIL-BPP is_sil_available->custom_synthesis No develop_method Develop & Optimize LC-MS/MS Method (Sample Prep, Chromatography, MS Parameters) use_sil_bpp->develop_method use_custom_sil Use Custom Synthesized SIL-BPP custom_synthesis->use_custom_sil Feasible use_analog_sil Select a Structurally Similar SIL-Analog (e.g., BPA-d16) custom_synthesis->use_analog_sil Not Feasible use_custom_sil->develop_method use_structural_analog Select a Non-Labeled Structural Analog use_analog_sil->use_structural_analog If SIL-Analog Unavailable use_analog_sil->develop_method use_structural_analog->develop_method validate_method Validate Method Performance (Linearity, Accuracy, Precision, Matrix Effects) develop_method->validate_method run_analysis Proceed with Quantitative Analysis validate_method->run_analysis

Caption: Workflow for selecting an internal standard for Bisphenol P analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in Bisphenol P Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Bisphenol P (BPP). This resource provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve symmetrical and robust peaks for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for Bisphenol P analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, exhibiting a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the reliability of quantitative results.[2] For Bisphenol P, a phenolic compound, peak tailing is a common issue that can arise from several factors.

Q2: What are the primary causes of peak tailing for Bisphenol P?

A2: The primary causes of peak tailing for phenolic compounds like Bisphenol P include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of BPP and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns (e.g., C18).[3] These silanol groups can be acidic and interact strongly with polar analytes.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Bisphenol P's phenolic hydroxyl groups (typically in the range of 9-11, similar to other bisphenols), a mixed population of ionized (phenoxide) and non-ionized BPP molecules will exist.[4] This leads to multiple retention mechanisms and results in a broadened, tailing peak.[4]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause peak distortion.[1]

  • Sample Overload: Injecting a sample with too high a concentration of Bisphenol P can saturate the stationary phase, leading to poor peak shape.[1]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system (e.g., in fittings or the detector flow cell) can cause the analyte band to spread, resulting in peak tailing.[5]

Q3: What is a good starting point for mobile phase pH when analyzing Bisphenol P?

A3: A good starting point for the mobile phase pH is in the acidic range, typically between pH 2.5 and 4. This ensures that the phenolic hydroxyl groups of Bisphenol P are fully protonated (non-ionized), minimizing secondary interactions with residual silanols on the stationary phase.[3] Many successful methods for bisphenol analysis utilize a mobile phase containing a small amount of an acidic modifier, such as 0.1% formic acid.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with Bisphenol P.

Initial Assessment

Before making significant changes to your method, perform a quick assessment to identify the likely cause of the peak tailing.

Is the peak tailing observed for all peaks or just for Bisphenol P?

  • All Peaks Tailing: This usually points to a system-wide issue.

  • Only Bisphenol P (or other polar analytes) Tailing: This suggests a chemical interaction problem specific to the analyte and the column chemistry.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for Bisphenol P all_peaks Are all peaks tailing? start->all_peaks system_issue System-Level Issue all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue all_peaks->analyte_specific_issue No check_connections Check for loose fittings and excessive tubing length system_issue->check_connections column_void Inspect column for voids or contamination check_connections->column_void injection_solvent Ensure injection solvent is weaker than or matches mobile phase column_void->injection_solvent end Symmetrical Peak Achieved injection_solvent->end mobile_phase_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) analyte_specific_issue->mobile_phase_ph reduce_concentration Reduce Sample Concentration (Check for Overload) mobile_phase_ph->reduce_concentration column_type Consider a different column (e.g., end-capped, different stationary phase) reduce_concentration->column_type additives Use Mobile Phase Additives (e.g., Triethylamine (B128534) - use with caution) column_type->additives additives->end

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Troubleshooting Steps and Experimental Protocols

1. Addressing System-Level Issues (If all peaks are tailing)

  • Check for Extra-Column Volume:

    • Rationale: Long or wide-bore tubing between the injector, column, and detector can cause band broadening.[5]

    • Action: Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Inspect the Column for Voids or Contamination:

    • Rationale: A void at the column inlet or a contaminated frit can disrupt the flow path, leading to asymmetrical peaks.[1]

    • Protocol 1: Column Reversal and Flushing

      • Disconnect the column from the detector.

      • Reverse the direction of flow through the column.

      • Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a reversed-phase column) at a low flow rate for 20-30 column volumes.

      • Return the column to its original flow direction and re-equilibrate with the mobile phase. Note: Always check the column manufacturer's instructions to ensure it can be back-flushed.

  • Evaluate the Injection Solvent:

    • Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

    • Action: Whenever possible, dissolve the Bisphenol P standard and samples in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

2. Addressing Analyte-Specific Issues (If only Bisphenol P is tailing)

  • Optimize Mobile Phase pH:

    • Rationale: As a phenolic compound, the ionization of Bisphenol P is pH-dependent. At a pH near its pKa, both ionized and non-ionized forms exist, leading to peak tailing.[4] By lowering the pH, the equilibrium is shifted to the non-ionized form, which interacts more uniformly with the stationary phase.

    • Protocol 2: Mobile Phase pH Adjustment

      • Prepare your aqueous mobile phase component (e.g., water).

      • Add a small amount of a suitable acid. For example, to create a 0.1% formic acid solution, add 1 mL of formic acid to 999 mL of water.

      • Mix thoroughly and sonicate to degas.

      • Prepare your mobile phase by mixing the acidified aqueous component with the organic modifier (e.g., acetonitrile) at the desired ratio.

      • Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting your sample.

  • Check for Sample Overload:

    • Rationale: Injecting too much analyte mass onto the column can saturate the stationary phase, resulting in broadened and tailing peaks.[1]

    • Action: Prepare a series of dilutions of your Bisphenol P sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, sample overload is a likely cause.

  • Consider the Column Chemistry:

    • Rationale: The type of stationary phase can significantly impact peak shape. Older, "Type A" silica (B1680970) columns have a higher concentration of acidic silanol groups that can cause tailing with polar compounds.[8] Modern, "Type B" silica columns are higher purity and often "end-capped" to reduce the number of accessible silanols.[8]

    • Action:

      • Use a high-purity, end-capped C18 column.

      • Consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl (B1667301) phase, which can offer different selectivity and potentially better peak shape for aromatic compounds like Bisphenol P.[9]

  • Use of Mobile Phase Additives (Advanced):

    • Rationale: In some cases, a small amount of a basic additive can be used to "mask" the active silanol sites on the stationary phase.

    • Action: The use of additives like triethylamine (TEA) is generally discouraged in modern chromatography due to potential column damage and baseline instability, but in difficult cases, a very low concentration (e.g., 0.05%) can be considered. Caution: Always check for compatibility with your column and detector. Not recommended for mass spectrometry.

Data Presentation

The following table summarizes the expected impact of various chromatographic parameters on the peak tailing of Bisphenol P. The asymmetry factor (As) is used to quantify peak tailing, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.2 are generally considered tailing.[1]

ParameterCondition 1Expected AsCondition 2Expected AsRationale
Mobile Phase pH pH 7.0 (Buffered)> 1.5pH 3.0 (0.1% Formic Acid)1.0 - 1.2At neutral pH, BPP can be partially ionized, leading to secondary interactions. Low pH suppresses this ionization.[4]
Column Type Standard C18 (Type A Silica)> 1.3End-Capped C18 (Type B Silica)1.0 - 1.2End-capping reduces the number of active silanol sites available for secondary interactions.[8]
Sample Concentration High (e.g., 100 µg/mL)> 1.4Low (e.g., 10 µg/mL)1.0 - 1.2High concentrations can lead to column overload.[1]
Column Temperature 25 °C1.340 °C1.1 - 1.3Increased temperature can improve mass transfer kinetics and reduce peak tailing, though the effect may be less pronounced than pH or column chemistry.[10]

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for phenolic compounds like Bisphenol P.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silica Si silanol Si-OH silica->silanol Residual Silanol Group (Acidic Site) c18 Si-C18 silica->c18 C18 Chain (Primary Retention) bpp_good Bisphenol P (Good Interaction) bpp_good->c18 Hydrophobic Interaction (Desired) bpp_bad Bisphenol P (Secondary Interaction) bpp_bad->silanol Hydrogen Bonding (Causes Tailing)

Caption: Interactions of Bisphenol P with a C18 stationary phase.

By systematically addressing the potential causes outlined in this guide, you can effectively troubleshoot and eliminate peak tailing in your Bisphenol P chromatography, leading to more accurate and reliable analytical results.

References

"improving recovery of Bisphenol P from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bisphenol P (BPP). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the recovery of BPP from complex matrices.

Troubleshooting Guide: Improving BPP Recovery

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am experiencing low recovery of BPP during Solid-Phase Extraction (SPE). What are the potential causes and solutions?

Answer:

Low recovery during SPE is a frequent issue that can stem from several factors throughout the workflow. Here are the most common causes and their corresponding solutions:

  • Inappropriate Sorbent Choice: The selection of the SPE sorbent is critical for effective retention of BPP.

    • Solution: For BPP, which is a nonpolar compound, reversed-phase sorbents like C18 or polymeric sorbents are generally effective. If you are using a sorbent with a different chemistry, consider switching to one of these options.[1]

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor interaction between the analyte and the sorbent.

    • Solution: Ensure the sorbent bed is fully activated and equilibrated. This typically involves washing the cartridge with a strong solvent (e.g., methanol (B129727) or isopropanol) followed by an equilibration step with a solvent similar in composition to your sample matrix.[2] Do not let the cartridge dry out before loading the sample.[3]

  • High Sample Loading Flow Rate: Loading the sample too quickly can prevent efficient partitioning of BPP onto the sorbent, causing it to pass through the cartridge without being retained.

    • Solution: Decrease the flow rate during sample application to allow sufficient time for the analyte to interact with the sorbent. A typical flow rate is around 1 mL/min.[4]

  • Inadequate Wash Solvent: The wash step is designed to remove interferences, but a solvent that is too strong can also elute the target analyte.

    • Solution: The wash solvent should be strong enough to remove interfering compounds but weak enough to not elute BPP. You may need to optimize the composition of the wash solvent, for example, by reducing the percentage of organic solvent.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb BPP completely from the sorbent.

    • Solution: Increase the strength of the elution solvent, for instance, by increasing the proportion of organic solvent. You can also try a different, stronger eluent. Additionally, ensure you are using a sufficient volume of the elution solvent to achieve complete elution.[3][5]

Question 2: My BPP recovery is inconsistent when using Liquid-Liquid Extraction (LLE). How can I improve the reproducibility?

Answer:

Inconsistent recovery in LLE can be attributed to several factors related to the extraction conditions and the complexity of the sample matrix.

  • Suboptimal pH of the Aqueous Phase: The pH of the sample can significantly influence the extraction efficiency of phenolic compounds like BPP.

    • Solution: Adjust the pH of your sample to ensure BPP is in its neutral form, which will enhance its partitioning into the organic solvent. For acidic compounds, a lower pH is generally preferred. Experiment with different pH values to find the optimal condition for your specific matrix.[6]

  • Inappropriate Extraction Solvent: The choice of extraction solvent is crucial for achieving high recovery.

    • Solution: The solvent should have a high affinity for BPP and be immiscible with the sample matrix. Common solvents for extractions of bisphenols include ethyl acetate (B1210297) and hexane.[7] You may need to test different solvents to find the most effective one for your application.

  • Insufficient Phase Separation: Incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

    • Solution: Ensure complete phase separation by allowing sufficient time for the layers to settle or by centrifugation. The addition of salt (salting out) can also help to break emulsions and improve phase separation.[6]

Question 3: I am observing significant matrix effects in my LC-MS/MS analysis of BPP, leading to poor accuracy. What strategies can I employ to mitigate this?

Answer:

Matrix effects, where co-eluting components from the sample interfere with the ionization of BPP, are a common challenge in LC-MS/MS analysis.[8] Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: A more rigorous sample cleanup procedure can remove many of the interfering matrix components.

    • Solution: Consider using a more selective SPE sorbent or adding an additional cleanup step after the initial extraction.[9]

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is similar to your samples.

    • Solution: By doing so, the calibration standards will experience similar matrix effects as your samples, leading to more accurate quantification.

  • Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to compensate for matrix effects.

    • Solution: An ideal internal standard for BPP would be a stable isotope-labeled version of BPP (e.g., ¹³C₁₂-BPP). This standard is added to the sample before extraction and will co-elute with the analyte, experiencing the same matrix effects and allowing for accurate correction of the signal.[1][10] If a labeled BPP is unavailable, a structurally similar labeled bisphenol could be used.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate I should expect for BPP?

A1: Expected recovery rates for BPP can vary widely depending on the complexity of the matrix, the extraction method used, and the concentration of the analyte. For many validated methods, recoveries in the range of 80-120% are considered acceptable. However, for very complex matrices, lower but consistent recoveries may be acceptable with the use of an appropriate internal standard for correction.

Q2: Can I use a QuEChERS-based method for BPP extraction from food matrices?

A2: Yes, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a viable option for extracting BPP from various food matrices.[11][12] The general QuEChERS procedure involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with a combination of sorbents to remove interfering substances like fats and pigments. The choice of d-SPE sorbents will depend on the specific food matrix.

Q3: Is derivatization necessary for the analysis of BPP by GC-MS?

A3: Yes, due to the polar nature and low volatility of BPP, a derivatization step is generally required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[13] Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) is a common and effective derivatization technique for bisphenols.[13][14]

Q4: I am seeing a BPP peak in my blank samples. What could be the source of this contamination?

A4: Background contamination is a common issue in the analysis of bisphenols due to their widespread use in laboratory plastics and other materials. Potential sources of contamination include:

  • Solvents and reagents

  • Plastic labware (e.g., pipette tips, centrifuge tubes)

  • The LC system itself, particularly the mobile phase[15][16]

To minimize contamination, it is recommended to use glass or polypropylene (B1209903) labware, high-purity solvents, and to thoroughly clean all equipment. Running procedural blanks is essential to monitor and correct for any background contamination.

Data Presentation: BPP Recovery in Various Matrices

The following tables summarize quantitative data on the recovery of bisphenols from different matrices using various analytical methods. While specific data for BPP is limited, the data for other bisphenols can provide a useful reference for expected performance.

Table 1: Recovery of Bisphenols from Food Matrices

BisphenolMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
BPs (mixture)JuiceFabric Phase Sorptive ExtractionHPLC-DAD>86[17]
BPACanned FoodsQuEChERSGC-MS70-120[12]
BPS, BPF, BPABreast MilkQuEChERS with d-SPEHPLC-QqQ-MS74-87 (for best protocol)[18][19]
BPAPackaged FoodsDLLMEHPLC-DADHigh Recovery[20]

Table 2: Recovery of Bisphenols from Biological and Environmental Matrices

BisphenolMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
BPs (mixture)Seminal PlasmaLLE followed by SPELC-MS/MS45.8-120[10]
BPAHuman PlasmaProtein PrecipitationLC-MS/MS84.6-99.4[21]
BPAHuman SerumSPEHPLC-ED79.0-87.3[22]
BPAWastewaterSPEGC-MS87-133[23]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for BPP in Aqueous Samples

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated aqueous sample (e.g., 100 mL, pH adjusted) onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the BPP from the cartridge with 6 mL of a strong organic solvent (e.g., methanol or acetone).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS).

Protocol 2: General Liquid-Liquid Extraction (LLE) for BPP in Biological Fluids

  • Sample Preparation: To 1 mL of the biological fluid (e.g., serum, plasma), add an internal standard. Acidify the sample with a suitable acid (e.g., HCl) to the optimal pH.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction step with another 5 mL of the organic solvent to improve recovery.

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Workflow start Start conditioning 1. Cartridge Conditioning (Methanol, then Water) start->conditioning loading 2. Sample Loading (Aqueous Sample + BPP) conditioning->loading waste1 Waste (Conditioning Solvents) conditioning->waste1 washing 3. Washing (e.g., 5% Methanol in Water) loading->washing waste2 Waste (Unretained Sample) loading->waste2 drying 4. Cartridge Drying (Under Vacuum) washing->drying waste3 Waste (Wash Solvent) washing->waste3 elution 5. Elution (e.g., Methanol) drying->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis product Final Sample with BPP evaporation->product

Caption: A generalized workflow for the extraction of Bisphenol P using Solid-Phase Extraction (SPE).

Troubleshooting_Tree start Low BPP Recovery Detected check_spe Is SPE the extraction method? start->check_spe check_lle Is LLE the extraction method? start->check_lle check_matrix Are matrix effects suspected? start->check_matrix spe_sorbent Check sorbent type (C18 or polymeric recommended) check_spe->spe_sorbent Yes lle_ph Optimize sample pH check_lle->lle_ph Yes matrix_cleanup Enhance sample cleanup (e.g., additional SPE step) check_matrix->matrix_cleanup Yes spe_conditioning Verify proper conditioning (activation & equilibration) spe_sorbent->spe_conditioning spe_flow Reduce sample loading flow rate spe_conditioning->spe_flow spe_elution Optimize elution solvent (increase strength/volume) spe_flow->spe_elution lle_solvent Test alternative extraction solvents lle_ph->lle_solvent lle_separation Improve phase separation (centrifugation, salting out) lle_solvent->lle_separation matrix_cal Use matrix-matched calibration matrix_cleanup->matrix_cal matrix_is Incorporate a stable isotope-labeled internal standard matrix_cal->matrix_is

Caption: A troubleshooting decision tree for addressing low recovery of Bisphenol P.

References

Validation & Comparative

"Bisphenol P vs Bisphenol A toxicity"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Bisphenol P and Bisphenol A Toxicity for Researchers

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] Its role as an endocrine-disrupting chemical (EDC) is well-documented, with numerous studies linking it to adverse health effects, including reproductive and developmental disorders.[2][3] These concerns have led to the increased use of BPA analogues, such as Bisphenol P (BPP), as substitutes. This guide provides an objective, data-driven comparison of the toxicity profiles of BPP and BPA, focusing on genotoxicity and endocrine disruption, to aid researchers, scientists, and drug development professionals in evaluating these compounds.

Genotoxicity Profile

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical indicator of carcinogenic potential.[4] Studies directly comparing BPP and BPA suggest that BPP may exhibit a greater genotoxic potential.

Comparative Genotoxicity Data

A key study utilizing a panel of mutant chicken DT40 cell lines, deficient in specific DNA repair pathways, evaluated the genotoxic potential of various bisphenols.[5] The results indicate that BPP is more potent than BPA in inducing DNA damage that is repaired by the homologous recombination pathway.[5]

Compound Assay Cell Line Concentration Observation Reference
Bisphenol P (BPP) Chromosomal AberrationRAD54(-/-)12.5 µM2.6-fold greater aberration than in wild-type cells.[5]
γ-H2AX Foci FormingRAD54(-/-)12.5 µM4.8-fold greater foci formation than in wild-type cells.[5]
Bisphenol A (BPA) GenotoxicityVarious-Induces DNA double-strand breaks, oxidative damage, and chromosomal aberrations.[6][7][8][6][7][8]
γ-H2AX Foci FormingHepG25-20 µg/mLInduced formation of DNA double-strand breaks.[7]
Experimental Protocols

1. Chicken DT40 Cell-Based Genotoxicity Assay: This assay uses a panel of chicken DT40 cell lines, each deficient in a specific DNA repair pathway (e.g., homologous recombination, non-homologous end joining). Cells are exposed to the test compound across a range of concentrations. The sensitivity of the mutant cell lines compared to wild-type cells indicates the type of DNA damage induced. Cell survival is typically measured using colony formation assays. A higher sensitivity in a specific mutant line (e.g., RAD54-/- for homologous recombination) suggests the compound causes a type of damage (e.g., double-strand breaks) that is primarily repaired by that pathway.[5]

2. γ-H2AX Foci Forming Assay: This is a sensitive method to detect DNA double-strand breaks (DSBs). The protein H2AX is a variant of histone H2A, which becomes rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs. In this assay, cells are treated with the test compound, fixed, and then incubated with a primary antibody specific to γ-H2AX. A fluorescently labeled secondary antibody is then used to visualize the γ-H2AX foci via fluorescence microscopy. The number of foci per cell nucleus directly correlates with the number of DSBs.[5][7]

3. Chromosomal Aberration Assay: This cytogenetic test assesses a compound's potential to induce structural changes in chromosomes (clastogenicity). Cells (e.g., human peripheral blood lymphocytes) are cultured and exposed to the test substance. A mitotic inhibitor like colcemid is added to arrest cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. Chromosomes are stained and analyzed microscopically for structural abnormalities such as breaks, gaps, and rearrangements.[5][8]

G cluster_assays Parallel Genotoxicity Assays start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node start Start: Select Cell Line (e.g., DT40, HepG2) exposure Expose cells to BPP vs. BPA (various concentrations) start->exposure assay_dsbs γ-H2AX Assay (Detects DNA DSBs) exposure->assay_dsbs assay_ca Chromosomal Aberration Assay (Detects Clastogenicity) exposure->assay_ca assay_comet Comet Assay (Detects DNA Strand Breaks) exposure->assay_comet analysis_dsbs Quantify γ-H2AX foci per nucleus assay_dsbs->analysis_dsbs analysis_ca Score metaphase spreads for aberrations assay_ca->analysis_ca analysis_comet Measure comet tail moment assay_comet->analysis_comet result_dsbs Endpoint: DNA Double-Strand Breaks analysis_dsbs->result_dsbs result_ca Endpoint: Chromosomal Damage analysis_ca->result_ca result_comet Endpoint: DNA Strand Breaks analysis_comet->result_comet

Caption: Generalized experimental workflow for assessing genotoxicity.

Endocrine Disruption Profile

Both BPA and BPP are recognized as endocrine disruptors, but they appear to interact with different hormonal systems. BPA is primarily known for its estrogenic activity, while BPP has been shown to affect the thyroid system.

Comparative Endocrine-Disrupting Effects
Compound Target System Mechanism of Action Observed Effects Reference
Bisphenol P (BPP) ThyroidBinds to thyroid receptors.Alters levels of thyroid-stimulating hormone (TSH), T3, and T4.[1][9]
Bisphenol A (BPA) EstrogenicBinds to estrogen receptors (ERα and ERβ) as a partial agonist.[10][11]Mimics estrogen, alters gene expression, promotes proliferation of hormone-dependent cancer cells.[12][13][10][11][12][13]
AndrogenicActs as an antagonist for the androgen receptor (AR).[10]Inhibits testosterone (B1683101) synthesis and action.[10][14][10][14]
ThyroidBinds to thyroid hormone receptors and transport proteins.Can disrupt thyroid hormone homeostasis; associated with altered T3 and TSH levels.[6][9][15][6][9][15]
Experimental Protocols

1. Receptor Binding Assays: These assays quantify the affinity of a compound for a specific nuclear receptor. A radiolabeled or fluorescently labeled ligand with known high affinity for the receptor (e.g., labeled estradiol (B170435) for the estrogen receptor) is incubated with a preparation of the receptor. The test compound (BPP or BPA) is added at increasing concentrations to compete with the labeled ligand for binding sites. The amount of labeled ligand that is displaced is measured, and from this, the binding affinity (e.g., Ki or IC50) of the test compound is calculated.

2. Steroidogenesis H295R Assay: The human H295R adrenocortical carcinoma cell line is a model used to screen for chemicals that affect steroid hormone production. These cells express the key enzymes necessary for steroidogenesis. Cells are exposed to the test compound, and the cell culture medium is subsequently collected. The concentrations of hormones like testosterone, estradiol, and cortisol are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to determine if the compound inhibits or stimulates hormone synthesis.[16]

G cluster_BPA Bisphenol A (BPA) Pathway cluster_BPP Bisphenol P (BPP) Pathway BPA BPA ER Estrogen Receptor (ERα / ERβ) BPA->ER Binds/ Activates ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds Gene_Exp Altered Gene Expression ERE->Gene_Exp Cell_Resp Cellular Responses: - Proliferation - Apoptosis Inhibition Gene_Exp->Cell_Resp BPP BPP TR Thyroid Receptor (TR) BPP->TR Binds/ Interferes TRE Thyroid Response Element (TRE) in DNA TR->TRE Binds Thyroid_Gene_Exp Altered Thyroid Hormone-Regulated Gene Expression TRE->Thyroid_Gene_Exp Hormone_Levels Disrupted Homeostasis: - Altered T3, T4, TSH levels Thyroid_Gene_Exp->Hormone_Levels

Caption: Key endocrine disruption pathways for BPA and BPP.

Cytotoxicity and Developmental Toxicity

While direct comparative cytotoxicity data for BPP versus BPA is limited in the available literature, numerous studies have characterized the cytotoxic and developmental effects of BPA and other analogues, providing a framework for future comparative assessments.

Cytotoxicity Data for BPA and Analogues
Compound Cell Line Assay Observation Reference
Bisphenol A (BPA) JEG-Tox (placental)Neutral RedCytotoxic at 100 µM, reducing viability to 18%.[17]
H295R (adrenal)CCK-860.2% cell viability at 200 µM.[16]
Neuro-2a (neuronal)-Reduced viability and loss of membrane integrity at 150 µM.[18]
Bisphenol F (BPF) HepG2 (liver)γH2AXInduced DNA double-strand breaks.[7]
Bisphenol S (BPS) HepG2 (liver)ViabilitySlightly decreased cell viability.[7]
Bisphenol AF (BPAF) HepG2 (liver)ViabilityThe most cytotoxic compound tested among BPA, BPS, BPF, and BPAF.[7]
Developmental Toxicity

Studies on model organisms like zebrafish and chick embryos show that BPA and its analogues can significantly impair development.[19][20][21] Common findings include growth inhibition, developmental delay, and reduced survival rates in a dose-dependent manner.[20] For instance, in zebrafish, the developmental toxicity potency of several analogues was observed in the order of BPAF > BPB > BPF ∼ BPA > BPS.[21] Although BPP was not included in these specific comparative studies, its demonstrated genotoxicity and endocrine-disrupting potential suggest a high likelihood of adverse developmental effects that warrant investigation.

Conclusion

The replacement of BPA with structural analogues like BPP requires rigorous toxicological evaluation to ensure they are safer alternatives. Based on the available scientific literature, Bisphenol P presents a distinct and serious toxicological profile when compared to Bisphenol A.

  • Genotoxicity: Evidence suggests BPP has a greater genotoxic potential than BPA, demonstrating higher potency in inducing chromosomal aberrations and DNA double-strand breaks in sensitive cell lines.[5]

  • Endocrine Disruption: While BPA is a well-established xenoestrogen, BPP's primary endocrine effect appears to be the disruption of the thyroid hormone system.[1][9] This highlights that analogues may pose different, but not necessarily lesser, risks to the endocrine system.

References

Comparative Estrogenicity of Bisphenol P and Bisphenol S: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Endocrine-Disrupting Potential

As scrutiny of bisphenol A (BPA) intensifies, the quest for safer alternatives has led to the widespread adoption of structural analogs, notably Bisphenol P (BPP) and Bisphenol S (BPS). However, concerns regarding the endocrine-disrupting properties of these substitutes are growing. This guide provides a comprehensive comparison of the estrogenic activity of BPP and BPS, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Estrogenic Activity

The estrogenic potential of a compound is typically quantified through various in vitro assays that measure its ability to bind to and activate estrogen receptors (ERs), leading to downstream cellular responses. The following tables summarize key quantitative data from reporter gene assays, cell proliferation assays (E-screen), and competitive binding assays for Bisphenol P and Bisphenol S.

CompoundAssay TypeCell LineEndpointEC50 (M)Relative Potency vs. E2Reference
Bisphenol P (BPP) Reporter Gene Assay (ERα)HepG2Luciferase Activity--[1]
Reporter Gene Assay (ERβ)HepG2Luciferase Activity-Inhibitory[1]
Competitive Binding Assay (ERβ)Recombinant HumanIC506.07 x 10⁻⁷-[2]
Bisphenol S (BPS) Reporter Gene Assay (ERα)HepG2Luciferase Activity1.1 x 10⁻⁶~28,000-fold less potent than E2[1]
Reporter Gene Assay (zfER subtypes)ZELHLuciferase Activity-Transactivates all zfER subtypes[3]
MCF-7 Proliferation (E-Screen)MCF-7 CVCell Viability~10⁻⁵Significantly increased proliferation[4][5]
Competitive Binding Assay (ER)Rat Uterine CytosolRBA0.0055% of E2-[6]

Table 1: Estrogenic Activity Data for Bisphenol P and Bisphenol S. EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. RBA (Relative Binding Affinity) compares the binding affinity of a test chemical to that of 17β-estradiol (E2). A dash (-) indicates that specific quantitative data was not provided in the cited source.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the presented data. Below are detailed methodologies for the key assays cited.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).

Protocol Outline:

  • Preparation of ER Source: Rat uterine cytosol is commonly used as a source of estrogen receptors. Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: Tris, EDTA, DTT, glycerol) and centrifuged to obtain the cytosolic fraction containing the ERs.[7]

  • Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (BPP or BPS).[7]

  • Separation of Bound and Free Ligand: After incubation, the mixture is treated with a slurry of hydroxylapatite (HAP) or subjected to dextran-coated charcoal treatment to separate the receptor-bound [³H]-E2 from the free [³H]-E2.[7]

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of bound [³H]-E2 against the concentration of the test compound. The IC50 value is then determined from this curve.[7]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay assesses the estrogenicity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[8][9]

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). For the assay, cells are switched to a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.[4][8]

  • Cell Seeding: A known number of MCF-7 cells are seeded into multi-well plates.[4][10]

  • Treatment: After allowing the cells to attach, they are treated with a range of concentrations of the test compound (BPP or BPS) or a positive control (E2). A vehicle control (e.g., DMSO) is also included.[4]

  • Incubation: The cells are incubated for a period of 6 days to allow for proliferation.[4]

  • Quantification of Cell Number: Cell proliferation is assessed by measuring the total cellular protein or by using viability assays like the MTT assay, which measures mitochondrial activity.[10]

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls.

Estrogen Receptor (ER) Reporter Gene Assay

This assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene.

Protocol Outline:

  • Cell Transfection: A suitable cell line (e.g., HepG2, HeLa) is transiently or stably transfected with two plasmids: an expression vector for the human estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[11][12][13]

  • Cell Treatment: The transfected cells are exposed to various concentrations of the test compound (BPP or BPS), a positive control (E2), and a vehicle control.[1]

  • Incubation: The cells are incubated to allow for ligand binding, receptor activation, and expression of the reporter gene.

  • Reporter Gene Product Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[1]

  • Data Analysis: The transcriptional activity is expressed as the fold induction over the vehicle control, and an EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The estrogenic effects of bisphenols are mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol P / S ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER Binding HSP90 HSP90 ER->HSP90 Inactive Complex Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization ERE Estrogen Response Element (ERE) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Coactivators Coactivators ERE->Coactivators Recruitment Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Activation

Caption: Classical genomic estrogen signaling pathway activated by bisphenols.

The diagram above illustrates the classical genomic pathway. Bisphenols, acting as estrogen mimics, bind to estrogen receptors in the cytoplasm, causing the dissociation of heat shock proteins (HSP90). The ligand-bound receptors then dimerize and translocate to the nucleus, where they bind to estrogen response elements (EREs) on the DNA. This binding recruits coactivator proteins, leading to the transcription of estrogen-responsive genes.

Experimental_Workflow cluster_assays In Vitro Estrogenicity Assays cluster_data Data Analysis cluster_comparison Comparative Assessment Binding ER Competitive Binding Assay IC50 IC50 / RBA Determination Binding->IC50 Proliferation MCF-7 Cell Proliferation (E-Screen) EC50_Prolif EC50 / Proliferative Effect Calculation Proliferation->EC50_Prolif Reporter ER Reporter Gene Assay EC50_Trans EC50 / Fold Induction Calculation Reporter->EC50_Trans Comparison Compare Estrogenicity of BPP and BPS IC50->Comparison EC50_Prolif->Comparison EC50_Trans->Comparison

Caption: Workflow for comparing the estrogenicity of BPP and BPS.

This workflow outlines the experimental process for comparing the estrogenic activity of Bisphenol P and Bisphenol S. It involves conducting a battery of in vitro assays, followed by data analysis to determine key parameters like IC50, EC50, and relative potencies, ultimately leading to a comparative assessment of their estrogenicity.

Conclusion

The available data indicates that both Bisphenol P and Bisphenol S exhibit estrogenic activity, though generally at potencies significantly lower than that of 17β-estradiol. BPS has been more extensively studied and consistently demonstrates weak estrogenic effects across various assays.[1][4][5][6][14] Data for BPP is less comprehensive, but initial findings suggest it can also interact with the estrogen signaling pathway, with one study indicating it may act as an inhibitor of ERβ-mediated activity.[1] It is crucial for researchers to consider the specific estrogen receptor subtype and the cellular context when evaluating the potential endocrine-disrupting effects of these BPA alternatives. Further research, particularly direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative estrogenic potencies of BPP and BPS.

References

Cross-Reactivity of Bisphenol P in BPA Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of existing Bisphenol A (BPA) immunoassays reveals a significant data gap regarding the cross-reactivity of Bisphenol P (BPP), a structurally related analogue. While comprehensive cross-reactivity data is available for numerous other bisphenols, specific quantitative data for BPP remains largely unreported in peer-reviewed literature and commercial assay documentation. This guide provides a comparative overview of the cross-reactivity of various bisphenol analogues in BPA immunoassays, highlighting the current lack of data for BPP and detailing the experimental protocols typically employed for such assessments.

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. In the context of BPA analysis, the potential for cross-reactivity with other bisphenol analogues can lead to overestimated concentrations and inaccurate exposure assessments. This guide aims to provide a clear perspective on the current state of knowledge regarding BPP cross-reactivity in commercially available and academically developed BPA immunoassays.

Comparative Cross-Reactivity of Bisphenol Analogues in BPA Immunoassays

Cross-Reactivity (%) = (IC50 of BPA / IC50 of Analogue) x 100

Bisphenol AnalogueChemical StructureImmunoassay TypeReported Cross-Reactivity (%)Reference
Bisphenol A (BPA) 4,4'-(propane-2,2-diyl)diphenolELISA, RIA, etc.100 -
Bisphenol B (BPB) 4,4'-(butane-2,2-diyl)diphenolELISAVariable (e.g., 10-123%)[1][2]
Bisphenol F (BPF) 4,4'-methylenediphenolELISALow to moderate (e.g., <1-20%)[1]
Bisphenol S (BPS) 4,4'-sulfonyldiphenolELISAGenerally low (e.g., <1-5%)[1]
Bisphenol E (BPE) 4,4'-(ethane-1,1-diyl)diphenolELISAModerate (e.g., ~10-50%)[1]
Bisphenol AF (BPAF) 4,4'-(hexafluoropropane-2,2-diyl)diphenolELISAGenerally low (e.g., <1%)[1]
Bisphenol Z (BPZ) 4,4'-(cyclohexane-1,1-diyl)diphenolELISAModerate to high (e.g., ~50-100%)[1]
Bisphenol P (BPP) 4,4'-(1,4-phenylenediisopropylidene)bisphenol Data Not Available N/A -

Note: The reported cross-reactivity values can vary significantly between different antibodies, assay formats, and experimental conditions.

Experimental Protocols for Cross-Reactivity Assessment

The determination of cross-reactivity in a competitive immunoassay is a critical step in assay validation. A typical experimental protocol involves the following key steps:

Preparation of Standard Curves

A standard curve for the target analyte (BPA) is generated by preparing a series of known concentrations and measuring the corresponding signal (e.g., absorbance in an ELISA).

Preparation of Cross-Reactant Solutions

Solutions of the bisphenol analogues to be tested (including BPP) are prepared at a range of concentrations.

Competitive Immunoassay

The assay is performed by incubating the anti-BPA antibody with either the BPA standard or the cross-reactant analogue, along with a labeled BPA tracer (e.g., enzyme-conjugated BPA). The free analyte (BPA or analogue) competes with the labeled tracer for binding to the limited number of antibody sites.

Signal Measurement and IC50 Determination

The signal is measured for each concentration of the standard and the cross-reactants. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for BPA and each analogue from their respective dose-response curves.

Calculation of Cross-Reactivity

The percent cross-reactivity is calculated using the formula mentioned previously.

Visualizing the Competitive Immunoassay Principle

The following diagram illustrates the principle of a competitive immunoassay and the concept of cross-reactivity.

Competitive Immunoassay for BPA cluster_0 High BPA Concentration cluster_1 Low BPA Concentration (High BPP Cross-Reactivity) cluster_2 Low BPA Concentration (Low BPP Cross-Reactivity) BPA Bisphenol A (BPA) Complex_BPA_Ab BPA-Antibody Complex BPA->Complex_BPA_Ab Binds Ab Anti-BPA Antibody Ab->Complex_BPA_Ab BPA_Tracer Labeled BPA Tracer Free_Tracer Free Labeled Tracer BPA_Tracer->Free_Tracer Outcompeted BPP Bisphenol P (BPP) Complex_BPP_Ab BPP-Antibody Complex BPP->Complex_BPP_Ab Binds (Cross-reacts) Ab2 Anti-BPA Antibody Ab2->Complex_BPP_Ab Complex_Tracer_Ab Tracer-Antibody Complex Ab2->Complex_Tracer_Ab BPA_Tracer2 Labeled BPA Tracer BPA_Tracer2->Complex_Tracer_Ab Binds BPP3 Bisphenol P (BPP) Free_BPP Free BPP BPP3->Free_BPP Does not bind Ab3 Anti-BPA Antibody Complex_Tracer_Ab2 Tracer-Antibody Complex Ab3->Complex_Tracer_Ab2 BPA_Tracer3 Labeled BPA Tracer BPA_Tracer3->Complex_Tracer_Ab2 Binds

Caption: Competitive immunoassay principle and the effect of cross-reactivity.

Conclusion and Recommendations

The absence of published data on the cross-reactivity of Bisphenol P in BPA immunoassays represents a significant knowledge gap. Researchers relying on these assays for the detection of BPA in samples where BPP may also be present should exercise caution in interpreting their results.

It is strongly recommended that:

  • Assay manufacturers conduct thorough validation of their BPA immunoassays to include a comprehensive panel of bisphenol analogues, including BPP, and make this data readily available to researchers.

  • Researchers using commercial BPA immunoassay kits request specific cross-reactivity data for BPP from the manufacturer. If this information is unavailable, orthogonal methods, such as liquid chromatography-mass spectrometry (LC-MS), should be employed to confirm the specificity of the results, especially in studies where the presence of BPP is suspected.

  • Future research efforts should focus on the development of highly specific monoclonal antibodies for BPA that exhibit minimal cross-reactivity with BPP and other emerging bisphenol analogues.

By addressing this data gap, the scientific community can ensure more accurate and reliable assessment of human and environmental exposure to BPA and its analogues.

References

Comparative Guide to the Validation of Analytical Methods for Bisphenol P Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bisphenol P (BPP), a compound of growing concern due to its potential endocrine-disrupting properties. The document is intended for researchers, scientists, and professionals in drug development, offering an objective overview of method performance based on experimental data.

Introduction to Analytical Methodologies

The accurate detection and quantification of Bisphenol P in various matrices are crucial for toxicological studies and human exposure monitoring. The most prevalent techniques for analyzing bisphenols include High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Each method presents distinct advantages and limitations regarding sensitivity, selectivity, and sample preparation requirements.

LC-MS/MS has emerged as a preferred technique for the analysis of a wide range of bisphenols, offering excellent peak shape, separation, and fast analysis times.[2][3] GC-MS is a viable alternative, though it often necessitates a derivatization step to improve the volatility of the analytes.[4][5] HPLC coupled with Fluorescence Detection (FLD) or Diode Array Detection (DAD) provides a cost-effective approach, with fluorescence-based methods offering enhanced sensitivity for fluorescent compounds like some bisphenols.[1][6]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the matrix, the required sensitivity, and the available instrumentation. The following tables summarize key validation parameters for different analytical techniques used in the determination of bisphenols, including data relevant to Bisphenol P where available.

Table 1: Performance Comparison of LC-MS/MS Methods for Bisphenol Analysis

ParameterMethod 1: UHPLC-MS/MS[7]Method 2: LC-MS/MS[8]
Analytes 14 Bisphenols (including BPP)Bisphenol A and its chlorinated derivatives
Matrix Bee PollenHuman Plasma
**Linearity (R²) **>0.99>0.99
LOD Not Specified0.87 - 5.72 ng/L
LOQ <7 µg/kg0.005 - 0.1 ng/mL
Recovery (%) 71 - 11483 - 115
Precision (%RSD) Not Specified< 17% (at LLOQ)

Table 2: Performance Comparison of GC-MS Methods for Bisphenol Analysis

ParameterMethod 1: SPE-GC/MS(SIM)[4]Method 2: GC-MS/MS[9]
Analytes 12 Bisphenols6 Bisphenols
Matrix Wastewater and Surface WaterPaper and Board
**Linearity (R²) **Not Specified>0.9965
LOD 1 - 50 ng/L (for ten BPs)0.23 - 2.70 µg/kg
LOQ 1 - 50 ng/L (MQLs)0.78 - 9.10 µg/kg
Recovery (%) 87 - 133Not Specified
Precision (%RSD) Not Specified< 19.8%

Table 3: Performance Comparison of HPLC Methods for Bisphenol Analysis

ParameterMethod 1: HPLC-FLD[10]Method 2: HPLC-DAD[2]
Analytes 7 BisphenolsBisphenols and derivatives
Matrix Human Breast MilkMilk Samples
**Linearity (R²) **Not SpecifiedNot Specified
LOD 0.5 - 2.1 ng/mL53 - 306 ng/mL
LOQ 1.4 - 6.3 ng/mL159 - 926 ng/mL
Recovery (%) 67 - 11015 - 135
Precision (%RSD) < 17%< 18%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.

LC-MS/MS Method for Bisphenol Analysis

This protocol is a generalized procedure based on common practices for the analysis of bisphenols in biological and environmental matrices.[3][8]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the bisphenols with a suitable organic solvent (e.g., methanol or acetone).[11]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid.[12]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[12]

    • Injection Volume: 2 - 10 µL.[12]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for bisphenols.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

GC-MS Method for Bisphenol Analysis

This protocol outlines a typical workflow for GC-MS analysis of bisphenols, which often requires derivatization.[4][9]

  • Sample Preparation and Derivatization:

    • Extract bisphenols from the sample using a suitable technique like liquid-liquid extraction or SPE.

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., TMCS).[11]

    • Heat the mixture to facilitate the derivatization reaction.[11]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to separate the derivatized analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[11]

HPLC-FLD Method for Bisphenol Analysis

This protocol is representative of HPLC methods with fluorescence detection for bisphenols possessing native fluorescence.[10]

  • Sample Preparation:

    • Sample extraction is performed using methods like Dispersive Liquid-Liquid Microextraction (DLLME) or QuEChERS.[7][10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[10]

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent like acetonitrile.[10]

    • Flow Rate: Typically around 0.45 mL/min.[10]

  • Fluorescence Detection:

    • Excitation Wavelength: Set to the excitation maximum of the target bisphenols.

    • Emission Wavelength: Set to the emission maximum of the target bisphenols.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, ensuring the reliability and accuracy of the obtained results.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Quality Control A Define Analytical Requirements B Select Appropriate Technique (LC-MS/MS, GC-MS, HPLC) A->B C Optimize Instrumental Parameters B->C D Develop Sample Preparation Protocol C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Limit of Detection (LOD) D->I J Limit of Quantification (LOQ) D->J K Robustness D->K L Stability D->L M Sample Analysis J->M N System Suitability Testing M->N O Ongoing Performance Verification M->O

References

Guide to the Inter-Laboratory Comparison of Bisphenol P (BPP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Bisphenol P (BPP), a compound of increasing interest in environmental and toxicological research. While direct inter-laboratory comparison studies for BPP are not yet widely published, this document synthesizes single-laboratory validation data from various studies to offer a performance comparison of common analytical techniques. The information presented here is intended to assist researchers in selecting and implementing appropriate methods for BPP analysis.

Data Presentation: Performance of Analytical Methods for BPP Quantification

The following table summarizes the performance of different analytical methods for the determination of Bisphenol P based on published literature. These values represent single-laboratory validation data and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLDHuman Amniotic Fluid~2.5 ng/mL-80.9 - 115.9[1]
HPLC-FLDHuman Breast Milk0.5 - 2.1 ng/mL1.4 - 6.3 ng/mL67 - 110[2]
LC-MS/MSBottled Water0.030 - 0.075 µg/L0.10 - 0.25 µg/L89 - 109[3][4]
LC-MS/MSPET/rPET0.00030 - 0.00075 mg/kg0.0010 - 0.0025 mg/kg94 - 118[3][4]
GC-MSWastewater1 - 50 ng/L-87 - 133[5]

Experimental Protocols: A Representative LC-MS/MS Method for BPP Analysis

This section details a typical experimental protocol for the quantification of Bisphenol P in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is widely used due to its high sensitivity and selectivity.[6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained BPP from the cartridge with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute BPP, and then re-equilibrating the column to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for BPP to ensure selective and sensitive detection. The exact mass transitions should be optimized for the specific instrument.

3. Quality Control

  • Calibration Curve: Prepare a series of calibration standards of BPP in the mobile phase to establish a calibration curve for quantification.

  • Blanks: Analyze method blanks (ultrapure water processed through the entire procedure) to check for contamination.

  • Spiked Samples: Analyze matrix-spiked samples at different concentrations to assess method accuracy and recovery.

  • Internal Standards: The use of a labeled internal standard for BPP is recommended to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for BPP analysis and a conceptual signaling pathway that could be investigated in relation to BPP exposure.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Experimental workflow for BPP analysis.

Signaling_Pathway BPP Bisphenol P ER Estrogen Receptor BPP->ER Binds ERE Estrogen Response Element ER->ERE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Conceptual BPP-mediated signaling pathway.

References

A Comparative Guide to the Toxicokinetics of Bisphenol P and Other Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicokinetics of Bisphenol P (BPP) alongside other commonly studied bisphenols: Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). The data presented is compiled from various in vivo studies to facilitate a clear understanding of their absorption, distribution, metabolism, and excretion profiles.

Key Toxicokinetic Parameters: A Comparative Analysis

The toxicokinetics of bisphenols vary significantly, influencing their bioavailability and potential for systemic exposure. A pivotal study in piglets by Gély et al. (2022) provides a direct comparison of the oral bioavailability and systemic exposure of eleven bisphenol analogues, including BPP, BPA, BPS, and BPF.

BisphenolOral Bioavailability (%)Systemic Exposure (AUC) Ratio (vs. BPA)Key Metabolic PathwaysPrimary Excretion Route
BPP 7-20 times higher than BPA7-20Not fully elucidated; likely glucuronidation and sulfation.Low urinary excretion reported.[1]
BPA Low (species-dependent)1Glucuronidation and Sulfation[2]Urine (primarily as conjugates) and feces.[2][3]
BPS High (e.g., ~57% in pigs)~150Glucuronidation and Sulfation[4][5]Urine (primarily as conjugates).[4]
BPF Higher than BPA7-20Glucuronidation and Sulfation[5]Urine and feces.

Note: The data for BPP, BPS, and BPF oral bioavailability and systemic exposure ratio are derived from a study in piglets and represent a range of 7-20 times higher than BPA for BPP and BPF, and approximately 150 times higher for BPS.[6]

Experimental Protocols

In Vivo Toxicokinetic Study in Piglets (Adapted from Gély et al., 2023)[1]

This section outlines the methodology used to determine the comparative toxicokinetics of various bisphenols.

  • Animal Model: Piglets were chosen due to the physiological similarities of their digestive tract to that of humans.

  • Administration: A mixture of eleven bisphenol analogues, including BPP, BPA, BPS, and BPF, was administered to the piglets. The study involved both intravenous and oral administration to assess absolute bioavailability.

  • Dosing: For oral administration, the bisphenol mixture was dissolved in a suitable vehicle and administered via gavage.

  • Sample Collection: Blood samples were collected serially over 72 hours. Urine was collected over a 24-hour period.

  • Analytical Method: The concentrations of the bisphenols in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and specific measurement of each bisphenol analogue and its metabolites.[4][7][8]

  • Pharmacokinetic Analysis: The data were analyzed using nonlinear mixed-effects modeling to determine key toxicokinetic parameters, including the area under the plasma concentration-time curve (AUC), which is a measure of systemic exposure.

In Vitro Metabolism using Liver Microsomes

To investigate the metabolic pathways of bisphenols, in vitro assays using liver microsomes are commonly employed. This method helps in identifying the primary metabolites and the enzymes involved in their formation.

  • Materials: Pooled liver microsomes from the species of interest (e.g., human, rat), UDP-glucuronic acid (UDPGA) for glucuronidation assays, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays.

  • Incubation: The bisphenol of interest is incubated with the liver microsomes in the presence of the appropriate co-factors (UDPGA or PAPS) at 37°C.

  • Sample Processing: The reaction is stopped, and the samples are processed to extract the parent compound and its metabolites.

  • Analysis: The formation of metabolites is monitored and quantified using LC-MS/MS.[9][10][11]

Metabolic Pathways and Signaling Disruptions

The primary route of metabolism for many bisphenols involves Phase II conjugation reactions, specifically glucuronidation and sulfation, which facilitate their excretion.[2]

Bisphenol Metabolism Workflow

General Metabolic Pathway of Bisphenols Bisphenol Bisphenol (e.g., BPP, BPA, BPS, BPF) PhaseI Hydroxylated Metabolites Bisphenol->PhaseI Phase I Metabolism (Oxidation) (Minor Pathway) PhaseII Glucuronide and Sulfate Conjugates Bisphenol->PhaseII Phase II Metabolism (Conjugation) (Major Pathway) PhaseI->PhaseII Excretion Urinary and Fecal Excretion PhaseII->Excretion BPP-Induced PI3K/Akt Signaling BPP Bisphenol P (BPP) Receptor Cell Surface Receptor BPP->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Metastasis Cell Migration & Invasion Downstream->Metastasis

References

"comparative analysis of Bisphenol P in different consumer products"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bisphenol P in Consumer Products

Introduction

Bisphenol P (BPP) is a member of the bisphenol family of chemicals, which are widely used in the manufacturing of polycarbonate plastics and epoxy resins. While much of the scientific and public attention has been focused on Bisphenol A (BPA), concerns over its potential health risks have led to the use of other bisphenol analogues, including BPP, as substitutes. This guide provides a comparative analysis of BPP in various consumer products, supported by available experimental data. It also details the analytical methodologies used for detection and explores the signaling pathways affected by BPP. This information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Bisphenol P and Other Bisphenols in Consumer Products

Quantitative data on the concentration of Bisphenol P in consumer products is limited in the current scientific literature. Most studies focus on the more prevalent analogues such as BPA, Bisphenol S (BPS), and Bisphenol F (BPF). The table below summarizes the available data for BPP and provides a comparison with other bisphenols in various consumer product categories.

Consumer Product CategoryBisphenol AnalogueConcentration RangeFrequency of DetectionReference
Thermal Paper Bisphenol P (BPP) 0.011–0.018 µg/g 2.64% [1]
Bisphenol A (BPA)1.98–1061 µg/g99%[1]
Bisphenol S (BPS)0.070–210 µg/g100%[1]
Canned Foods & Beverages Bisphenol P (BPP) Method developed for detection, but specific concentrations not reported in the cited abstract.Not Reported[2]
Bisphenol A (BPA)Detected in 78% of samplesHigh[2]
Bisphenol S (BPS)Detected in 48% of samplesModerate[2]
Recycled Plastics (PET) Bisphenol P (BPP) Method validated for detection, but concentrations were below the limit of quantification in the samples tested.Not Quantifiable[3]
Bisphenol A (BPA)0.251 ± 0.083 mg/kg to 2.35 ± 0.08 mg/kgHigh[3]
Bisphenol F (BPF)Low[3]
Human Breast Milk Bisphenol P (BPP) Not detected in the analyzed samples.0%[4]
Bisphenol A (BPA)Detected in 50% of samples, concentration <4.7 ng/mLModerate[4]

Experimental Protocols

The detection and quantification of bisphenols in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry. The general workflow involves sample extraction, clean-up, and instrumental analysis.

Sample Preparation: Extraction and Clean-up

Solid Samples (e.g., Thermal Paper, Plastics):

  • Extraction: A known weight of the solid sample is typically extracted with an organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[5] Ultrasonic extraction can be employed to enhance the extraction efficiency.

  • Clean-up: The extract may be subjected to a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose.[5]

Liquid Samples (e.g., Canned Food Liquid, Beverages):

  • Liquid-Liquid Extraction (LLE): The liquid sample is mixed with an immiscible organic solvent to extract the bisphenols.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly used for food matrices. It involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a clean-up step using a salt mixture to partition the sample and an adsorbent to remove interferences.[2]

Instrumental Analysis

The most common analytical techniques for bisphenol analysis include:

  • High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD): This method offers good sensitivity and is a more affordable alternative to mass spectrometry.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a derivatization step to make the bisphenols more volatile. It provides high resolution and low detection limits.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity, selectivity, and ability to analyze a wide range of bisphenol analogues simultaneously without derivatization.[2][4]

Signaling Pathways and Visualization

Bisphenols, including BPP, are known endocrine-disrupting chemicals that can interfere with various signaling pathways in the body. While research on BPP is still emerging, studies have indicated its potential to modulate key cellular processes.

PI3K/Akt Signaling Pathway Activated by Bisphenol P

Recent research has shown that Bisphenol P, along with Bisphenol M, can promote the metastasis of triple-negative breast cancer by activating the PI3K/Akt signaling pathway.[5][7] This pathway is crucial for cell growth, proliferation, and survival.

BPP_PI3K_Akt_Pathway BPP Bisphenol P (BPP) Receptor Membrane Receptor (e.g., GPER) BPP->Receptor binds to PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) EMT Epithelial-Mesenchymal Transition (EMT) pAkt->EMT promotes Metastasis Cell Migration & Invasion (Metastasis) EMT->Metastasis leads to

Caption: BPP-induced activation of the PI3K/Akt signaling pathway promoting metastasis.

General Endocrine Disruption by Bisphenols

Bisphenols are known to mimic the hormone estrogen and can interact with estrogen receptors (ERα and ERβ) and androgen receptors (AR). This interaction can disrupt normal hormonal signaling and lead to various health effects.

Bisphenol_Endocrine_Disruption Bisphenols Bisphenols (BPA, BPS, BPF, BPP, etc.) ER Estrogen Receptors (ERα, ERβ) Bisphenols->ER binds to (agonist/antagonist) AR Androgen Receptor (AR) Bisphenols->AR binds to (antagonist) Hormone_Response Altered Gene Expression & Hormonal Response ER->Hormone_Response AR->Hormone_Response Health_Effects Potential Health Effects: - Reproductive Issues - Developmental Problems - Carcinogenesis Hormone_Response->Health_Effects

References

Degradation of Bisphenol P and its Analogs by Advanced Oxidation Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing environmental presence of bisphenol P (BPP) and its analogs, known endocrine-disrupting compounds, necessitates effective remediation strategies. Advanced Oxidation Processes (AOPs) represent a promising approach for the degradation of these persistent organic pollutants. This guide provides a comparative overview of the efficiency of various AOPs in degrading bisphenols, with a focus on available data for BPP and its more studied analogs such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF).

It is important to note that while the principles of AOPs are broadly applicable, specific degradation efficiencies and optimal conditions can vary between different bisphenol analogs due to their structural differences. There is a notable scarcity of published research specifically detailing the degradation of Bisphenol P. Therefore, this guide utilizes data from closely related bisphenols to provide a comparative framework and infer potential degradation pathways and efficiencies for BPP.

Comparative Degradation Efficiency of Bisphenols by Various AOPs

The following table summarizes the degradation efficiency of various bisphenols using different AOPs, based on available experimental data. This data is intended to provide a comparative baseline for researchers.

Advanced Oxidation Process (AOP)Bisphenol AnalogInitial Concentration (mg/L)Degradation Efficiency (%)Reaction Time (min)Key Experimental ConditionsReference
Fenton BPA10077.9515[H₂O₂]/[Fe²⁺] = 10, pH 3.5, 25°C[1]
BPA22.8~9560[Fe²⁺] = 0.1 mM, [H₂O₂] = 1.0 mM, pH 3.0
Photo-Fenton BPA101009Optimal [H₂O₂]/[Fe(II)]/[BPA] ratio, UV irradiation
BPS22.810010-20Optimal conditions[2]
Ozonation BPA1.010010Ozone dose 1.0 mg/L, pH 7.0, 25°C[3]
BPAF10>9030Ozone dose 5 mg/L, pH 7.0
Photocatalysis (UV/TiO₂) BPA40>999001.0 g/L TiO₂, UV irradiation
BPA51001802 g/L TiO₂/Clinoptilolite, simulated solar light, pH 6.4[4]
Persulfate (PS) Activation BPA22.898.325Air micro-nano bubbles/PDS[5]
BPS22.85125Air micro-nano bubbles/PDS[5]
BPM22.8>95.990Fe⁰/PMS, pH 8.0, 35°C[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the AOPs discussed.

Fenton and Photo-Fenton Processes

Objective: To degrade Bisphenol A (BPA) using the Fenton and photo-Fenton processes.

Materials:

  • Bisphenol A (BPA) stock solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV lamp (for photo-Fenton)

  • Magnetic stirrer and beaker

  • HPLC system for BPA analysis

Procedure:

  • Prepare a BPA solution of the desired concentration in a beaker.

  • Adjust the pH of the solution to the optimal value (typically around 3-4) using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O and stir until it dissolves completely.

  • For the photo-Fenton process, switch on the UV lamp positioned above the beaker.

  • Initiate the reaction by adding the specified concentration of H₂O₂.

  • Collect samples at regular intervals.

  • Quench the reaction in the collected samples immediately by adding a suitable quenching agent (e.g., methanol).

  • Analyze the concentration of BPA in the samples using HPLC.

Ozonation

Objective: To degrade Bisphenol A (BPA) using ozonation.

Materials:

  • BPA stock solution

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Indigo (B80030) solution for ozone concentration measurement

  • HPLC system for BPA analysis

Procedure:

  • Fill the reactor with the BPA solution of a known concentration.

  • Bubble ozone gas from the ozone generator through the solution at a constant flow rate.

  • Monitor the concentration of ozone in the gas phase and dissolved in the solution using the indigo method.

  • Collect aqueous samples at different time points.

  • Immediately purge the collected samples with nitrogen gas to remove residual ozone.

  • Analyze the BPA concentration using HPLC.

Photocatalysis (UV/TiO₂)

Objective: To degrade Bisphenol A (BPA) using TiO₂ photocatalysis.

Materials:

  • BPA stock solution

  • Titanium dioxide (TiO₂, e.g., P25) photocatalyst

  • UV lamp

  • Photoreactor with a quartz window

  • Magnetic stirrer

  • HPLC system for BPA analysis

Procedure:

  • Add the desired amount of TiO₂ photocatalyst to the BPA solution in the photoreactor.

  • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Collect samples at regular time intervals.

  • Centrifuge or filter the samples to remove the TiO₂ particles.

  • Analyze the supernatant for BPA concentration using HPLC.

Persulfate Activation

Objective: To degrade Bisphenol A (BPA) using thermally activated persulfate.

Materials:

  • BPA stock solution

  • Sodium persulfate (Na₂S₂O₈)

  • Thermostatic water bath

  • Reaction vials

  • Methanol (for quenching)

  • HPLC system for BPA analysis

Procedure:

  • Prepare a solution containing both BPA and sodium persulfate at the desired concentrations.

  • Transfer the solution to reaction vials.

  • Place the vials in a pre-heated thermostatic water bath to initiate the reaction.

  • At specific time points, remove a vial and immediately quench the reaction by adding methanol.

  • Allow the sample to cool to room temperature.

  • Analyze the BPA concentration using HPLC.

Visualizing the Processes

To better understand the experimental and mechanistic aspects of BPP degradation via AOPs, the following diagrams are provided.

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Bisphenol P Stock Solution C Combine Reactants in Reactor A->C B Prepare AOP Reagents (e.g., Fenton's, Catalyst) B->C D Initiate AOP (e.g., add H2O2, turn on UV) C->D E Control Parameters (pH, Temp, etc.) D->E F Sample Collection at Intervals E->F G Quench Reaction F->G H Analyze BPP Concentration (e.g., HPLC) G->H I Analyze Mineralization (TOC) G->I

Caption: General experimental workflow for the degradation of Bisphenol P using Advanced Oxidation Processes.

BPP_Degradation_Pathway BPP Bisphenol P Intermediates Hydroxylated Intermediates BPP->Intermediates Hydroxylation OH •OH (Hydroxyl Radical) OH->Intermediates RingOpening Ring-Opening Products Intermediates->RingOpening Further Oxidation Mineralization CO₂ + H₂O + Mineral Acids RingOpening->Mineralization Complete Mineralization

Caption: Simplified proposed degradation pathway of Bisphenol P by hydroxyl radicals generated during AOPs.

References

Bisphenol P: A Comparative Analysis of In Vitro and In Vivo Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding of Bisphenol P (BPP) toxicity, with a comparative perspective to its well-studied predecessor, Bisphenol A (BPA).

Bisphenol P (BPP), a structural analog of Bisphenol A (BPA), is increasingly utilized as a substitute in the manufacturing of polycarbonate plastics and epoxy resins. While intended as a safer alternative, emerging research indicates that BPP may elicit comparable toxicological effects to BPA. This guide provides a detailed comparison of the reported in vitro and in vivo effects of BPP, supported by available experimental data and methodologies, to inform future research and risk assessment.

In Vivo Effects of Bisphenol P: A Comparative Overview

A pivotal study in rats directly compared the in vivo toxicity of BPP and BPA, revealing similar adverse effects on multiple organs. The primary findings are summarized below.

Table 1: Comparative In Vivo Effects of Bisphenol P (BPP) and Bisphenol A (BPA) in Rats
ParameterBisphenol P (BPP) EffectsBisphenol A (BPA) Effects (for comparison)
Organ Weight Significant decrease in liver, lung, and kidney weight at 100 mg/kg dose.[1][2][3]Significant decrease in liver, lung, and kidney weight at 100 mg/kg dose.[1][2][3]
Oxidative Stress Significant decrease in antioxidant enzyme concentrations (catalase, peroxidase, superoxide (B77818) dismutase, glutathione (B108866) peroxidase) in liver, lungs, kidneys, and heart at 50 and 100 mg/kg doses.[1][2][3]Significant decrease in antioxidant enzyme concentrations in liver, lungs, kidneys, and heart at 50 and 100 mg/kg doses.[1][2][3]
Histopathology Induced histopathological changes in the liver (nuclei distortion, necrosis of hepatocytes, cellular congestion), kidneys, heart, and lung tissue, similar to BPA.[1][2][3]Induced similar histopathological changes in the liver, kidneys, heart, and lung tissue.[1][2][3]

In Vitro Effects of Bisphenol P: Emerging Evidence

The in vitro toxicological data for BPP is less extensive compared to BPA. However, available studies point towards potential endocrine-disrupting and genotoxic effects.

Endocrine Disruption

An investigation into the endocrine-disrupting potential of several bisphenol analogues revealed that BPP interacts with the nuclear estrogen receptor alpha (ERα). The binding affinity of BPP to ERα was found to be greater than that of BPA, though less potent than other analogues like BPAF and BPZ.[4][5] Interestingly, in the same study, BPP did not significantly alter the estradiol/testosterone (E2/T) ratio in H295R human adrenocortical carcinoma cells, an effect observed with other bisphenols.[4][5] This suggests a potentially different mechanism of endocrine modulation compared to some of its counterparts.

Genotoxicity

Preliminary evidence suggests that BPP may possess significant genotoxic potential. Among several bisphenol analogues, BPP was reported to have the highest genotoxic potency and has been associated with the induction of double-strand breaks in DNA.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

In Vivo Rat Study Protocol (Ullah et al., 2024)
  • Animal Model: Female rats were used in the study.

  • Experimental Groups: Seven groups (n=5 rats/group) were established: a control group, and groups treated with BPA at 5, 50, and 100 mg/kg body weight, and BPP at 5, 50, and 100 mg/kg body weight.

  • Administration: BPA and BPP were administered daily for 28 consecutive days via gastric gavage.

  • Analyses: At the end of the treatment period, organs (liver, kidney, heart, and lung) were collected for the analysis of oxidative stress markers and for histopathological examination using H&E staining.

In Vitro Endocrine Disruption Assay Protocol (Lin et al.)
  • Cell Lines: H295R human adrenocortical carcinoma cells and MVLN cells were utilized.

  • Endpoints:

    • H295R Assay: Measurement of hormone production and the expression of key genes involved in steroidogenesis (CYP11A, CYP17, CYP19, and 3βHSD2) and metabolism (SULT1A1, SULT2A1, and SULT2B1).

    • MVLN Assay: A luciferase gene reporter assay was used to determine the nuclear ERα binding activity.

  • Exposure: Cells were exposed to a range of concentrations of ten different bisphenol analogues, including BPP and BPA.

Signaling Pathways and Experimental Workflows

To visualize the complex biological interactions and experimental designs, the following diagrams have been generated.

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study animal_model Female Rats treatment Daily Gastric Gavage (BPA or BPP at 5, 50, 100 mg/kg) for 28 days animal_model->treatment organ_harvest Organ Harvesting (Liver, Kidney, Heart, Lung) treatment->organ_harvest analysis_invivo Oxidative Stress Analysis & Histopathology organ_harvest->analysis_invivo cell_lines H295R and MVLN Cells exposure Exposure to Bisphenols (including BPP and BPA) cell_lines->exposure analysis_invitro Hormone Production & Gene Expression Analysis (H295R) ERα Binding Assay (MVLN) exposure->analysis_invitro endocrine_disruption_pathway BPP Bisphenol P ERa Estrogen Receptor α (ERα) BPP->ERa Binds to ERE Estrogen Response Element (in DNA) ERa->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

References

Evaluating Bisphenol P as a Safer Alternative to Bisphenol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Bisphenol P (BPP) and Bisphenol A (BPA), focusing on their endocrine-disrupting properties, cytotoxicity, genotoxicity, and metabolic profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BPP as a potential safer alternative to BPA.

Endocrine-Disrupting Properties

A primary concern with BPA is its ability to mimic estrogen and interfere with the endocrine system. This section compares the estrogenic and androgenic activities of BPP and BPA based on in vitro experimental data.

Estrogenic Activity

BPA is a well-established estrogen receptor (ER) agonist, preferentially binding to and activating ERα. In contrast, available data indicate that Bisphenol P (BPP) does not activate ERα but acts as a selective antagonist for ERβ.[1]

CompoundReceptorActivityEC50/IC50 (µM)Relative Potency/Efficacy
Bisphenol A (BPA) ERαAgonist0.63Over 28,000-fold less potent than E2.[1]
ERβAgonist0.693Weak activator.
Bisphenol P (BPP) ERαInactiveNot ActiveWeak activity was not statistically significant.[1]
ERβAntagonist~1-10 (estimated)Selectively inhibited ERβ-mediated activity.[1]

Note: EC50/IC50 values can vary between studies and experimental conditions. The data presented here are for comparative purposes.

Androgenic Activity

Neither BPP nor BPA have been found to induce androgen receptor (AR)-mediated activity. However, BPA has been shown to act as an AR antagonist, inhibiting the action of androgens.[1] While direct comparative studies for BPP's anti-androgenic activity are limited, initial screenings suggest it does not act as an AR antagonist.

CompoundActivityIC50 (µM)Notes
Bisphenol A (BPA) Antagonist1.8Inhibits testosterone-induced AR activation.[2]
Bisphenol P (BPP) No significant antagonistic activity reportedNot applicableDid not show significant inhibition of AR activity in available studies.[1]

Cytotoxicity and Genotoxicity

Evaluating the potential for a substance to cause cell death and damage genetic material is crucial for safety assessment.

Cytotoxicity

In vitro studies have been conducted to determine the cytotoxic potential of BPP and BPA in various cell lines. The half-maximal lethal concentration (LC50) is a common measure of cytotoxicity.

CompoundCell LineAssayLC50 (µM)
Bisphenol A (BPA) H295RCCK-8~200 (60.2% viability at 200 µM)[3]
Bisphenol P (BPP) MDBKMTT32
Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells. Studies have shown that both BPA and BPP can induce DNA damage under certain conditions.

CompoundAssayCell LineOutcome
Bisphenol A (BPA) Comet AssayHepG2Induced significant DNA damage after 24-hour exposure.[4][5]
Bisphenol P (BPP) Comet AssayMDBKCaused a significant increase in comet tail length, indicating DNA damage.[5]

Metabolic Profile

The metabolic fate of a compound can significantly influence its biological activity and potential for toxicity. In vitro studies using liver microsomes help to understand how these compounds are broken down in the body.

CompoundKey Metabolic PathwaysMetabolic Rate
Bisphenol A (BPA) Glucuronidation and sulfation are major pathways.[4][6][7]Readily metabolized in the liver.[4][6][7]
Bisphenol P (BPP) Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Yeast Two-Hybrid (Y2H) Assay for Endocrine Receptor Activity

This assay is used to detect protein-protein interactions, in this case, the binding of a test compound to a hormone receptor, which then recruits coactivator proteins to initiate gene transcription.

Principle: The assay utilizes genetically engineered yeast strains that express two fusion proteins: a "bait" protein (the hormone receptor ligand-binding domain) fused to a DNA-binding domain (DBD), and a "prey" protein (a coactivator) fused to a transcriptional activation domain (AD). If the test compound binds to the receptor, it induces a conformational change that allows the coactivator to bind. The proximity of the DBD and AD activates the transcription of a reporter gene (e.g., lacZ, HIS3), leading to a measurable output (e.g., color change, growth on selective media).

Detailed Protocol:

  • Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae AH109) auxotrophic for specific nutrients (e.g., tryptophan, leucine (B10760876), histidine, and adenine) and containing reporter genes under the control of a GAL4-responsive element.

  • Plasmids:

    • Bait Plasmid: A vector (e.g., pGBT9) expressing the ligand-binding domain of the human estrogen receptor (ERα or ERβ) or androgen receptor (AR) fused to the GAL4 DNA-binding domain.

    • Prey Plasmid: A vector (e.g., pGAD424) expressing a coactivator protein (e.g., TIF2) fused to the GAL4 activation domain.

  • Yeast Transformation: Co-transform the yeast cells with both the bait and prey plasmids using the lithium acetate (B1210297) method.

  • Culture and Exposure:

    • Grow the transformed yeast in a selective medium lacking tryptophan and leucine to ensure the presence of both plasmids.

    • For the assay, inoculate the yeast into a fresh medium and expose them to a range of concentrations of the test compound (BPP or BPA) or a vehicle control (e.g., DMSO). A known agonist (e.g., 17β-estradiol for ER, dihydrotestosterone (B1667394) for AR) and antagonist (e.g., tamoxifen (B1202) for ER, flutamide (B1673489) for AR) should be used as positive and negative controls.

  • Reporter Gene Assay:

    • β-galactosidase Assay: After incubation, lyse the yeast cells and measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read at 420 nm.

    • Growth Assay: Plate the yeast on a medium also lacking histidine (and adenine (B156593) for more stringent selection). The growth of the yeast colonies is proportional to the strength of the protein-protein interaction.

  • Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Yeast_Two_Hybrid cluster_nucleus Yeast Nucleus cluster_TF Transcription Factor Complex cluster_cytoplasm Yeast Cytoplasm UAS Upstream Activating Sequence (UAS) Reporter Reporter Gene (e.g., lacZ) UAS->Reporter promotes transcription of DBD DNA-Binding Domain (DBD) DBD->UAS binds to Receptor Hormone Receptor (Bait) DBD->Receptor fused AD Activation Domain (AD) AD->Reporter activates Coactivator Coactivator (Prey) AD->Coactivator fused Receptor->Coactivator interacts with Test_Compound Test Compound (BPP or BPA) Test_Compound->Receptor binds to

Yeast Two-Hybrid Assay Workflow.
MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of the human breast cancer cell line MCF-7, which is estrogen-dependent for growth.

Principle: MCF-7 cells express estrogen receptors. When an estrogenic compound binds to these receptors, it triggers a signaling cascade that leads to cell proliferation. The rate of proliferation is proportional to the estrogenic potency of the compound.

Detailed Protocol:

  • Cell Culture: Culture MCF-7 cells in a complete medium (e.g., DMEM with 10% fetal bovine serum). For the assay, switch the cells to a steroid-free medium (using charcoal-stripped serum) for at least 48 hours to deprive them of estrogens and synchronize their growth.

  • Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10^4 cells/well).

  • Compound Exposure: After allowing the cells to attach, treat them with various concentrations of the test compound (BPP or BPA) or a vehicle control (DMSO). Include 17β-estradiol as a positive control.

  • Incubation: Incubate the plates for 6 days, allowing for sufficient time for cell proliferation to occur.

  • Proliferation Measurement:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the EC50 value from the resulting dose-response curve.

MCF7_Proliferation cluster_workflow MCF-7 Proliferation Assay Workflow cluster_signaling Cellular Signaling Start Start: MCF-7 Cells Hormone_Deprivation Hormone Deprivation (Steroid-free medium) Start->Hormone_Deprivation Seeding Seed cells in 96-well plates Hormone_Deprivation->Seeding Treatment Treat with Test Compounds (BPP, BPA, Controls) Seeding->Treatment Incubation Incubate for 6 days Treatment->Incubation MTT_Assay MTT Assay (Measure cell viability) Incubation->MTT_Assay Data_Analysis Data Analysis (Calculate EC50) MTT_Assay->Data_Analysis Result Result: Estrogenic Potency Data_Analysis->Result Estrogenic_Compound Estrogenic Compound (e.g., BPA) ER Estrogen Receptor (ER) Estrogenic_Compound->ER binds to Signaling_Cascade Signaling Cascade ER->Signaling_Cascade activates Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation leads to

MCF-7 Cell Proliferation Assay Workflow.
Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and then lysed with detergent and high salt to remove membranes, cytoplasm, and nucleosomes, leaving behind the nucleoid containing the cell's DNA. The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, will migrate away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The extent of DNA damage is proportional to the length and intensity of the comet tail.

Detailed Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest (e.g., HepG2, MDBK) that has been exposed to the test compound (BPP or BPA), a positive control (e.g., hydrogen peroxide), and a vehicle control.

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.

  • Embedding Cells: Mix the cell suspension with low melting point agarose and pipette a layer onto the pre-coated slides. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and then stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using specialized software.

    • Quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in the tail).

  • Data Analysis: Compare the levels of DNA damage in the treated cells to the control cells.

Comet_Assay cluster_workflow Comet Assay Workflow cluster_comet Comet Formation Start Start: Single Cell Suspension Embedding Embed cells in agarose on slide Start->Embedding Lysis Lyse cells to form nucleoids Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining Stain DNA with fluorescent dye Electrophoresis->Staining Visualization Visualize and Score (Fluorescence Microscopy) Staining->Visualization Result Result: DNA Damage Quantification Visualization->Result Undamaged Undamaged DNA Electrophoresis_Arrow Electrophoresis Damaged Damaged DNA

Comet Assay Workflow and Principle.

Conclusion

The available data suggests that Bisphenol P exhibits a different endocrine-disrupting profile compared to Bisphenol A. While BPA is a known estrogen agonist, BPP appears to be a selective ERβ antagonist with no significant ERα agonist activity. Both compounds have demonstrated the potential for cytotoxicity and genotoxicity in vitro, although the effective concentrations and specific mechanisms may differ. A significant gap in the current knowledge is the lack of comprehensive data on the metabolism of BPP, which is crucial for a complete risk assessment.

This guide provides a summary of the current experimental evidence to aid researchers in evaluating BPP as a potential alternative to BPA. Further comparative studies are warranted to fully elucidate the relative safety profiles of these compounds.

References

Synergistic Effects of Bisphenol P with Other Endocrine-Disrupting Chemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitous nature of endocrine-disrupting chemicals (EDCs) in our environment necessitates a deeper understanding of their combined effects on biological systems. While much research has focused on individual compounds like Bisphenol A (BPA), the reality of human and environmental exposure involves complex mixtures. This guide provides a comparative analysis of the current scientific knowledge regarding the synergistic, additive, and antagonistic effects of Bisphenol P (BPP) when present in mixtures with other EDCs. Due to the limited specific data on BPP, this guide also incorporates broader findings on bisphenol mixtures to offer a comprehensive perspective for researchers.

Data on Mixture Effects of Bisphenol P

Current research on the specific synergistic effects of Bisphenol P with other EDCs is still emerging. However, existing studies provide initial insights into its behavior in chemical mixtures. One study identified BPP as a potential primary mediator of endocrine disruption within a complex mixture of EDCs, suggesting its significant role in the overall mixture effect[1].

Conversely, another study investigating binary mixtures of various bisphenols found BPP to be inactive in the Vibrio fischeri toxicity test (Microtox® assay)[2][3]. It is crucial to note that the lack of activity in one assay does not preclude synergistic interactions in other biological systems or through different mechanisms.

Table 1: Summary of Quantitative Data on Bisphenol P in EDC Mixtures

Mixture ComponentsTest SystemEndpointObserved Effect of BPP in MixtureInteraction TypeReference
Multiple EDCs (including BPP, BPS, phthalates, parabens, PAHs)Human follicular fluidHormone levels (estradiol, progesterone)Identified as a predominant mediator of endocrine disruptionMixture Effect[1]
Binary mixtures with other bisphenols (BPA, BPC, BPE, etc.)Vibrio fischeri (Microtox® assay)Toxicity (EC50)InactiveN/A[2][3]
Binary and ternary mixtures with other bisphenols (BPS-MPE, 2,4-BPS)HeLa 9903 cellsEstrogen Receptor α (ERα) transactivationAntagonistic activityAdditive[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of mixture effects. Below are representative protocols adapted from studies on EDC mixtures.

In Vitro Assessment of Estrogen Receptor Transactivation

This protocol is based on methods used to assess the estrogenic or anti-estrogenic activity of chemical mixtures.

  • Cell Culture: Human cell lines, such as the HeLa 9903 cell line stably transfected with an estrogen-responsive reporter gene, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Chemical Preparation: Individual EDCs and their mixtures are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for exposure.

  • Exposure: Cells are seeded in 96-well plates and, after attachment, the medium is replaced with a medium containing the test chemicals or mixtures at various concentrations. For antagonist assays, cells are co-exposed with a known concentration of 17β-estradiol (E2).

  • Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative transcriptional activity is calculated by normalizing the luminescence signal of the test wells to that of a positive control (e.g., 1 nM E2 for agonists) or a spiked-in control (for antagonists). Dose-response curves are generated, and parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) are determined. Mixture effects are evaluated by comparing the observed responses to those predicted by models such as Concentration Addition (CA) or Independent Action (IA). A Model Deviation Ratio (MDR) can be calculated to quantify deviations from additivity, with values significantly greater than 1 suggesting synergy and values significantly less than 1 indicating antagonism.

Workflow for Assessing Mixture Toxicity

The following diagram illustrates a general workflow for evaluating the toxicological effects of chemical mixtures.

G cluster_prep Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Interpretation A Select EDCs for Mixture (e.g., BPP, Phthalates, Parabens) B Prepare Stock Solutions and Serial Dilutions A->B C Cell-Based Assays (e.g., Cytotoxicity, Receptor Binding) B->C E Animal Model Exposure (e.g., Rodent, Zebrafish) B->E D Molecular Assays (e.g., Gene Expression, Protein Analysis) C->D G Dose-Response Modeling D->G F Endpoint Analysis (e.g., Organ Weights, Histopathology, Hormone Levels) E->F F->G H Mixture Effect Modeling (CA, IA, MDR) G->H I Identify Interaction Type (Synergistic, Additive, Antagonistic) H->I

A general workflow for assessing the synergistic effects of EDC mixtures.

Signaling Pathways and Mechanisms of Action

The interaction of EDCs with cellular signaling pathways is central to understanding their combined effects. Bisphenols, including BPP, are known to interact with nuclear receptors, particularly estrogen receptors. The antagonistic effect of BPP on ERα suggests it can compete with endogenous estrogens or other estrogenic EDCs for receptor binding, potentially leading to a less-than-additive (antagonistic) or additive response, depending on the specific mixture components and their concentrations.

Synergistic effects can arise from various mechanisms, including:

  • "Trojan Horse" Effect: One compound may facilitate the cellular uptake of another, as has been observed with plastic nanoparticles and parabens[6][7][8][9].

  • Combined Receptor Activation/Inhibition: Multiple EDCs acting on the same or different receptors can lead to an amplified downstream signal.

  • Alteration of Metabolism: One EDC may inhibit the metabolism and clearance of another, leading to prolonged and enhanced effects.

The following diagram illustrates a simplified signaling pathway for EDCs that interact with estrogen receptors, highlighting potential points of interaction for a mixture containing an agonist and an antagonist like BPP.

G cluster_intracellular EDC_Agonist Estrogenic EDC (e.g., BPA, Genistein) ER Estrogen Receptor (ERα) EDC_Agonist->ER Binds & Activates BPP Bisphenol P (Antagonist) BPP->ER Binds & Blocks ERE Estrogen Response Element (in DNA) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Response Biological Response (e.g., Cell Proliferation) Transcription->Response

Simplified signaling pathway for estrogenic EDCs and BPP.

Conclusion and Future Directions

The current body of evidence suggests that while Bisphenol P is a component of complex real-world EDC mixtures and shows activity at the estrogen receptor, there is limited data to suggest widespread synergistic effects with other EDCs. The observed interactions in the studied systems appear to be primarily additive. However, the scarcity of data on BPP's effects in combination with other classes of EDCs, such as phthalates and parabens, represents a significant knowledge gap.

For researchers and drug development professionals, these findings underscore the importance of considering mixture effects in toxicological assessments. The provided protocols offer a starting point for designing experiments to further elucidate the combined effects of BPP and other EDCs. Future research should focus on a broader range of endpoints and more complex, environmentally relevant mixtures to accurately assess the potential risks posed by the co-exposure to these compounds. The principle that the combined effects of chemicals can differ from their individual effects remains a critical consideration in toxicology and safety assessment[10][11].

References

Bisphenol P vs. Bisphenol A: A Comparative Analysis of Estrogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, understanding the interactions of environmental compounds with nuclear receptors is paramount. This guide provides a detailed comparison of the binding affinities of Bisphenol P (BPP) and the well-studied Bisphenol A (BPA) for the two primary estrogen receptor subtypes, ERα and ERβ. The data presented is compiled from in vitro competitive binding assays, offering a clear quantitative assessment of their relative potencies.

Quantitative Comparison of Binding Affinity

The binding affinities of BPP and BPA to human estrogen receptors ERα and ERβ have been determined using radioligand competitive binding assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a radiolabeled ligand, is a key metric for comparison. Lower IC50 values indicate a higher binding affinity.

Data reveals that Bisphenol P exhibits a stronger binding affinity for ERα compared to ERβ.[1] Conversely, Bisphenol A demonstrates a relatively weak and comparable binding affinity for both receptor subtypes.[1][2]

CompoundEstrogen Receptor SubtypeBinding Affinity (IC50, nM)Reference
Bisphenol P (BPP) ERα176 ± 35[1]
ERβ607 ± 28[1]
Bisphenol A (BPA) ERα1,030[2]
ERβ900[2]

Experimental Methodology: Competitive Binding Assay

The determination of IC50 values for BPP and BPA was achieved through competitive estrogen receptor binding assays. This widely used in vitro method provides a robust assessment of a compound's ability to bind to a receptor.

Principle

This assay measures the ability of a test compound (e.g., BPP or BPA) to compete with a radiolabeled ligand (typically [³H]17β-estradiol) for binding to a specific estrogen receptor subtype (ERα or ERβ). The displacement of the radiolabeled ligand by increasing concentrations of the test compound is measured, allowing for the calculation of the IC50 value.

Protocol Outline
  • Receptor Preparation : Recombinant human ERα or ERβ is prepared and purified. Alternatively, cytosol containing native receptors can be isolated from tissues like rat uteri via ultracentrifugation.

  • Incubation : A constant concentration of the radiolabeled ligand (e.g., [³H]17β-estradiol) and the receptor preparation are incubated with serially diluted concentrations of the competitor compound (BPA or BPP).

  • Separation : After reaching equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. A common method involves using hydroxylapatite (HAP) slurry or dextran-coated charcoal, which binds the free radioligand, allowing the receptor-ligand complexes to be isolated by centrifugation.

  • Quantification : The amount of radioactivity in the receptor-bound fraction is measured using a liquid scintillation counter.

  • Data Analysis : The data is plotted as the percentage of bound radioligand versus the log concentration of the competitor compound. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated using non-linear regression analysis.

Visualizing the Molecular and Experimental Pathways

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Estrogen Receptor Signaling Pathway

Estrogen receptors are ligand-activated transcription factors. Upon binding an agonist, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating gene transcription.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (BPA / BPP) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding Dimer Dimerized ER ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Dimer->ERE Translocation mRNA mRNA ERE->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Fig. 1: Agonist-induced estrogen receptor signaling pathway.
Competitive Binding Assay Workflow

The following diagram outlines the key steps involved in a typical competitive binding assay used to determine the binding affinity of compounds like BPP and BPA to estrogen receptors.

AssayWorkflow start Start: Prepare Reagents receptors Prepare ERα or ERβ Receptor Solution start->receptors radioligand Prepare Radiolabeled Ligand ([³H]17β-estradiol) start->radioligand competitor Prepare Serial Dilutions of Competitor (BPA or BPP) start->competitor incubate Incubate Receptor, Radioligand, and Competitor receptors->incubate radioligand->incubate competitor->incubate separate Separate Bound and Free Radioligand (e.g., HAP Assay) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: Plot Dose-Response Curve & Calculate IC50 measure->analyze end End: Determine Binding Affinity analyze->end

Fig. 2: Workflow for an estrogen receptor competitive binding assay.

References

Comparative Guide to Gene Expression Analysis Following Exposure to Bisphenol P and Other Bisphenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Bisphenol P (BPP) on gene expression with its more widely studied alternatives, such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). The data presented is compiled from various experimental studies and is intended to support researchers in understanding the current landscape of bisphenol toxicology and in designing future studies.

Executive Summary

Bisphenol P (BPP), a substitute for BPA, is emerging as a compound of interest in toxicological research. Studies indicate that BPP exposure can induce significant changes in gene expression, impacting pathways related to oxidative stress, DNA damage and repair, apoptosis, and endocrine signaling. While research on BPP is less extensive than on BPA, BPS, and BPF, the available data suggests that its effects on gene expression are of a magnitude that warrants further investigation. This guide synthesizes the current knowledge to facilitate a comparative understanding of the transcriptomic and genotoxic effects of these compounds.

Comparative Analysis of Gene Expression Changes

Table 1: Gene Expression Changes in Renal Systems
BisphenolModel Organism/Cell LineKey Affected GenesPathway AlterationsExposure DetailsReference
BPP C57BL/6 Mice-Oxidative stress, p53 signaling, autophagy, apoptosis0.3, 30, 3000 µg/kg bw/d for 5 weeks (gavage)[1]
BPP Madin-Darby Bovine Kidney (MDBK) cellsOGG1, HPRT1 (upregulated)DNA damage response32 µM (LC50) for 24 hours[2]
BPA CD-1 Mice433 differentially expressed genes (232 up, 201 down)Oxidative phosphorylation, mitochondrial function, chemical carcinogenesis50 mg/kg bw for 3 months (in drinking water)[3][4]
BPA MiceHavcr-1, Lipocalin-2, Nrf2, Ho-1, Nqo1, Il-6, Ccl-2, Ccl-5 (upregulated)Kidney damage, oxidative stress, inflammation120 mg/kg/day for 2-5 weeks (intraperitoneal injection)[5]
Table 2: Gene Expression Changes in Cardiac Systems
BisphenolModel OrganismKey Affected GenesPathway AlterationsExposure DetailsReference
BPA Zebrafish (Danio rerio)actn3b, mylpfa, myhz2, tnni2a.4 (downregulated)Potential biomarkers for cardiac disease1000 µg/L for 15 days[6]
BPA Zebrafish (Danio rerio)dio3b, thrβ, myh7 (upregulated); dio2 (downregulated)Thyroid hormone signalingEnvironmental concentrations[7]
BPF Zebrafish (Danio rerio)myh7 (downregulated); thrβ (upregulated)Thyroid hormone signalingEnvironmental concentrations[7]
BPS Zebrafish (Danio rerio)No significant effect on dio3b, thrβ, and myh7Thyroid hormone signalingEnvironmental concentrations[7]
BPAF Zebrafish (Danio rerio)Suppression of genes involved in cardiac developmentOxidative stress, apoptosis200 µg/L[8]
BPB Zebrafish (Danio rerio)Suppression of genes for early neurological and cardiovascular developmentOxidative stressNot specified[9]
Table 3: Genotoxicity and DNA Repair Gene Expression
BisphenolCell LineKey Affected GenesPathway AlterationsExposure DetailsReference
BPP Madin-Darby Bovine Kidney (MDBK) cellsOGG1, HPRT1 (upregulated)DNA damage response32 µM (LC50) for 24 hours[2]
BPA Human Breast Epithelial (MCF-10F) cellsBRCA1, BRCA2, BARD1, CtIP, RAD51, BRCC3 (upregulated)DNA damage response10⁻⁵M and 10⁻⁶M for 2 weeks[10][11]
BPA, BPF, BPS Human Peripheral Blood Mononuclear CellsModulation of Human Endogenous Retroviruses (HERVs) expressionGenotoxicity0.025 - 0.1 µg/ml[12]
BPA, BPF, BPS Human Prostate Epithelial (RWPE-1) cellsOGG1, Ape-1, MyH, p53 (downregulated)Base excision repair45-108 µM (IC20) for 24 hours[13]
Table 4: Endocrine-Related Gene Expression
BisphenolModel OrganismKey Affected GenesPathway AlterationsExposure DetailsReference
BPP Chironomus tentans (non-biting midge)Ecdysone (B1671078) receptor (EcR), E74 (upregulated)Ecdysone pathwayNot specified[14]
BPA Chironomus ripariusEcdysone receptor (EcR), HSP70 (upregulated)Ecdysone pathway, stress response3 mg/l for 12-24 hours[15]
BPF Chironomus tentansecr, usp, e74 (initial increase then decrease)Ecdysone signaling pathwayNot specified[16]

Experimental Protocols

Gene Expression Analysis of BPP in MDBK Cells

This protocol is based on the methodology for assessing the genotoxic effects of BPP on the Madin-Darby bovine kidney (MDBK) cell line[2].

  • Cell Culture and Exposure: MDBK cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in culture plates and allowed to attach. Subsequently, cells are treated with a range of BPP concentrations (e.g., 0.5 µM to 256 µM) for 24 hours to determine the half-maximal lethal concentration (LC50) using an MTT assay. For gene expression analysis, cells are treated with the determined LC50 concentration of BPP for 24 hours. A control group treated with the vehicle (e.g., DMSO) is included.

  • RNA Extraction: Total RNA is extracted from both control and BPP-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Reverse Transcription and Real-Time PCR (RT-PCR): First-strand cDNA is synthesized from the total RNA using a reverse transcription kit. Real-time PCR is then performed using gene-specific primers for the target genes (e.g., OGG1, HPRT1) and a reference gene (e.g., GAPDH). The relative gene expression is calculated using the 2-ΔΔCt method.

  • Statistical Analysis: The experiment is performed in triplicate, and the data are expressed as mean ± standard deviation. Statistical significance between the control and BPP-treated groups is determined using an appropriate statistical test, such as a t-test or ANOVA, with a p-value < 0.05 considered significant.

Transcriptomic Analysis of BPP-induced Nephrotoxicity in Mice

This protocol is a generalized representation based on the study of BPP's effects on the kidneys of C57BL/6 mice[1].

  • Animal Model and Exposure: Male C57BL/6 mice are randomly divided into a control group and several BPP-treated groups. The mice are administered BPP via gavage at different doses (e.g., 0, 0.3, 30, 3000 µg/kg body weight/day) for a period of 5 weeks. The control group receives the vehicle (e.g., corn oil).

  • Tissue Collection and RNA Extraction: At the end of the exposure period, the mice are euthanized, and kidney tissues are collected. The tissues are immediately stored in a stabilizing solution or flash-frozen in liquid nitrogen. Total RNA is extracted from the kidney tissues using a suitable extraction method (e.g., TRIzol reagent followed by column purification). RNA integrity and concentration are verified using a bioanalyzer and a spectrophotometer.

  • Library Preparation and RNA-Sequencing (RNA-Seq): RNA-seq libraries are prepared from the high-quality RNA samples using a commercial library preparation kit. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the mouse reference genome. Differential gene expression analysis between the control and BPP-treated groups is performed using a statistical package such as DESeq2 or edgeR. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are considered differentially expressed.

  • Pathway and Functional Analysis: The list of differentially expressed genes is used for pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways significantly affected by BPP exposure.

Visualizations

Signaling Pathways Affected by Bisphenol P

BPP_Affected_Pathways BPP Bisphenol P Exposure ROS Increased Reactive Oxygen Species (ROS) BPP->ROS Autophagy Autophagy (Inhibition) BPP->Autophagy NFkB NF-κB Signaling Pathway BPP->NFkB Ecdysone Ecdysone Receptor Signaling BPP->Ecdysone OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage p53 p53 Signaling Pathway DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Autophagy->Apoptosis Kidney_Injury Kidney Injury Apoptosis->Kidney_Injury Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity NFkB->Cardiotoxicity Endocrine_Disruption Endocrine Disruption Ecdysone->Endocrine_Disruption

Caption: Key signaling pathways affected by Bisphenol P exposure.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow start Experimental Design (Cell line/Animal model, Doses, Duration) exposure Exposure to Bisphenols (BPP, BPA, BPS, BPF) start->exposure sampling Sample Collection (Cells/Tissues) exposure->sampling rna_extraction RNA Extraction & QC sampling->rna_extraction gene_expression_analysis Gene Expression Analysis rna_extraction->gene_expression_analysis rt_pcr RT-PCR gene_expression_analysis->rt_pcr microarray Microarray gene_expression_analysis->microarray rna_seq RNA-Sequencing gene_expression_analysis->rna_seq data_analysis Data Analysis (Differential Gene Expression) rt_pcr->data_analysis microarray->data_analysis rna_seq->data_analysis pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis end Comparative Toxicogenomic Insights pathway_analysis->end

Caption: Generalized workflow for gene expression analysis of bisphenols.

Logical Comparison of Toxicological Pathways

Bisphenol_Comparison BPP Bisphenol P Oxidative_Stress Oxidative Stress BPP->Oxidative_Stress DNA_Damage DNA Damage/Repair BPP->DNA_Damage Apoptosis Apoptosis BPP->Apoptosis Endocrine_Disruption Endocrine Disruption BPP->Endocrine_Disruption Nephrotoxicity Nephrotoxicity BPP->Nephrotoxicity BPA Bisphenol A BPA->Oxidative_Stress BPA->DNA_Damage BPA->Apoptosis BPA->Endocrine_Disruption Cardiotoxicity Cardiotoxicity BPA->Cardiotoxicity BPA->Nephrotoxicity BPS Bisphenol S BPS->DNA_Damage BPS->Endocrine_Disruption BPS->Cardiotoxicity BPF Bisphenol F BPF->DNA_Damage BPF->Endocrine_Disruption BPF->Cardiotoxicity pathways Affected Pathways

Caption: Comparative overview of toxicological pathways affected by different bisphenols.

References

Metabolic Profiling of Bisphenol Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the current scientific literature exists regarding the specific metabolic profiling of Bisphenol P (BPP). While research has extensively detailed the metabolic disruptions caused by other bisphenol analogues, particularly Bisphenol A (BPA) and its common replacements like Bisphenol S (BPS) and Bisphenol F (BPF), dedicated studies on the metabolomic effects of BPP are scarce. This guide, therefore, provides a comparative overview of the known metabolic consequences of exposure to well-studied bisphenols, offering a predictive framework for the potential, yet uninvestigated, effects of BPP. The data presented herein is intended to inform researchers, scientists, and drug development professionals about the current state of knowledge and to highlight critical areas for future investigation into the metabolic impact of emerging bisphenol analogues.

Comparative Analysis of Metabolic Disruption by Bisphenols

Exposure to various bisphenols has been demonstrated to induce significant alterations in key metabolic pathways, including lipid, amino acid, and glucose metabolism. These disruptions are often linked to an increased risk of metabolic disorders such as obesity and type 2 diabetes.[1][2][3] The following tables summarize the quantitative data from various studies, comparing the effects of different bisphenols on key metabolic markers.

Table 1: Effects of Bisphenol Exposure on Lipid Metabolism
BisphenolModel Organism/Cell LineExposure Dose/ConcentrationKey FindingsReference(s)
BPA Mice1 µg/kg/day (prenatal)Increased hepatic triglycerides and free fatty acids in adult male offspring.
Fish (Gobiocypris rarus)15 µg/LAltered lipid content by regulating metabolism-related genes.[4]
Human Liver Cells (THLE-2)35 µg/mlIncreased cytoplasmic lipid accumulation and PPARγ expression.[5][5]
BPS Human Liver Cells (HepG2, SK-Hep-1)Optimal concentrationsIncreased triglyceride and total cholesterol levels; promoted lipid synthesis.[6][6]
BPF Pregnant African American Women0.70 ± 4.71 μg/g creatinine (B1669602) (urinary)Associated with perturbations in steroid biosynthesis.[7]
BPAF Rats50 to 400 mg/kg-daySignificantly decreased plasma levels of HDL, cholesterol, and LDL.[2][2]
Table 2: Effects of Bisphenol Exposure on Amino Acid Metabolism
BisphenolModel OrganismExposure Dose/ConcentrationKey FindingsReference(s)
BPA MiceNot specifiedImpaired amino acid metabolism, decreasing levels of taurine, threonine, asparagine, leucine, norleucine, and glutamic acid.[8][8]
Daphnia magna0.7 mg/LDecreased concentrations of isoleucine, leucine, phenylalanine, and tryptophan.[9][9]
BPS Daphnia magna7.0 mg/LDownregulation of arginine, cysteine, glycine, malic acid, ornithine, and serine.[9][9]
BPF Daphnia magna7.0 mg/LDownregulation of histamine, ornithine, and proline.[9][9]
BPAF, BPB, BPAP RatsHigh exposureKynurenine and histidine identified as common metabolic signatures of exposure.[2][2]

Signaling Pathways and Experimental Workflows

The metabolic disruptions induced by bisphenols are mediated through various signaling pathways. A key pathway implicated in the obesogenic effects of these compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which is a master regulator of adipogenesis.[5][10]

cluster_0 Bisphenol Exposure cluster_1 Cellular Response BPA Bisphenol A (BPA) & other analogues PPARg PPARγ Activation BPA->PPARg Adipogenesis Increased Adipogenesis & Lipid Accumulation PPARg->Adipogenesis Metabolic_Dysfunction Metabolic Dysfunction Adipogenesis->Metabolic_Dysfunction caption Bisphenol-induced PPARγ signaling pathway.

Caption: Bisphenol-induced PPARγ signaling pathway.

The general workflow for investigating the metabolic profiling of bisphenol exposure typically involves untargeted and/or targeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS).

cluster_0 Experimental Workflow Exposure Bisphenol Exposure (in vivo / in vitro) Sample Sample Collection (Plasma, Urine, Tissues) Exposure->Sample Metabolite Metabolite Extraction Sample->Metabolite Analysis LC-MS/MS Analysis Metabolite->Analysis Data Data Processing & Statistical Analysis Analysis->Data Pathway Pathway Analysis & Biomarker Identification Data->Pathway caption General workflow for metabolomics studies.

Caption: General workflow for metabolomics studies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on bisphenol metabolomics.

Animal Studies and Exposure
  • Animal Models: Commonly used models include Sprague-Dawley or Wistar rats and C57BL/6J or ICR (CD-1) mice.[2][8][11]

  • Exposure Route and Dosing: Bisphenols are typically administered orally (e.g., in drinking water or feed) or via gavage. Doses can range from environmentally relevant low doses (e.g., 1 µg/kg/day) to higher doses for toxicological studies (e.g., up to 400 mg/kg/day).[1][2] The duration of exposure varies from acute (single dose) to chronic (several weeks or months).[8]

Sample Collection and Preparation
  • Biological Samples: Plasma, serum, urine, and various tissues (e.g., liver, adipose tissue) are collected for analysis.[2][8]

  • Metabolite Extraction: Metabolites are typically extracted from biological samples using a solvent precipitation method with methanol, acetonitrile, or a mixture thereof, often at cold temperatures to quench metabolic activity. The supernatant is then collected after centrifugation.

Metabolomic Analysis
  • Instrumentation: Untargeted and targeted metabolomics are performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers.[9]

  • Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: Raw data is processed for peak picking, alignment, and normalization. Statistical analyses, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), are used to identify significant differences between exposure and control groups. Metabolite identification is performed by comparing mass-to-charge ratios (m/z) and retention times with authentic standards or by searching metabolomics databases. Pathway analysis is conducted using tools like MetaboAnalyst to identify perturbed metabolic pathways.[9]

Conclusion and Future Directions

The available evidence strongly indicates that exposure to several bisphenol analogues, including BPA, BPS, and BPF, significantly disrupts key metabolic pathways. These compounds can alter lipid and amino acid metabolism and interfere with crucial signaling pathways like PPARγ. While these findings provide a valuable framework for understanding the potential metabolic effects of other bisphenols, the lack of specific data on Bisphenol P represents a significant knowledge gap.

Given the structural similarities among bisphenols, it is plausible that BPP may exert similar metabolic disrupting effects. However, without direct experimental evidence, this remains speculative. Therefore, there is an urgent need for dedicated metabolomics studies to characterize the metabolic profile of BPP exposure. Such research is crucial for a comprehensive risk assessment of this and other emerging BPA alternatives and for safeguarding public health. Future studies should focus on employing both untargeted and targeted metabolomics approaches across various doses and in different biological models to elucidate the specific metabolic signatures and mechanisms of action of BPP.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Bisphenol P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of Bisphenol P (BPP), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle Bisphenol P with the appropriate personal protective equipment (PPE) to mitigate exposure risks. BPP is known to cause skin and serious eye irritation.[1][2]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Body Protection: A lab coat must be worn to prevent skin contact.

All handling of solid Bisphenol P should occur in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.[1] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical advice.[1][2][3][4]

Key Safety Data Summary

The following table summarizes the primary hazards associated with Bisphenol P, compiled from safety data sheets.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear protective gloves. Wash thoroughly after handling.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye protection/face protection.[1]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use only in a well-ventilated area.[2]

Step-by-Step Disposal Protocol for Bisphenol P

The disposal of Bisphenol P must be conducted in strict compliance with all applicable local, regional, national, and international regulations.[2][3][5] The following protocol provides a general framework for its safe disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Pure Bisphenol P: Unused or uncontaminated Bisphenol P should be collected as hazardous chemical waste.

  • Contaminated Materials: Any materials grossly contaminated with Bisphenol P, such as absorbent pads from a spill, disposable labware, or heavily soiled PPE, must also be treated as hazardous waste.

  • Segregation: Do not mix Bisphenol P waste with other incompatible chemical waste streams. Store it in a dedicated, clearly labeled container.

2. Waste Collection and Storage:

  • Container: Collect all Bisphenol P waste in a designated, leak-proof, and sealable container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "Bisphenol P," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials.[1]

3. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1]

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Clean the spill area thoroughly. For large spills, stop the flow of material if possible and dike the area to prevent spreading.[1] Advise local authorities if significant spillages cannot be contained.[1]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of Bisphenol P waste must be handled by a licensed hazardous waste disposal contractor. Contact your institution's EHS department to arrange for the collection and disposal of the waste.

  • Prohibited Actions: Never dispose of Bisphenol P down the drain or in the regular trash. This can lead to environmental contamination and is a regulatory violation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Bisphenol P waste in a laboratory setting.

BPP_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Bisphenol P Waste Generated identify_waste Identify Waste Type start->identify_waste is_contaminated Is material grossly contaminated? identify_waste->is_contaminated collect_solid Collect solid BPP waste in a dedicated container is_contaminated->collect_solid No (Pure BPP) collect_contaminated Collect contaminated materials in a dedicated container is_contaminated->collect_contaminated Yes label_container Label container as 'Hazardous Waste: Bisphenol P' collect_solid->label_container collect_contaminated->label_container store_waste Store sealed container in a designated satellite accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end improper_disposal Prohibited: Do NOT dispose in regular trash or drain

Caption: Workflow for the safe disposal of Bisphenol P waste.

References

Navigating the Safe Handling of Bisphenol P: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with chemicals like Bisphenol P (BPP). This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to minimize exposure and mitigate risks associated with BPP.

Bisphenol P, a member of the bisphenol family, is utilized in various industrial and research applications. Like other bisphenols, it warrants careful handling due to its potential health effects. Adherence to the following guidelines will help ensure the safety of all laboratory personnel.

Hazard Identification and Safety Precautions

Bisphenol P is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Potential Endocrine Disruptor: Like other bisphenols, BPP is suspected to have endocrine-disrupting properties.

Before commencing any work with Bisphenol P, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

Quantitative Data Summary

The following table summarizes key quantitative data for Bisphenol P.

PropertyValue
Chemical Formula C₂₄H₂₆O₂
Molecular Weight 346.46 g/mol
Appearance White to light brown flakes or powder
Occupational Exposure Limits (OELs) No specific OELs have been established for Bisphenol P by OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is recommended to adhere to the OSHA Permissible Exposure Limit (PEL) for Particulates Not Otherwise Regulated (PNOR), also known as "nuisance dust."
Total Dust: 15 mg/m³ (8-hour TWA)
Respirable Fraction: 5 mg/m³ (8-hour TWA)

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical line of defense against exposure to Bisphenol P. The required level of PPE depends on the specific task being performed.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport (unopened containers) Safety glasses with side shieldsNot generally requiredStandard lab coatNot generally required
Weighing and Aliquoting (solid) Safety goggles or safety glasses with side shields. A face shield is recommended if there is a risk of dust generation.Nitrile or neoprene gloves (double-gloving is recommended)Fully buttoned lab coatNIOSH-approved N95 or higher-rated particulate respirator if not handled in a containment system (e.g., fume hood, ventilated balance enclosure).
Preparing Solutions Chemical splash goggles. A face shield is recommended.Nitrile or neoprene glovesChemical-resistant lab coat or apronWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.
Handling Solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesStandard lab coatNot generally required if handled in small quantities with no aerosol generation.
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coat or apronNot generally required if handling sealed waste containers.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for handling Bisphenol P in a laboratory setting.

Preparation and Engineering Controls:
  • Ensure the work area is clean and uncluttered.

  • Verify that a certified chemical fume hood is available and functioning correctly. For weighing solid BPP, a ventilated balance enclosure should be used.

  • Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, glassware, solvents, waste containers) before handling the chemical to minimize movement and potential for spills.

Donning Personal Protective Equipment (PPE):
  • Put on a lab coat, ensuring it is fully buttoned.

  • Don the appropriate respiratory protection, if required.

  • Put on safety goggles or a face shield.

  • Wash hands thoroughly and then don the appropriate chemical-resistant gloves. If double-gloving, put on the first pair, followed by the second.

Handling and Experimental Procedures:
  • For Solids:

    • Perform all manipulations of solid Bisphenol P that may generate dust within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the desired amount of BPP to a weigh boat or directly into a tared container.

    • Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • For Solutions:

    • Conduct all work with BPP solutions in a chemical fume hood.

    • When dissolving the solid, add the solvent to the container with the BPP slowly to prevent splashing.

    • Keep containers with BPP solutions covered when not in use.

Decontamination:
  • After handling, decontaminate all surfaces and equipment that may have come into contact with Bisphenol P using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Place all disposable items that have come into contact with BPP into a designated hazardous waste container.

Doffing Personal Protective Equipment (PPE):
  • Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is:

    • Outer gloves (if double-gloved).

    • Lab coat.

    • Face shield or goggles.

    • Respirator (if worn).

    • Inner gloves.

  • Wash hands thoroughly with soap and water after removing all PPE.

Experimental Protocol: Preparation of a Bisphenol P Stock Solution

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of Bisphenol P in Dimethyl Sulfoxide (DMSO).

Materials:

  • Bisphenol P (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Weigh boat

  • Spatula

  • Glass vial with a screw cap

  • Volumetric pipette or micropipettes

  • Vortex mixer

Procedure:

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Don the appropriate PPE as outlined in the table above for "Preparing Solutions."

  • Calculation:

    • Calculate the mass of Bisphenol P required to prepare the desired volume of a 10 mM solution. (Molecular Weight of BPP = 346.46 g/mol ).

    • For example, to prepare 10 mL of a 10 mM solution:

      • Moles = 0.010 L * 0.010 mol/L = 0.0001 mol

      • Mass = 0.0001 mol * 346.46 g/mol = 0.0346 g or 34.6 mg

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully add the calculated amount of Bisphenol P to the weigh boat using a clean spatula.

  • Dissolving:

    • Transfer the weighed Bisphenol P to a clean, appropriately sized glass vial.

    • Add a small amount of DMSO to the weigh boat to rinse any remaining powder and transfer it to the vial.

    • Add the remaining calculated volume of DMSO to the vial.

    • Securely cap the vial.

  • Mixing:

    • Gently swirl the vial to initiate dissolution.

    • Use a vortex mixer to ensure the Bisphenol P is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling and Storage:

    • Clearly label the vial with the chemical name ("Bisphenol P"), concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the stock solution in a properly labeled secondary container in a designated, well-ventilated, and cool, dry place, away from incompatible materials.

Disposal Plan

Proper disposal of Bisphenol P and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

All Bisphenol P waste must be treated as hazardous waste.

Waste Segregation:
  • Solid Waste: Collect unused Bisphenol P powder in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing Bisphenol P in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: All disposable items that have come into contact with BPP (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in a designated solid hazardous waste container. Reusable glassware should be decontaminated as described above before washing.

Waste Labeling and Storage:
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Bisphenol P"), and the associated hazards (e.g., "Irritant," "Potential Endocrine Disruptor").

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

Final Disposal:
  • Arrange for the collection and disposal of all Bisphenol P waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of Bisphenol P down the drain or in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the key decision-making processes for PPE selection and the step-by-step disposal plan for Bisphenol P.

PPE_Selection_Workflow start Start: Task with Bisphenol P task_assessment Assess Task: - Scale of work? - Physical form (solid/liquid)? - Potential for dust/aerosol generation? start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision solid_handling Solid Handling (Weighing, etc.) ppe_decision->solid_handling Solid solution_prep Solution Preparation ppe_decision->solution_prep Solution Prep low_risk_liquid Low-Risk Liquid Handling ppe_decision->low_risk_liquid Low-Risk Liquid ppe_solid - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves (Double) - Lab Coat - N95 Respirator (if not in hood) solid_handling->ppe_solid ppe_solution - Chemical Splash Goggles/Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat - Work in Fume Hood solution_prep->ppe_solution ppe_low_risk - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat low_risk_liquid->ppe_low_risk end Proceed with Task ppe_solid->end ppe_solution->end ppe_low_risk->end

Caption: PPE Selection Workflow for Bisphenol P.

BPP_Disposal_Plan start Waste Generation (Bisphenol P) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: - Excess BPP powder - Contaminated disposables (gloves, weigh boats, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste: - BPP solutions - Contaminated solvents waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous liquid waste container. liquid_waste->collect_liquid storage Store waste in a designated satellite accumulation area. collect_solid->storage collect_liquid->storage disposal Arrange for pickup by EHS or a licensed waste disposal contractor. storage->disposal end Disposal Complete disposal->end

Caption: Disposal Plan for Bisphenol P Waste.

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